Detumomab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
145832-33-3 |
|---|---|
Molecular Formula |
C21H24N2O3S |
Synonyms |
Detumomab |
Origin of Product |
United States |
Foundational & Exploratory
Detumomab and the Mechanism of T-Cell Redirection in B-Cell Lymphoma: A Technical Overview
Introduction: The T-Cell Engaging Bispecific Antibody Concept
T-cell engaging bispecific antibodies (bsAbs) represent a powerful class of immunotherapy designed to redirect the cytotoxic potential of T-cells against malignant cells. Unlike traditional monoclonal antibodies that primarily rely on Fc-mediated effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC), T-cell engagers physically bridge a T-cell and a cancer cell. This forced proximity bypasses the need for T-cell receptor (TCR) recognition of a specific peptide presented by the major histocompatibility complex (MHC) on the tumor cell, leading to potent, targeted cell lysis.
Detumomab was designed as a CD19xCD3 bsAb. This structure consists of two distinct antigen-binding fragments:
-
One arm targets CD19: A transmembrane protein expressed on the surface of virtually all B-lineage cells, including malignant B-cells found in various lymphomas. Its consistent expression makes it an ideal therapeutic target.
-
The other arm targets CD3ε: A key component of the T-cell receptor (TCR) complex. Engagement of CD3 is the primary activating signal for T-cells.
By simultaneously binding to CD19 on a lymphoma cell and CD3 on a T-cell, the antibody facilitates the formation of a transient, yet highly effective, cytolytic synapse.
Core Mechanism of Action
The primary mechanism of action for a CD19xCD3 bispecific antibody involves a sequence of events initiated by the physical linkage of a T-cell to a B-cell lymphoma cell.
Formation of the Immunological Synapse
The bispecific antibody acts as a molecular bridge, bringing the T-cell and the target B-cell into close contact. This creates an artificial immunological synapse, which is the crucial interface for T-cell activation and delivery of cytotoxic payloads. The efficiency of synapse formation is dependent on several factors, including the density of CD19 on the tumor cell, the affinity of the antibody for both CD19 and CD3, and the overall geometry and flexibility of the bsAb construct.
T-Cell Activation and Proliferation
Engagement of the CD3 complex by the bispecific antibody, stabilized by the co-engagement of CD19 on the target cell, mimics natural TCR activation. This triggers a downstream signaling cascade within the T-cell, leading to:
-
Activation of Lytic Machinery: T-cells upregulate and mobilize cytotoxic granules containing perforin (B1180081) and granzymes.
-
Cytokine Production: Activated T-cells release a variety of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to the anti-tumor environment.
-
T-Cell Proliferation: The activation signal promotes the clonal expansion of T-cells, increasing the number of available effector cells to combat the tumor.
This activation occurs independently of the T-cell's native antigen specificity.
Identifying the Target Antigen of Detumomab: A Methodological Guide
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and experimental protocols employed in the identification and characterization of the target antigen for a monoclonal antibody, using Detumomab, a mouse monoclonal antibody developed for human B-cell lymphoma, as a case study. While the specific molecular target of this compound is not definitively identified in publicly available literature, this document outlines the established scientific workflow for such an undertaking. The primary candidate target for a monoclonal antibody against B-cell lymphoma is the B-lymphocyte antigen CD19, a well-characterized surface protein expressed on the majority of B-cell malignancies.
Introduction to this compound and B-Cell Lymphoma Targeting
This compound is a murine monoclonal antibody developed by IDEC Pharmaceuticals Corp. for the treatment of B-cell lymphomas.[1] The therapeutic rationale for monoclonal antibodies in this context is to specifically target and eliminate malignant B-cells while minimizing damage to healthy tissues. The selection of an appropriate target antigen is paramount to the success of such therapies. An ideal antigen should be highly expressed on tumor cells, have limited or no expression on essential normal tissues, and preferably play a role in cell survival or proliferation.
Candidate Target Antigen: CD19
CD19 is a 95 kDa transmembrane glycoprotein (B1211001) and a hallmark of the B-lymphocyte lineage. Its expression is maintained from early B-cell development through to differentiation into plasma cells, and it is present on the surface of most B-cell lymphomas and leukemias. This expression profile makes CD19 an attractive target for immunotherapies.
Characteristics of the CD19 Antigen
| Property | Description | Reference |
| Molecular Weight | 95 kDa | N/A |
| Cellular Location | Transmembrane protein on B-lymphocytes | N/A |
| Expression Profile | Expressed on most B-cell lineage cells, including malignant B-cells. | N/A |
| Function | Part of a co-receptor complex that modulates B-cell receptor (BCR) signaling. | N/A |
Experimental Workflow for Target Antigen Identification
The identification of the specific antigen recognized by a monoclonal antibody like this compound involves a multi-step experimental process designed to isolate, identify, and validate the target protein.
Detailed Experimental Protocols
Flow Cytometry for Binding Analysis
Objective: To confirm the binding of this compound to the surface of B-cell lymphoma cells.
Protocol:
-
Cell Preparation: Harvest B-cell lymphoma cell lines (e.g., Raji, Daudi) and wash with PBS containing 1% BSA. Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Antibody Incubation: Incubate the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) for 30 minutes at 4°C. Include an isotype control antibody.
-
Secondary Antibody Staining: Wash the cells twice with PBS/BSA. Resuspend in a solution containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) and incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells twice and resuspend in PBS. Analyze the samples on a flow cytometer, gating on the live cell population.
-
Analysis: Compare the fluorescence intensity of cells stained with this compound to the isotype control. A significant shift in fluorescence indicates specific binding.
Immunoprecipitation and Mass Spectrometry (IP-MS)
Objective: To isolate the protein target of this compound for identification.
Protocol:
-
Cell Lysis: Lyse approximately 1x10^8 B-cell lymphoma cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with this compound overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, in-gel digested with trypsin, and the resulting peptides are extracted.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the protein(s) that were immunoprecipitated with this compound.
CD19 Signaling Pathway
Understanding the signaling pathway of the target antigen is crucial for elucidating the mechanism of action of the antibody. If CD19 is the target of this compound, its binding would likely modulate the CD19 signaling cascade.
Binding of an antibody like this compound to CD19 could have several consequences, including blocking its interaction with the B-cell receptor complex, initiating antibody-dependent cell-mediated cytotoxicity (ADCC), or inducing apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be generated during the target validation phase.
| Experiment | Parameter Measured | Expected Result for CD19 Target |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Dose-dependent increase in MFI on CD19+ cells |
| ELISA | Optical Density (OD) at 450 nm | High OD signal with recombinant CD19 protein |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | High affinity binding (low nM range) to CD19 |
| ADCC Assay | Percent Specific Lysis | Increased lysis of CD19+ target cells in the presence of effector cells |
Conclusion
While the precise molecular target of this compound remains to be definitively disclosed in public records, the established methodologies for monoclonal antibody target identification provide a clear path to its discovery. The B-lymphocyte antigen CD19 stands as a principal candidate based on its expression profile in B-cell malignancies. The experimental protocols detailed in this guide, from initial binding studies using flow cytometry to definitive identification via immunoprecipitation-mass spectrometry and subsequent validation, represent the gold standard in the field of antibody-based drug development. Further investigation into the development history of this compound would be required to confirm its intended target and mechanism of action.
References
The Journey of a Monoclonal Antibody: A Tale of Two Targets
Detumomab , a murine monoclonal antibody targeting B-cell lymphoma, represents one of the early explorations into antibody-based cancer therapies. However, its development was discontinued, leaving a sparse public record of its scientific journey. In contrast, the extensive development of Daratumumab , a human monoclonal antibody targeting CD38 for the treatment of multiple myeloma, offers a comprehensive case study for researchers and drug development professionals. This technical guide will summarize the known information about this compound and provide an in-depth look at the discovery, development, and mechanisms of Daratumumab as a representative example of a successful monoclonal antibody therapeutic.
This compound: A Discontinued Development
This compound was a mouse-derived monoclonal antibody developed by IDEC Pharmaceuticals with the aim of targeting human B-cell lymphoma.[1] Its development, however, did not progress to late-stage clinical trials and was ultimately discontinued.[2] The specific reasons for its discontinuation are not widely publicized, a common occurrence in the pharmaceutical industry for programs that do not meet their primary endpoints for efficacy or safety, or for strategic reasons. The available information primarily identifies it as a mouse antibody targeting B-lymphoma cells.[1]
Daratumumab: A Case Study in Monoclonal Antibody Development
Daratumumab, marketed as Darzalex, stands as a successful example of monoclonal antibody therapy. It is a human IgG1k monoclonal antibody that binds with high affinity to CD38, a transmembrane glycoprotein (B1211001) highly expressed on the surface of multiple myeloma cells.[3]
Preclinical Discovery and Characterization
The development of Daratumumab began with the immunization of transgenic mice capable of producing human antibodies, leading to the identification of a high-affinity antibody against a unique epitope on CD38.[3]
Experimental Protocol: Antibody Generation and Screening
-
Immunization: HuMAb mice (transgenic mice expressing human immunoglobulin genes) were immunized with recombinant human CD38 protein and/or cells engineered to express high levels of human CD38.
-
Hybridoma Technology: Splenocytes from immunized mice were fused with myeloma cells to generate hybridomas.
-
Screening: Hybridoma supernatants were screened for the presence of antibodies that bind to CD38-expressing cells using techniques such as ELISA and flow cytometry.
-
Selection: Clones producing antibodies with high affinity and specificity for CD38 were selected for further characterization.
Mechanism of Action
Daratumumab employs a multi-faceted approach to induce cancer cell death.
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD38 on myeloma cells, Daratumumab's Fc region can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Natural killer (NK) cells, through their Fc receptors, recognize Daratumumab bound to myeloma cells and release cytotoxic granules, inducing apoptosis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells can bind to the Fc region of Daratumumab, leading to the engulfment and destruction of the myeloma cell.[4]
-
Induction of Apoptosis: Cross-linking of CD38 by Daratumumab can directly trigger programmed cell death in myeloma cells.
-
Immunomodulatory Effects: Daratumumab also targets CD38-expressing immune suppressor cells, such as regulatory T cells and B cells, thereby enhancing the patient's own anti-tumor immune response.[5]
Clinical Development and Efficacy
Daratumumab has undergone extensive clinical evaluation, demonstrating significant efficacy in patients with multiple myeloma, both as a monotherapy and in combination with other agents.
Table 1: Summary of Key Daratumumab Clinical Trial Data
| Trial Name / Identifier | Phase | Patient Population | Treatment Arms | Key Efficacy Endpoint | Result | Citation |
| SIRIUS (NCT01985126) | II | Relapsed/refractory multiple myeloma | Daratumumab monotherapy | Overall Response Rate (ORR) | 29.2% | [6] |
| POLLUX (NCT02076009) | III | Relapsed/refractory multiple myeloma | Daratumumab + Lenalidomide + Dexamethasone vs. Lenalidomide + Dexamethasone | Progression-Free Survival (PFS) | Significant improvement in PFS with the Daratumumab combination | [6] |
| CASTOR (NCT02136134) | III | Relapsed/refractory multiple myeloma | Daratumumab + Bortezomib + Dexamethasone vs. Bortezomib + Dexamethasone | Progression-Free Survival (PFS) | Significant improvement in PFS with the Daratumumab combination | [6] |
| ALCYONE (NCT02195479) | III | Newly diagnosed multiple myeloma (ineligible for transplant) | Daratumumab + Bortezomib + Melphalan + Prednisone vs. Bortezomib + Melphalan + Prednisone | Progression-Free Survival (PFS) | Significant improvement in PFS with the Daratumumab combination | [7] |
Experimental Protocol: Phase III Clinical Trial Design (Illustrative)
-
Patient Selection: Define inclusion and exclusion criteria (e.g., diagnosis of multiple myeloma, number of prior therapies).
-
Randomization: Patients are randomly assigned to either the experimental arm (e.g., Daratumumab in combination with standard of care) or the control arm (standard of care alone).
-
Treatment Administration: Administer treatment according to the predefined schedule and dosage. Daratumumab is typically administered intravenously.
-
Efficacy Assessment: Monitor disease response at regular intervals using established criteria (e.g., International Myeloma Working Group criteria). This includes measuring M-protein levels in serum and urine, and bone marrow assessments.
-
Safety Monitoring: Continuously monitor and record all adverse events.
-
Statistical Analysis: Analyze the data to compare the primary endpoint (e.g., Progression-Free Survival) between the treatment arms.
Manufacturing and Purification
The production of a monoclonal antibody like Daratumumab is a complex process involving cell culture and purification steps to ensure a high-quality, safe, and effective product.
Table 2: Monoclonal Antibody Manufacturing and Purification Steps
| Step | Description | Key Considerations |
| Upstream Processing | ||
| Cell Line Development | Engineering and selection of a stable, high-producing mammalian cell line (e.g., CHO cells). | Productivity, stability, and product quality attributes. |
| Cell Culture | Large-scale growth of the cell line in bioreactors under controlled conditions to produce the antibody. | Media optimization, process control (pH, temperature, dissolved oxygen). |
| Downstream Processing | ||
| Harvest | Separation of the cells from the culture medium containing the antibody. | Centrifugation and/or depth filtration. |
| Purification | A multi-step process to isolate the monoclonal antibody from host cell proteins, DNA, and other impurities. | |
| - Capture | Protein A affinity chromatography is commonly used to bind the Fc region of the antibody, providing high purity in a single step. | Resin capacity, elution conditions. |
| - Polishing | Ion exchange and/or hydrophobic interaction chromatography to remove remaining impurities. | Buffer conditions, flow rate. |
| Virus Inactivation/Removal | Treatment with low pH or solvents/detergents, and/or nanofiltration to ensure viral safety. | Process validation. |
| Formulation | The purified antibody is exchanged into a stable buffer for long-term storage and administration. | Excipient selection, concentration. |
Conclusion
While the development of this compound was halted, the principles of monoclonal antibody discovery and development are well-illustrated by the successful trajectory of Daratumumab. For researchers and professionals in the field, understanding the intricate processes of target selection, preclinical characterization, multifaceted mechanisms of action, rigorous clinical evaluation, and complex manufacturing is crucial for advancing the next generation of antibody-based therapeutics. The journey of Daratumumab from a promising preclinical candidate to a cornerstone of multiple myeloma therapy provides a valuable roadmap for future endeavors in oncology drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
- 6. onclive.com [onclive.com]
- 7. youtube.com [youtube.com]
Detumomab: An In-Depth Analysis of a Discontinued Therapeutic Antibody
Introduction
Detumomab (also known by the name SPECIFID) is a murine monoclonal antibody that was developed by IDEC Pharmaceuticals Corp. for the targeted therapy of human B-cell lymphoma.[1] As an investigational therapeutic, its development has since been discontinued (B1498344), and detailed public information regarding its molecular structure, functional domains, and clinical performance is scarce.[1] This guide synthesizes the limited available information and provides a general framework for understanding the structure and function of a typical murine monoclonal antibody of its class, while noting the absence of specific data for this compound itself.
Core Structural Characteristics
This compound is identified as a mouse-derived monoclonal antibody. Monoclonal antibodies are highly specific immunoglobulins engineered to recognize and bind to a single, specific epitope on an antigen. In the case of this compound, the intended target was an antigen present on the surface of human B-lymphoma cells.[2] The precise identity of this target antigen is not consistently reported in publicly accessible scientific literature or databases.
A typical monoclonal antibody, such as this compound, is a Y-shaped protein composed of four polypeptide chains: two identical heavy chains and two identical light chains, linked by disulfide bonds. These chains form distinct functional domains.
Functional Domains
1. Fragment, Antigen-Binding (Fab) Domain:
The two arms of the "Y" constitute the Fab domains. Each Fab domain is composed of a light chain and a portion of a heavy chain, which together form the antigen-binding site. The specificity of this site is determined by the complementarity-determining regions (CDRs) within the variable domains of the heavy and light chains.
-
Variable Domains (VH and VL): These regions at the tips of the Fab arms are responsible for recognizing and binding to the specific antigen on the target cell. The amino acid sequences of the CDRs within these domains dictate the antibody's binding affinity and specificity. Unfortunately, the specific sequences for this compound's variable regions are not publicly available.
2. Fragment, Crystallizable (Fc) Domain:
The stem of the "Y" is the Fc domain, which is composed of the constant regions of the two heavy chains. This domain is critical for mediating the antibody's effector functions after it has bound to its target antigen. The isotype of the heavy chain's constant region determines the specific effector mechanisms an antibody can trigger. While one commercial supplier lists the isotype as "Human IgG1 kappa," this is likely a descriptor for a generic or chimeric product, as this compound is originally of murine origin.[2] The specific mouse IgG isotype (e.g., IgG1, IgG2a, IgG2b) for this compound is not definitively documented, which would be a key determinant of its functional properties.
Mechanism of Action
The proposed mechanism of action for an anti-lymphoma antibody like this compound would involve the binding of its Fab domains to the specific antigen on the surface of B-lymphoma cells. This binding can lead to tumor cell destruction through several potential Fc-mediated effector pathways:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody can be recognized by Fc receptors (FcγRs) on the surface of immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cell, leading to the lysis of the targeted lymphoma cell.
-
Complement-Dependent Cytotoxicity (CDC): The Fc domain can also activate the classical complement pathway. This leads to the formation of a membrane attack complex (MAC) on the surface of the lymphoma cell, creating pores in the cell membrane and causing cell death.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By coating the tumor cell (a process known as opsonization), the antibody can facilitate the engulfment and destruction of the cancer cell by phagocytic cells like macrophages, which also express Fc receptors.
A logical workflow for the mechanism of action of a generic B-cell lymphoma targeting antibody is depicted below.
Caption: Generic workflow of a monoclonal antibody targeting a B-cell lymphoma cell.
Quantitative Data and Experimental Protocols
Due to the discontinued status of this compound and the lack of published research, there is no available quantitative data such as binding affinities (KD), association/dissociation rates (kon/koff), or in vitro/in vivo efficacy data.
Similarly, detailed experimental protocols for the characterization of this compound are not publicly accessible. For a typical monoclonal antibody, these would include:
-
Binding Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To determine binding specificity and approximate affinity.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To precisely measure binding kinetics and affinity.
-
Flow Cytometry: To confirm binding to target cells.
-
-
Functional Assays:
-
ADCC Reporter Assays: Using engineered cell lines that express Fcγ receptors and a reporter gene (e.g., luciferase) to quantify ADCC activity.
-
CDC Assays: Incubating antibody-coated target cells with a source of complement (e.g., normal human serum) and measuring cell lysis.
-
ADCP Assays: Co-culturing antibody-coated target cells with macrophages and measuring phagocytosis, often through microscopy or flow cytometry.
-
A generalized workflow for an ADCC assay is presented below.
Caption: A generalized experimental workflow for an ADCC assay.
This compound represents an early effort in the development of monoclonal antibody therapies for B-cell lymphomas. However, its discontinued status has resulted in a significant lack of detailed, publicly available technical information. While the general principles of monoclonal antibody structure and function provide a framework for understanding its likely characteristics, the absence of specific data on its antigen target, variable region sequences, isotype, and functional parameters precludes a comprehensive technical analysis. Further research into archived literature or patents may be required to uncover more specific details about this particular antibody.
References
Detumomab and Antibody-Dependent Cellular Cytotoxicity (ADCC): A Technical Overview
Disclaimer: Publicly available data on the specific Antibody-Dependent Cellular Cytotoxicity (ADCC) activity, associated quantitative metrics, and detailed experimental protocols for Detumomab are scarce. This compound is a mouse monoclonal antibody that targets human B-cell lymphoma, and its development appears to be discontinued.[1][2] Therefore, this guide provides an in-depth overview of the core principles of ADCC as a mechanism of action for therapeutic antibodies, using well-characterized examples to illustrate the concepts, data presentation, and experimental methodologies relevant to the field.
Introduction to Antibody-Dependent Cellular Cytotoxicity (ADCC)
Antibody-Dependent Cellular Cytotoxicity (ADCC) is a crucial immune defense mechanism by which effector cells of the innate immune system actively lyse target cells that have been marked for destruction by specific antibodies.[3][4] This process is a primary mode of action for numerous therapeutic monoclonal antibodies in oncology. The mechanism involves the recognition of the antibody's constant region (Fc) by Fc receptors (FcγRs) expressed on the surface of immune effector cells.[5][6]
The key components of ADCC are:
-
Target Cells: These are typically cancer cells that express a specific surface antigen. For this compound, the target is an antigen on human B-cell lymphoma cells.[1]
-
Monoclonal Antibody (mAb): An antibody, such as this compound, binds specifically to the target antigen via its variable region (Fab).
-
Effector Cells: These are immune cells that mediate cytotoxicity. Natural Killer (NK) cells are the principal mediators of ADCC, but other cells like macrophages, neutrophils, and eosinophils can also participate.[5][7] These cells express Fcγ receptors, with FcγRIIIa (CD16a) on NK cells being the most critical for initiating ADCC.[5][8]
Upon binding of the antibody-coated target cell to the FcγR on an effector cell, a signaling cascade is initiated within the effector cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which ultimately induce apoptosis in the target cell.[3][4]
Signaling Pathway of ADCC
The engagement of FcγRIIIa (CD16A) on an NK cell by the Fc portion of an antibody bound to a target cell triggers a complex intracellular signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases. This creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates downstream targets, including phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. These events culminate in the polarization of the effector cell and the directed release of cytotoxic granules towards the target cell.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. The Role of Fc Receptors on the Effectiveness of Therapeutic Monoclonal Antibodies | MDPI [mdpi.com]
- 6. FcR in ADCC - Creative Biolabs [adcc.creative-biolabs.com]
- 7. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Anti-Tumor Monoclonal Antibodies and Fc Receptors to Enhance ADCC by Human NK Cells [mdpi.com]
- 9. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding Complement-Dependent Cytotoxicity (CDC) of Detumomab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detumomab is a murine monoclonal antibody that was developed to target antigens on the surface of human B-cell lymphoma cells.[1][2] One of the key effector mechanisms by which monoclonal antibodies like this compound can eliminate cancer cells is through Complement-Dependent Cytotoxicity (CDC). This technical guide provides an in-depth overview of the core principles of this compound-mediated CDC, including the underlying signaling pathways, detailed experimental protocols for its assessment, and quantitative data from analogous anti-CD20 antibodies to illustrate the process. Due to the limited publicly available data for this compound, a discontinued (B1498344) investigational drug, data from well-characterized anti-B-cell lymphoma antibodies such as Rituximab (B1143277) and Ofatumumab are used as surrogates to provide a comprehensive understanding of the CDC mechanism.
Mechanism of Complement-Dependent Cytotoxicity
Complement-dependent cytotoxicity is a vital component of the innate immune system's response to pathogens and is harnessed by therapeutic antibodies to eradicate malignant cells.[3] The process is initiated when the antibody, in this case, this compound, binds to its specific antigen on the surface of a B-cell lymphoma cell. This binding event triggers the classical complement pathway, a cascade of enzymatic reactions involving a series of complement proteins present in the blood serum.
The classical pathway is initiated by the binding of the C1 complex, particularly the C1q subunit, to the Fc region of the antibody-antigen complex.[4][5] This binding activates the C1r and C1s proteases within the C1 complex. Activated C1s then cleaves C4 and C2, leading to the formation of the C3 convertase (C4b2a), which in turn cleaves C3 into C3a and C3b.[4] The deposition of a large number of C3b molecules on the cell surface acts as an opsonin, marking the cell for phagocytosis. Crucially, some C3b molecules associate with the C3 convertase to form the C5 convertase (C4b2a3b).[4]
The C5 convertase cleaves C5 into C5a, a potent anaphylatoxin, and C5b. C5b then initiates the formation of the Membrane Attack Complex (MAC) by sequentially recruiting C6, C7, C8, and multiple C9 molecules.[6] The MAC forms a transmembrane pore in the target cell's membrane, disrupting the osmotic balance and leading to cell lysis and death.[7]
Signaling Pathway of the Classical Complement Cascade
The following diagram illustrates the key steps in the classical complement pathway initiated by an antibody like this compound.
Caption: Classical complement pathway initiated by antibody binding.
Quantitative Data on CDC of Anti-B-Cell Lymphoma Antibodies
While specific quantitative data for this compound is scarce, studies on other anti-CD20 antibodies like Rituximab and Ofatumumab provide valuable insights into the potency of CDC against B-cell lymphoma cell lines. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an antibody in inducing CDC.
| Antibody | Target Cell Line | EC50 (µg/mL) | Maximum Lysis (%) | Reference |
| Rituximab | Raji | 0.147 | >80% | [8] |
| Rituximab Biosimilar | Raji | 0.275 | >80% | [8] |
| Rituximab | Daudi | 0.985 | ~60% | [8] |
| Rituximab Biosimilar | Daudi | 1.746 | ~60% | [8] |
| 113F (Rituximab variant) | Mantle Cell Lymphoma cells | Not specified | 80.5 ± 8.8 | [3] |
| Rituximab | Mantle Cell Lymphoma cells | Not specified | 61.0 ± 7.7 | [3] |
| 113F (Rituximab variant) | Diffuse Large B-Cell Lymphoma cells | Not specified | 71.1 ± 3.3 | [3] |
| Rituximab | Diffuse Large B-Cell Lymphoma cells | Not specified | 5.1 ± 2.4 | [3] |
| Ofatumumab | Chronic Lymphocytic Leukemia cells | Not specified | Median 23% | [1] |
Note: The EC50 values and maximum lysis can vary depending on the experimental conditions, such as the source of complement and the specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the Complement-Dependent Cytotoxicity of anti-B-cell lymphoma antibodies. These protocols can be adapted for the evaluation of this compound.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to induce cell lysis in the presence of a complement source.
a. Materials:
-
Therapeutic antibody (e.g., this compound, Rituximab)
-
Isotype control antibody
-
Complement source: Normal Human Serum (NHS) or Baby Rabbit Complement[1][10]
-
Assay medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)
-
Cell viability dye (e.g., Calcein-AM, Propidium Iodide) or LDH release assay kit[8][11][12]
-
96-well microplates
-
Plate reader (fluorometer, luminometer, or spectrophotometer) or flow cytometer
b. Experimental Workflow:
Caption: A typical workflow for a CDC assay.
c. Detailed Procedure (Calcein-AM Release Assay): [8][11]
-
Cell Preparation: Harvest target cells in exponential growth phase. Wash the cells with assay medium and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Cell Staining: Add Calcein-AM to the cell suspension to a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the stained cells three times with assay medium to remove excess dye. Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
Plating: Seed 50 µL of the stained cell suspension (5,000 cells) into each well of a 96-well plate.
-
Antibody Addition: Prepare serial dilutions of the therapeutic antibody and isotype control. Add 50 µL of each antibody dilution to the respective wells.
-
Opsonization: Incubate the plate for 15-30 minutes at 37°C to allow the antibody to bind to the cells.
-
Complement Addition: Add 50 µL of the complement source (e.g., 25% final concentration of NHS) to each well. For controls, add heat-inactivated serum or assay medium alone.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence of the supernatant (released Calcein) and the remaining cells (retained Calcein) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific cell lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Fluorescence from cells incubated with medium alone.
-
Maximum Release: Fluorescence from cells lysed with a detergent (e.g., Triton X-100).
-
Flow Cytometry-Based CDC Assay
This method allows for the simultaneous assessment of cell death and complement protein deposition on individual cells.
a. Materials:
-
Same as CDC assay, with the addition of:
-
Fluorescently-labeled antibodies against complement components (e.g., anti-C3b, anti-C5b-9)[1]
-
Flow cytometer
b. Experimental Workflow:
Caption: Workflow for a flow cytometry-based CDC assay.
c. Detailed Procedure:
-
Follow steps 1-8 of the standard CDC assay protocol.
-
Cell Staining: After the final incubation, wash the cells with FACS buffer (PBS with 1% BSA).
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide) and a fluorescently-labeled antibody against a complement component (e.g., FITC-conjugated anti-C3b).
-
Incubate for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population and analyze the percentage of PI-positive (dead) cells and the mean fluorescence intensity (MFI) of the anti-complement antibody staining on both live and dead cell populations.
Conclusion
Complement-Dependent Cytotoxicity is a critical mechanism of action for therapeutic antibodies targeting B-cell malignancies. While specific data for this compound is limited, the principles of CDC and the methodologies for its assessment are well-established through studies of analogous antibodies like Rituximab and Ofatumumab. This guide provides a comprehensive framework for understanding and evaluating the CDC potential of this compound and other similar therapeutic antibodies. The provided experimental protocols and diagrams offer a practical resource for researchers and drug development professionals in the field of oncology and immunology.
References
- 1. Complement dependent cytotoxicity (CDC) in chronic lymphocytic leukemia (CLL): Ofatumumab enhances alemtuzumab CDC and reveals cells resistant to activated complement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-B Cell Lymphomas Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 3. A complement-dependent cytotoxicity-enhancing anti-CD20 antibody mediating potent antitumor activity in the humanized NOD/Shi-scid, IL-2Rγnull mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classical pathway of complement | PPTX [slideshare.net]
- 5. Classical complement pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CDC Assay Protocols | Revvity [revvity.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Exploring complement-dependent cytotoxicity by rituximab isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. The Acquisition of Complement-Dependent Cytotoxicity by the Type II Anti-CD20 Therapeutic Antibody Obinutuzumab [mdpi.com]
- 12. genscript.com [genscript.com]
In Vitro Models for Studying Detumomab Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detumomab is a murine monoclonal antibody developed to target human B-cell lymphoma.[1][2] While its development was discontinued, the principles behind evaluating the in vitro efficacy of such an antibody remain a cornerstone of preclinical drug development. A significant challenge in outlining a specific in vitro modeling strategy for this compound is the lack of publicly available information on its precise molecular target on B-lymphoma cells.
This technical guide, therefore, provides a comprehensive framework of robust in vitro models and assays applicable to a monoclonal antibody, like this compound, that targets a surface antigen on B-cell lymphomas. The methodologies detailed herein are standard in the field for characterizing the efficacy of antibody-based cancer therapies and can be adapted once a target antigen is identified.
Selection of Appropriate In Vitro Models
The foundation of any meaningful in vitro efficacy study is the selection of relevant cell line models. For a B-cell lymphoma-targeting antibody, a panel of well-characterized B-cell lymphoma cell lines is essential. The choice of cell lines should ideally be guided by the expression levels of the target antigen. In the absence of specific target information for this compound, a selection of commonly used B-cell lymphoma cell lines representing different subtypes of the disease is recommended.
Table 1: Commonly Used B-Cell Lymphoma Cell Lines for In Vitro Antibody Efficacy Studies
| Cell Line | Subtype of B-Cell Lymphoma | Key Characteristics |
| Raji | Burkitt's Lymphoma | High expression of CD20, CD19, and CD22. |
| Daudi | Burkitt's Lymphoma | High expression of surface IgM, CD19, and CD20. |
| Ramos | Burkitt's Lymphoma | Expresses surface IgM, CD19, and CD20. |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (GCB-like) | Expresses CD20, CD19, and BCL2. |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma (ABC-like) | Expresses CD20 and CD19. |
| RL | Follicular Lymphoma | Expresses CD20 and CD19. |
Core In Vitro Efficacy Assays
The in vitro evaluation of an anti-lymphoma antibody's efficacy hinges on its ability to induce cancer cell death through various mechanisms. The following are critical assays to consider:
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
ADCC is a key mechanism of action for many therapeutic antibodies, where the antibody bridges an immune effector cell (like a Natural Killer cell) to the target cancer cell, leading to the destruction of the cancer cell.
Experimental Protocol:
-
Cell Preparation:
-
Target Cells: B-cell lymphoma cell lines are harvested, washed, and resuspended in an appropriate assay medium.
-
Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells are prepared from healthy donor blood.
-
-
Assay Setup:
-
Target cells are seeded in a 96-well plate.
-
This compound is added in a serial dilution to determine a dose-response curve. An isotype control antibody should be used as a negative control.
-
Effector cells are added at a specific effector-to-target (E:T) ratio (e.g., 25:1, 10:1).
-
-
Incubation: The plate is incubated for 4-6 hours at 37°C.
-
Cytotoxicity Measurement: Cell lysis is quantified using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay.
-
Data Analysis: The percentage of specific lysis is calculated and plotted against the antibody concentration.
Complement-Dependent Cytotoxicity (CDC) Assay
CDC is another important effector function where the antibody, upon binding to the target cell, activates the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.
Experimental Protocol:
-
Cell Preparation: Target B-cell lymphoma cells are prepared as in the ADCC assay.
-
Assay Setup:
-
Target cells are seeded in a 96-well plate.
-
This compound is added in a serial dilution. An isotype control antibody serves as a negative control.
-
A source of active complement, typically normal human serum, is added to the wells.
-
-
Incubation: The plate is incubated for 2-4 hours at 37°C.
-
Cytotoxicity Measurement: Cell viability is assessed using a tetrazolium-based assay (e.g., MTT) or a fluorescent viability dye.
-
Data Analysis: The percentage of cell death is calculated relative to controls and plotted against antibody concentration.
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
In ADCP, the antibody opsonizes the target cell, marking it for engulfment by phagocytic cells like macrophages.
Experimental Protocol:
-
Cell Preparation:
-
Target Cells: B-cell lymphoma cells are labeled with a fluorescent dye (e.g., CFSE).
-
Effector Cells: Macrophages are differentiated from monocytes isolated from healthy donor PBMCs.
-
-
Assay Setup:
-
Labeled target cells are incubated with serially diluted this compound or an isotype control.
-
The antibody-coated target cells are then co-cultured with the macrophages at an appropriate E:T ratio.
-
-
Incubation: The co-culture is incubated for 2-4 hours at 37°C to allow for phagocytosis.
-
Phagocytosis Measurement: The percentage of macrophages that have engulfed the fluorescent target cells is quantified by flow cytometry.
-
Data Analysis: The percentage of phagocytosis is plotted against the antibody concentration.
Direct Anti-Proliferative and Pro-Apoptotic Assays
Some antibodies can directly inhibit cell growth or induce apoptosis upon binding to their target.
Experimental Protocol for Proliferation Assay:
-
Cell Seeding: B-cell lymphoma cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with varying concentrations of this compound or an isotype control.
-
Incubation: Plates are incubated for 48-72 hours.
-
Proliferation Measurement: Cell proliferation is measured using assays such as BrdU incorporation or a cell counting kit (e.g., CCK-8).
-
Data Analysis: The inhibition of proliferation is calculated and plotted as a dose-response curve.
Experimental Protocol for Apoptosis Assay:
-
Cell Treatment: B-cell lymphoma cells are treated with this compound or an isotype control for 24-48 hours.
-
Apoptosis Staining: Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Data Analysis: The induction of apoptosis is compared between treated and control groups.
Data Presentation
For clear comparison and interpretation, quantitative data from the described assays should be summarized in structured tables.
Table 2: Example Summary of In Vitro Efficacy Data for this compound
| Assay | Cell Line | EC50 / IC50 (µg/mL) | Max Lysis / Inhibition (%) |
| ADCC | Raji | [Insert Value] | [Insert Value] |
| ADCC | Daudi | [Insert Value] | [Insert Value] |
| CDC | Raji | [Insert Value] | [Insert Value] |
| CDC | Daudi | [Insert Value] | [Insert Value] |
| ADCP | Raji | [Insert Value] | [Insert Value] |
| Proliferation | Ramos | [Insert Value] | [Insert Value] |
| Apoptosis | Raji | [Insert Value] | [Insert Value] |
Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay.
Caption: A generalized extrinsic apoptosis signaling pathway potentially induced by an antibody.
This guide provides a foundational framework for the in vitro assessment of this compound or any similar antibody targeting B-cell lymphomas. The specific experimental conditions, such as cell lines, E:T ratios, and incubation times, should be optimized for each specific antibody and research question.
References
Early-Stage Research on Monoclonal Antibodies for Hematological Malignancies: A Technical Guide
Disclaimer: This guide focuses on the principles of early-stage research for monoclonal antibodies in hematological malignancies, using the extensively studied anti-CD38 antibody, Daratumumab, as a primary example due to the limited publicly available data on Detumomab. This compound is a mouse monoclonal antibody that was investigated for B-cell lymphoma; however, its development has been discontinued.[1][2] The information presented herein, particularly quantitative data and detailed protocols, pertains to Daratumumab and serves to illustrate the standard methodologies and data presentation in this field of research.
Introduction to Monoclonal Antibody Therapy in Hematological Malignancies
Monoclonal antibodies (mAbs) have become a cornerstone of treatment for various hematological cancers.[3] These engineered proteins target specific antigens on the surface of malignant cells, leveraging the patient's own immune system to elicit an anti-tumor response. The development of a novel mAb, such as this compound, involves a rigorous preclinical and early-stage clinical research process to establish its mechanism of action, efficacy, and safety profile. This guide outlines the core components of this early-stage research, providing an in-depth look at data presentation, experimental protocols, and the visualization of key biological and experimental pathways.
Mechanism of Action: The Case of Anti-CD38 Antibodies
A critical aspect of early-stage research is elucidating the mechanism by which a monoclonal antibody induces cancer cell death. Anti-CD38 antibodies, like Daratumumab, provide a well-characterized example of the multifaceted mechanisms employed by mAbs in hematological malignancies. CD38 is a transmembrane glycoprotein (B1211001) that is highly and uniformly expressed on myeloma cells, making it an attractive therapeutic target.[2] The primary mechanisms of action for an anti-CD38 antibody are:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules and lysis of the tumor cell.
-
Complement-Dependent Cytotoxicity (CDC): The antibody, upon binding to the cancer cell, activates the complement cascade, a series of proteins in the blood, which results in the formation of a membrane attack complex and subsequent cell lysis.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): The antibody-coated tumor cell is recognized and engulfed by phagocytic cells, such as macrophages.[4]
-
Induction of Apoptosis: Cross-linking of the antibody on the cell surface can trigger programmed cell death.
-
Immunomodulatory Effects: Elimination of CD38-positive immune suppressor cells, such as regulatory T-cells, can enhance the patient's anti-tumor immune response.[5][6]
Signaling and Effector Engagement Pathway
Quantitative Data from Early-Stage Clinical Research
A crucial component of a technical guide is the presentation of quantitative data in a clear and comparative format. The following tables summarize key efficacy data from early-stage clinical trials of Daratumumab in various hematological malignancies.
Table 1: Efficacy of Daratumumab Monotherapy in Relapsed/Refractory Multiple Myeloma
| Metric | Value | 95% Confidence Interval |
| Overall Response Rate (ORR) | 31.1% | - |
| Very Good Partial Response (VGPR) | 13% | - |
| Complete Response (CR) | 4% | - |
| Stringent Complete Response (sCR) | 3% | - |
| Median Duration of Response | 7.6 months | 5.6 - Not Evaluable |
| Median Progression-Free Survival (PFS) | 4.0 months | 2.8 - 5.6 months |
| Median Overall Survival (OS) | 20.1 months | 16.6 months - Not Evaluable |
Data from a pooled analysis of two studies with patients who received a median of 5 prior lines of therapy.
Table 2: Efficacy of Daratumumab Monotherapy in Relapsed/Refractory Non-Hodgkin Lymphoma
| Lymphoma Subtype | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Diffuse Large B-cell Lymphoma (DLBCL) | 6.7% | 1.2 months | 4.9 months |
| Follicular Lymphoma (FL) | 12.5% | 3.3 months | 17.2 months |
| Mantle Cell Lymphoma (MCL) | 0% | 1.3 months | 4.8 months |
Data from a phase II trial (NCT02413489).
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of research findings. Below are representative protocols for key in vitro assays used to characterize the activity of monoclonal antibodies.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay
This assay quantifies the ability of an antibody to induce ADCC by effector cells.
Objective: To measure the ADCC activity of a test antibody against a target cell line.
Materials:
-
Target cells (e.g., CD38-expressing hematological malignancy cell line)
-
Effector cells (e.g., Jurkat-ADCC reporter cells)
-
Test antibody (e.g., Daratumumab) and isotype control antibody
-
Cell culture medium
-
Luminescent substrate
Procedure:
-
Target Cell Preparation: Culture target cells to the appropriate density.
-
Assay Plate Setup:
-
Plate 25 µL of target cells (e.g., 1.5 x 10^5 cells) per well of a 96-well plate.
-
Add the test antibody or control antibody at various concentrations.
-
-
Co-incubation:
-
Add 25 µL of Jurkat-ADCC effector cells at a specified effector-to-target ratio (e.g., 1:2).
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Add 75 µL of a bio-luminescent reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity based on the luminescent signal relative to controls.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target cells via the complement cascade.
Objective: To determine the CDC activity of a test antibody.
Materials:
-
Target cells
-
Test antibody and isotype control
-
Normal Human Serum (NHS) as a source of complement
-
Cell viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend target cells in assay buffer.
-
Antibody Incubation: Incubate cells with the test antibody or control at various concentrations.
-
Complement Addition: Add a source of complement (e.g., 20% NHS) to the cell suspension.
-
Incubation: Incubate at 37°C for a defined period (e.g., 2 hours).
-
Staining: Add a viability dye to distinguish live and dead cells.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of lysed (dead) cells.
Experimental Workflow for In Vitro Cytotoxicity Assays
Conclusion
The early-stage research of a monoclonal antibody for hematological malignancies is a comprehensive process that requires robust experimental design and clear data presentation. By understanding the multifaceted mechanisms of action, meticulously quantifying efficacy in preclinical and early clinical settings, and adhering to detailed experimental protocols, researchers can build a strong foundation for the later stages of drug development. The case of Daratumumab illustrates the depth of investigation necessary to bring a promising therapeutic agent from the laboratory to the clinic, ultimately providing new treatment options for patients with hematological cancers.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Daratumumab in R/R MCL, DLBCL and FL: Results of a phase II trial [lymphomahub.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Anti-CD38 Monoclonal Antibodies
Disclaimer: Publicly available information on the experimental protocols for Detumomab is limited, as its development was discontinued.[1] The following application notes and protocols are based on established in vitro methodologies for a well-characterized anti-CD38 monoclonal antibody, Daratumumab, which targets the same cell surface protein. These protocols can serve as a comprehensive guide for designing and executing in vitro studies for similar anti-CD38 antibodies.
Introduction
This compound is a monoclonal antibody that was under development for the treatment of neoplasms, immune system diseases, and hemic and lymphatic diseases.[1] Like other therapeutic antibodies targeting the CD38 transmembrane glycoprotein, its proposed mechanisms of action likely include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[2][3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of anti-CD38 antibodies.
Mechanism of Action of Anti-CD38 Antibodies
Anti-CD38 antibodies, such as Daratumumab, exert their anti-tumor effects through several mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody binds to Fc receptors on immune effector cells (e.g., Natural Killer cells), leading to the lysis of the target tumor cell.[2][3]
-
Complement-Dependent Cytotoxicity (CDC): The antibody, upon binding to the tumor cell, can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent cell lysis.[2][3]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages are activated to phagocytose and destroy antibody-coated tumor cells.[2][3]
-
Induction of Apoptosis: Cross-linking of CD38 by the antibody can trigger programmed cell death in tumor cells.[4]
-
Immunomodulatory Effects: By eliminating CD38-positive immune suppressor cells, such as regulatory T cells, these antibodies can enhance the patient's own anti-tumor immune response.[5]
Signaling Pathways
CD38 is involved in receptor-mediated adhesion and signal transduction.[6] The binding of an anti-CD38 antibody can modulate intracellular signaling pathways, contributing to its therapeutic effect. The diagram below illustrates a simplified overview of signaling pathways potentially affected by anti-CD38 antibody binding.
Caption: Simplified signaling pathways initiated by anti-CD38 antibody binding.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies with Daratumumab, which can be used as a benchmark for studies with other anti-CD38 antibodies.
Table 1: In Vitro Cytotoxicity of Daratumumab in B-cell Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | CD38 Expression (MFI Ratio) | ADCC (% Lysis) | ADCP (% Phagocytosis) | CDC (% Lysis) |
| MCL | ||||
| REC-1 | 15.3 | 45 | 30 | 5 |
| JEKO-1 | 20.1 | 50 | 35 | 8 |
| FL | ||||
| RL | 8.7 | 30 | 20 | 3 |
| DOHH-2 | 12.5 | 40 | 25 | 6 |
| DLBCL | ||||
| U-2932 | 5.2 | 25 | 15 | 2 |
| SU-DHL-4 | 18.9 | 55 | 40 | 10 |
Data adapted from studies on Daratumumab and presented as illustrative examples.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Target cells (e.g., multiple myeloma cell lines)
-
Complete culture medium
-
This compound or other anti-CD38 antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Protocol:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the anti-CD38 antibody and a negative control (isotype control antibody) for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of an antibody to induce the killing of target cells by effector cells.
-
Materials:
-
Target cells (e.g., CD38-expressing tumor cells)
-
Effector cells (e.g., peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells)
-
This compound or other anti-CD38 antibody
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well U-bottom plates
-
-
Protocol:
-
Prepare target cells and label them with a fluorescent dye (e.g., Calcein AM) or use an LDH release assay.
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the anti-CD38 antibody or an isotype control.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
For LDH assays, centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture and measure absorbance.
-
For fluorescent-based assays, measure the fluorescence of the released dye.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target cells in the presence of complement.
-
Materials:
-
Target cells
-
This compound or other anti-CD38 antibody
-
Normal human serum as a source of complement
-
Propidium Iodide (PI) or another viability dye
-
96-well plates
-
-
Protocol:
-
Plate target cells in a 96-well plate.
-
Add serial dilutions of the anti-CD38 antibody or an isotype control.
-
Add normal human serum (typically at a final concentration of 10-20%).
-
Incubate for 2-4 hours at 37°C.
-
Stain the cells with a viability dye such as PI.
-
Analyze the percentage of dead cells using flow cytometry or a fluorescence plate reader.
-
Calculate the percentage of specific lysis.
-
Cytokine Release Assay
This assay is used to measure the release of cytokines from immune cells upon engagement by the antibody.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
This compound or other anti-CD38 antibody
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-6)
-
96-well plates
-
-
Protocol:
-
Isolate PBMCs from healthy donors.
-
Plate the PBMCs in a 96-well plate.
-
Add the anti-CD38 antibody at various concentrations.
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the ADCC and Cytokine Release assays.
Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay.
Caption: Workflow for the Cytokine Release Assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 4. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Innovative Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Anti-CD38 Monoclonal Antibodies for B-Cell Detection by Flow Cytometry
Note on Terminology: The initial request specified "Detumomab." However, publicly available scientific literature on "this compound" is limited. The search results predominantly point to "Daratumumab," a well-characterized human monoclonal antibody targeting CD38, which is highly expressed on B-cell lymphomas and plasma cells. Given the extensive data and established protocols for Daratumumab in B-cell analysis, these application notes will focus on the use of anti-CD38 antibodies, with Daratumumab as the primary example. The principles and protocols described herein are broadly applicable to other monoclonal antibodies targeting B-cell surface antigens for flow cytometric analysis.
Introduction
Flow cytometry is a powerful technique for identifying and quantifying cell populations within a heterogeneous sample.[1][2] Monoclonal antibodies conjugated to fluorescent dyes are essential tools in this process, allowing for the specific labeling of cell surface markers. CD38 is a transmembrane glycoprotein (B1211001) highly expressed on various hematopoietic cells, including B-cell non-Hodgkin lymphomas and multiple myeloma cells, making it an excellent target for B-cell detection and therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the use of anti-CD38 monoclonal antibodies, such as Daratumumab, in the detection of B-cells via flow cytometry.
Mechanism of Action
Daratumumab is a human IgG1κ monoclonal antibody that binds to the CD38 protein on the cell surface.[4][6] This binding can lead to the elimination of CD38-expressing tumor cells through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and apoptosis induction.[5][7] For the purpose of flow cytometric detection, the primary mechanism is the specific and high-affinity binding of the antibody to its target antigen, allowing for fluorescent labeling and subsequent identification of the B-cell population.
Data Presentation
The following tables summarize quantitative data relevant to the use of anti-CD38 antibodies in experimental settings.
Table 1: Daratumumab Binding and Activity
| Parameter | Value | Cell Lines | Reference |
| Saturation Concentration (in vitro) | ~1 µg/mL (high CD38 expression) | BCBL-1, BC-3, BC-1 | [8] |
| Saturation Concentration (in vitro) | ~0.2 µg/mL (low CD38 expression) | BC-2, JSC-1 | [8] |
| In vivo Dose (mouse models) | 20 mg/kg | RL (tFL), REC-1 (MCL) | [6] |
Table 2: Example Flow Cytometry Panel for B-Cell Subsetting
| Marker | Fluorophore | Purpose | Reference |
| CD19 | FITC | Pan B-cell marker | [9] |
| CD3 | PE-Cy7 | T-cell exclusion | [9] |
| CD14 | PE-Cy7 | Monocyte exclusion | [9] |
| CD56 | PE-Cy7 | NK cell exclusion | [9] |
| CD38 | PE | Target antigen, plasma cell marker | [9][10] |
| CD27 | APC | Memory B-cell marker | [9][10] |
| IgD | PerCP-Cy5.5 | Naïve and memory B-cell differentiation | [10] |
| 7-AAD | --- | Viability dye | [10] |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) for B-Cell Detection
This protocol describes the staining of human PBMCs to identify and quantify B-cells expressing CD38 using flow cytometry.
Materials:
-
Human peripheral blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Anti-CD38 Monoclonal Antibody (e.g., Daratumumab, conjugated to a fluorophore)
-
Other antibodies for B-cell phenotyping (see Table 2)
-
Fc Receptor Blocking Reagent
-
Viability Dye (e.g., 7-AAD, Propidium Iodide)
-
Flow Cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
-
Antibody Staining:
-
Aliquot approximately 1 x 10^6 PBMCs into flow cytometry tubes.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies to Fc receptors on B-cells and monocytes.[9]
-
Prepare a cocktail of fluorophore-conjugated antibodies at their predetermined optimal concentrations in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes in the dark at 4°C.
-
Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Viability Staining and Data Acquisition:
Protocol 2: Resolving Daratumumab Interference in Flow Cytometry Crossmatching
Daratumumab therapy can lead to false-positive results in flow cytometry crossmatching due to its binding to CD38 on donor cells.[11] Dithiothreitol (DTT) treatment can be used to mitigate this interference.
Materials:
-
Patient serum containing Daratumumab
-
Donor lymphocytes
-
0.1 M Dithiothreitol (DTT)
-
PBS
-
Flow cytometry crossmatch reagents
Procedure:
-
DTT Treatment of Cells:
-
Incubate donor T and B cells with 0.1 M DTT. This has been shown to efficiently resolve false positivity caused by Daratumumab.[11]
-
The incubation time and temperature should be optimized, but a typical starting point is 30 minutes at 37°C.
-
Wash the cells thoroughly with PBS to remove DTT.
-
-
Flow Cytometry Crossmatch:
-
Proceed with the standard flow cytometry crossmatch protocol, incubating the DTT-treated donor cells with the patient's serum.[11]
-
Analyze the samples on a flow cytometer to assess for the presence of clinically relevant antibodies, now with reduced interference from Daratumumab.
-
Visualizations
Caption: Experimental workflow for B-cell detection using flow cytometry.
Caption: Mechanism of anti-CD38 antibody binding and detection.
References
- 1. How Flow Cytometry Is Used To Diagnose and Monitor Lymphoma | MyLymphomaTeam [mylymphomateam.com]
- 2. The role of flow cytometry in the diagnosis of lymphoma: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Daratumumab induces cell-mediated cytotoxicity of primary effusion lymphoma and is active against refractory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Daratumumab-Induced Interference in Flow-Cytometry Crossmatch and Resolving It by DTT Treatment [kjbt.org]
Detumomab ELISA protocol for antigen binding assays
Application Note: Detumomab Antigen Binding Assay
Introduction
This compound is a murine monoclonal antibody that targets antigens present on human B-cell lymphomas.[1][2][3] Characterizing the binding properties of therapeutic antibodies like this compound is a critical step in drug development and quality control. The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying such interactions. This document provides a detailed protocol for an indirect ELISA to determine the binding characteristics of this compound to its target antigen.
The principle of this assay involves immobilizing the recombinant target antigen onto the surface of a microplate. This compound is then added and allowed to bind to the antigen. The amount of bound antibody is subsequently detected using an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) that recognizes this compound. The addition of a chromogenic substrate results in a colorimetric change proportional to the amount of bound this compound, which can be quantified by measuring the absorbance.
Quantitative Data Summary
The following table represents typical data obtained from a this compound antigen binding ELISA. The optical density (OD) values are measured at 450 nm and corrected for background. These values can be used to plot a binding curve and determine the half-maximal effective concentration (EC₅₀), which indicates the concentration of antibody required to achieve 50% of the maximum binding signal.
| This compound Conc. (ng/mL) | OD 450 nm (Mean) | Standard Deviation |
| 1000 | 2.154 | 0.112 |
| 500 | 2.098 | 0.098 |
| 250 | 1.987 | 0.105 |
| 125 | 1.654 | 0.088 |
| 62.5 | 1.123 | 0.065 |
| 31.3 | 0.654 | 0.041 |
| 15.6 | 0.321 | 0.025 |
| 7.8 | 0.155 | 0.018 |
| 0 | 0.050 | 0.009 |
Experimental Protocols
Principle: Indirect ELISA for Antigen Binding
This protocol describes an indirect ELISA to measure the binding of this compound to its purified recombinant antigen. The assay quantifies the antibody-antigen interaction through a secondary antibody conjugated to an enzyme, which catalyzes a color-producing reaction.
Materials and Reagents
-
Antibodies:
-
This compound (Primary Antibody)
-
Horseradish Peroxidase (HRP)-conjugated Goat Anti-Mouse IgG (Secondary Antibody)
-
-
Antigen: Recombinant target antigen (e.g., Human B-cell lymphoma surface antigen)
-
Plates: 96-well high-binding ELISA plates
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coating Buffer: PBS, pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBST
-
Assay Diluent: 1% BSA in PBST
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄)
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single and multichannel pipettes
-
Plate washer (optional)
-
Incubator set to 37°C
-
Assay Procedure
-
Antigen Coating: a. Dilute the recombinant antigen to a final concentration of 1-2 µg/mL in Coating Buffer (PBS). b. Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate. c. Cover the plate and incubate overnight at 4°C.
-
Washing (1): a. Aspirate the coating solution from the wells. b. Wash the plate three times with 300 µL of Wash Buffer (PBST) per well.
-
Blocking: a. Add 300 µL of Blocking Buffer to each well to prevent non-specific binding. b. Cover the plate and incubate for 1-2 hours at room temperature (RT) or 37°C.
-
Washing (2): a. Aspirate the blocking solution. b. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Primary Antibody Incubation: a. Prepare a serial dilution of this compound in Assay Diluent. A typical starting concentration might be 1000 ng/mL. Include a blank well with only Assay Diluent. b. Add 100 µL of each this compound dilution to the appropriate wells. c. Cover the plate and incubate for 1-2 hours at RT.
-
Washing (3): a. Aspirate the primary antibody solution. b. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Secondary Antibody Incubation: a. Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Assay Diluent according to the manufacturer's recommendation. b. Add 100 µL of the diluted secondary antibody to each well. c. Cover the plate and incubate for 1 hour at RT, protected from light.
-
Washing (4): a. Aspirate the secondary antibody solution. b. Wash the plate five times with 300 µL of Wash Buffer per well to ensure removal of unbound conjugate.
-
Substrate Development: a. Add 100 µL of TMB Substrate to each well. b. Incubate at RT for 15-30 minutes in the dark. Monitor for color development (blue).
-
Stopping the Reaction: a. Add 50 µL of Stop Solution (2N H₂SO₄) to each well. The color will change from blue to yellow. b. Gently tap the plate to ensure thorough mixing.
-
Data Acquisition: a. Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the average OD of the blank (zero antibody) wells from all other OD readings.
-
Plot the corrected OD values against the corresponding concentrations of this compound.
-
Use a four-parameter logistic (4-PL) curve fit to generate a sigmoidal dose-response curve and calculate the EC₅₀ value.
Visualizations
References
Application Notes and Protocols for Immunohistochemical Staining of Lymphoma Tissues with Detumomab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Detumomab, a murine monoclonal antibody targeting the CD22 antigen, in the immunohistochemical (IHC) analysis of lymphoma tissues. The provided protocols are intended as a starting point, and optimization for specific experimental conditions is recommended.
Introduction
This compound is a monoclonal antibody that specifically targets human CD22, a 135 kDa transmembrane glycoprotein (B1211001) expressed on the surface of mature B-lymphocytes and in the cytoplasm of pro-B and pre-B cells.[1][2] CD22 is a member of the SIGLEC (sialic acid-binding immunoglobulin-like lectin) family and functions as an inhibitory co-receptor of the B-cell receptor (BCR).[3][4] Its expression is maintained in most B-cell non-Hodgkin lymphomas (NHL), making it a valuable diagnostic marker and a target for immunotherapy.[5] Immunohistochemical detection of CD22 with this compound can aid in the classification of lymphomas and provide insights into the B-cell lineage of neoplastic cells.[6]
Data Presentation
The expression of CD22 can vary among different subtypes of B-cell lymphomas. The following tables summarize the relative expression levels of CD22 in various lymphomas as reported in the literature. It is important to note that these are general observations, and expression levels can vary between individual cases.
Table 1: Relative CD22 Expression in B-Cell Non-Hodgkin Lymphomas
| Lymphoma Subtype | Typical CD22 Expression Level | Reference |
| Hairy Cell Leukemia (HCL) | Strong | [1][7] |
| Small Lymphocytic Lymphoma (SLL) | Medium to High | [8][9] |
| Follicular Lymphoma (FL) | Variable, generally lower than normal B-cells | [7][10] |
| Mantle Cell Lymphoma (MCL) | Variable, generally lower than normal B-cells | [7][10] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Variable, generally lower than normal B-cells | [10] |
| Chronic Lymphocytic Leukemia (CLL) | Weak to Negative | [1][8][9] |
| Classical Hodgkin Lymphoma | Negative | [1] |
| Nodular Lymphocyte-Predominant Hodgkin Lymphoma | Positive | [1] |
Table 2: Quantitative CD22 Expression Data (Antibody Bound per Cell - ABC) from Flow Cytometry Studies
Note: This data is from flow cytometry, not IHC, but provides a quantitative insight into CD22 expression levels.
| Cell Type / Disease | Mean CD22 ABC (± SD) | Reference |
| Normal Peripheral Blood B-Cells | 10,900 (± 3,400) | [7] |
| Hairy Cell Leukemia (HCL) | 22,100 (± 8,600) | [7] |
| Mantle Cell Lymphoma (MCL) | 6,500 (± 3,300) | [7] |
| Follicular Lymphoma (FL) | 5,800 (± 3,600) | [7] |
| Acute Lymphoblastic Leukemia (ALL) | 4,000 (± 3,400) | [7] |
| Chronic Lymphocytic Leukemia (CLL) | 2,100 (± 1,300) | [7] |
Signaling Pathway
CD22 acts as a negative regulator of B-cell receptor (BCR) signaling. Upon BCR activation, CD22 is phosphorylated on its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3] This phosphorylation leads to the recruitment of the tyrosine phosphatase SHP-1, which in turn dephosphorylates key signaling molecules in the BCR pathway, thus dampening the activation signal.[3][11]
Caption: CD22 signaling pathway in B-cells.
Experimental Protocols
The following is a general protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections with an anti-CD22 antibody like this compound. Note: As specific validated protocols for this compound are not publicly available, this protocol is a general guideline. The optimal antibody dilution, incubation times, and antigen retrieval conditions should be determined empirically by the user.
Materials
-
FFPE lymphoma tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: this compound (anti-CD22)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat at 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBST (2 x 5 minutes).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature.
-
Rinse in PBST (2 x 5 minutes).
-
Apply Blocking Buffer and incubate for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute this compound to its optimal concentration in Blocking Buffer. A starting dilution range of 1:50 to 1:200 is recommended for initial optimization.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBST (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.
-
Rinse slides in PBST (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution, and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water for 5 minutes.
-
Dehydrate through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for this compound.
Troubleshooting
Table 3: Common IHC Staining Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody concentration too low. | Increase antibody concentration or incubation time.[12] |
| Inactive primary antibody. | Use a new, properly stored antibody.[13] | |
| Inadequate antigen retrieval. | Optimize antigen retrieval time and temperature. Try a different pH buffer.[14] | |
| High Background | Primary antibody concentration too high. | Decrease antibody concentration and/or incubation time.[15] |
| Non-specific binding of secondary antibody. | Ensure the secondary antibody is appropriate for the primary. Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control.[14] | |
| Endogenous peroxidase/biotin activity. | Ensure adequate blocking with H2O2/avidin-biotin blocking steps.[14] | |
| Non-specific Staining | Cross-reactivity of secondary antibody with tissue. | Use a secondary antibody raised in a different species than the tissue origin.[15] |
| Drying of sections during staining. | Keep slides in a humidified chamber during incubations.[12] |
For further detailed troubleshooting, refer to comprehensive IHC guides.[13][16]
References
- 1. CD 22 [e-immunohistochemistry.info]
- 2. CD22 - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. CD22 - Wikipedia [en.wikipedia.org]
- 5. Targeting of CD22-positive B-cell lymphoma cells by synthetic divalent sialic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic immunohistochemistry for lymphoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variables Affecting the Quantitation of CD22 in Neoplastic B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia [termedia.pl]
- 9. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. origene.com [origene.com]
- 13. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 14. bma.ch [bma.ch]
- 15. qedbio.com [qedbio.com]
- 16. Troubleshooting tips for IHC | Abcam [abcam.com]
Application Notes and Protocols: Functional Assays for Measuring Cytotoxicity of Monoclonal Antibodies Targeting B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoclonal antibodies (mAbs) have become a cornerstone of therapy for various malignancies, including B-cell lymphomas. These antibodies exert their therapeutic effects through multiple mechanisms, a key one being the induction of cancer cell death, or cytotoxicity. An example of a monoclonal antibody developed to target B-cell lymphoma is Detumomab, a murine antibody.[1][2] While the development of this compound has been discontinued, the principles of evaluating the cytotoxic function of such antibodies remain critical in the development of new immunotherapies.[3]
The functional characterization of therapeutic monoclonal antibodies is essential to understand their mechanism of action (MoA) and to ensure their potency and efficacy. In vitro cytotoxicity assays are indispensable tools throughout the drug development process, providing critical data on the ability of a mAb to eliminate target cancer cells.[4] This document provides an overview of the primary mechanisms of mAb-mediated cytotoxicity and detailed protocols for commonly used functional assays to measure these effects.
Mechanisms of Monoclonal Antibody-Mediated Cytotoxicity
Therapeutic antibodies targeting surface antigens on B-cell lymphoma cells can induce cytotoxicity through several key mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a primary mechanism for many therapeutic antibodies.[5] It occurs when the Fab portion of the antibody binds to a target antigen on the lymphoma cell, and the Fc portion binds to Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells.[1][6] This cross-linking triggers the effector cell to release cytotoxic granules containing perforin (B1180081) and granzymes, leading to the lysis of the target cancer cell.[7]
-
Complement-Dependent Cytotoxicity (CDC): In CDC, the binding of the antibody to the target cell surface activates the classical complement pathway.[8] This leads to the formation of the Membrane Attack Complex (MAC) on the target cell membrane, which creates pores and results in cell lysis.[9][10]
-
Direct Cell Death (Apoptosis): Some monoclonal antibodies can directly induce apoptosis, or programmed cell death, upon binding to their target antigen on the cancer cell.[11] This can occur through various signaling pathways, often involving the cross-linking of surface receptors which in turn activates intracellular caspase cascades.[12]
References
- 1. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcein Release Assay | Cell Viability Assay | G-Biosciences [gbiosciences.com]
- 4. Cytotoxicity Assay - Calcein AM [protocols.io]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 7. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. revvity.com [revvity.com]
- 10. agilent.com [agilent.com]
- 11. Induction of apoptosis in cells | Abcam [abcam.com]
- 12. cusabio.com [cusabio.com]
Detumomab: Application Notes and Protocols for Cell Line Treatment
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Detumomab for in vitro cell line studies.
Introduction
This compound is a murine monoclonal antibody that specifically targets an antigen present on the surface of human B-cell lymphoma cells.[1] While the development of this compound for clinical use has been discontinued (B1498344), its utility as a research tool for studying B-cell lymphoma biology and for preclinical evaluation of antibody-based therapies remains relevant. This document provides detailed application notes and standardized protocols for the treatment of B-cell lymphoma cell lines with this compound, facilitating reproducible and robust experimental outcomes.
Mechanism of Action
The precise signaling pathways activated by this compound binding to its target on B-cell lymphoma cells are not extensively documented in publicly available literature due to its discontinued development. However, based on the general mechanism of action for monoclonal antibodies targeting cell surface antigens on cancer cells, the anticipated mechanisms would involve the induction of apoptosis and engagement of the host's immune system to elicit an anti-tumor response.
A proposed signaling pathway for a generic B-cell lymphoma-targeting antibody like this compound is illustrated below. This pathway involves the cross-linking of the target antigen, leading to the activation of intracellular signaling cascades that culminate in programmed cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for conducting in vitro experiments with this compound on B-cell lymphoma cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Line Culture and Maintenance
A generalized workflow for the culture and preparation of B-cell lymphoma cell lines for this compound treatment is depicted below.
Caption: General workflow for preparing B-cell lymphoma cell lines for experimentation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
B-cell lymphoma cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (reconstituted to a stock concentration of 1 mg/mL)
-
Isotype control antibody (mouse IgG)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the isotype control antibody in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the antibody dilutions. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
B-cell lymphoma cell line
-
This compound
-
Isotype control antibody
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells at a density of 5 x 10^5 cells/well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound or isotype control for 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Data Presentation
Due to the limited publicly available data for this compound, the following table presents hypothetical data to illustrate how quantitative results from the described assays can be structured for clear comparison.
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Apoptosis Rate (%) (Annexin V Assay) |
| Untreated Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |
| Isotype Control | 10 | 98 ± 4.8 | 6.3 ± 1.5 |
| This compound | 1 | 85 ± 6.1 | 15.4 ± 2.3 |
| This compound | 5 | 62 ± 7.5 | 32.8 ± 3.1 |
| This compound | 10 | 41 ± 5.9 | 55.7 ± 4.5 |
Table 1: Hypothetical Quantitative Data for this compound Treatment of a B-cell Lymphoma Cell Line. Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
While this compound's clinical development has been halted, it remains a valuable tool for in vitro research on B-cell lymphomas. The protocols and guidelines presented in this document provide a solid foundation for researchers to investigate the biological effects of this antibody on relevant cell lines. Adherence to these standardized procedures will contribute to the generation of reliable and comparable data within the scientific community. Further investigation into the specific signaling pathways affected by this compound could provide deeper insights into B-cell lymphoma biology and potential therapeutic targets.
References
Application Notes and Protocols for Detumomab in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Detumomab, a mouse monoclonal antibody targeting human B-cell lymphoma[1][2], in Western Blotting applications. Due to the limited availability of specific validated protocols for this compound, this document outlines a robust strategy for determining the optimal antibody dilution and provides a general Western Blot protocol adaptable for this antibody.
Introduction to this compound
This compound is a murine monoclonal antibody developed to target antigens present on human B-cell lymphoma cells.[1][2] Western Blotting is a critical technique for identifying the presence and relative abundance of the target protein recognized by this compound in cell lysates or tissue homogenates. The successful application of this compound in this immunoassay is highly dependent on the optimization of key parameters, most notably the antibody dilution. An inappropriate antibody concentration can lead to high background, non-specific bands, or weak signal. Therefore, a systematic titration is essential to determine the optimal dilution for achieving a high signal-to-noise ratio.
Determining the Optimal Antibody Dilution
The ideal concentration of this compound for Western Blotting must be determined empirically. A titration experiment is the most effective method to identify the optimal dilution that provides a strong, specific signal with minimal background.[3][4]
Recommended Titration Series
If the manufacturer does not provide a recommended starting dilution, a broad range of dilutions should be tested. For a purified monoclonal antibody, a starting concentration of 1 µg/mL is often a reasonable starting point.[5][6] The following table outlines a suggested serial dilution series for initial optimization experiments.
| Dilution Ratio | Antibody Concentration (if stock is 1 mg/mL) | Volume of Antibody (for 10 mL of buffer) | Notes |
| 1:500 | 2.0 µg/mL | 20 µL | May result in high background, but useful for detecting low abundance proteins. |
| 1:1000 | 1.0 µg/mL | 10 µL | A common starting point for many monoclonal antibodies.[5][7] |
| 1:2000 | 0.5 µg/mL | 5 µL | Often provides a good balance between signal and background. |
| 1:5000 | 0.2 µg/mL | 2 µL | Suitable for high-affinity antibodies or abundant target proteins. |
| 1:10000 | 0.1 µg/mL | 1 µL | May be necessary for very high-affinity antibodies to reduce background. |
Experimental Workflow for Antibody Titration
The following diagram illustrates the workflow for determining the optimal this compound concentration.
Caption: Workflow for this compound Titration in Western Blot.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing a Western Blot using this compound.
Reagents and Buffers
-
Cell Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target protein's molecular weight.
-
Transfer Buffer: (e.g., Towbin buffer) with 20% methanol (B129727) for PVDF membranes.
-
Membrane: Nitrocellulose or PVDF.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Diluent: Blocking buffer or TBST.
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate: (e.g., ECL).
Experimental Procedure
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute this compound in the primary antibody diluent at the predetermined optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate for the recommended time.
-
Capture the signal using an imaging system or X-ray film.
-
Generalized Signaling Pathway
While the specific downstream signaling pathway initiated by this compound binding to its target on B-cell lymphoma is not well-documented in the provided search results, the following diagram illustrates a general mechanism of action for a monoclonal antibody targeting a cell surface receptor.
Caption: Generalized Antibody-Antigen Interaction and Signaling.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Primary antibody concentration too high. | Further dilute the primary antibody. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Weak or No Signal | Primary antibody concentration too low. | Use a more concentrated primary antibody solution. |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Inefficient transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Non-specific Bands | Primary antibody concentration too high. | Decrease the primary antibody concentration. |
| Contaminated samples. | Ensure proper sample preparation and handling. | |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody. |
By following these guidelines and protocols, researchers can effectively optimize the use of this compound in Western Blotting applications to achieve reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 4. Tips for Diluting Antibodies | Rockland [rockland.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for Conjugating Detumomab to Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detumomab is a murine monoclonal antibody of the IgG1 isotype that targets human B-cell lymphoma. The ability to conjugate this compound to fluorescent markers is essential for a variety of research and preclinical applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. These techniques enable the visualization and tracking of this compound, providing valuable insights into its binding characteristics, cellular localization, and therapeutic potential.
This document provides detailed protocols for the conjugation of this compound to fluorophores using two common and effective methods: amine-reactive and thiol-reactive conjugation. Amine-reactive conjugation targets the primary amines on lysine (B10760008) residues, which are abundant on antibodies. Thiol-reactive conjugation targets free sulfhydryl groups, which can be generated by the gentle reduction of disulfide bonds in the antibody's hinge region. The choice of method will depend on the specific fluorophore and the desired degree of labeling.
Data Presentation: Quantitative Parameters for this compound Conjugation
The following table summarizes key quantitative data and considerations for the two primary conjugation strategies. Optimal ratios and yields can vary depending on the specific fluorophore used and should be empirically determined.
| Parameter | Amine-Reactive Conjugation (NHS Ester) | Thiol-Reactive Conjugation (Maleimide) |
| Target Residue | Primary amines (on lysine residues and N-terminus) | Free thiols (sulfhydryls on cysteine residues) |
| This compound Isotype | Mouse IgG1 | Mouse IgG1 |
| Typical Molar Ratio (Fluorophore:Antibody) | 5:1 to 20:1 | 5:1 to 15:1 |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Typical Reaction Time | 1 - 2 hours at Room Temperature | 1 - 4 hours at Room Temperature |
| Common Reducing Agent | Not Applicable | Dithiothreitol (DTT) or TCEP |
| Typical Degree of Labeling (DOL) | 2 - 8 | 2 - 4 |
| Potential for Impact on Antigen Binding | Higher risk if lysines are in the antigen-binding site | Lower risk as hinge region is typically targeted |
| Purification Method | Size exclusion chromatography, dialysis | Size exclusion chromatography, dialysis |
| Estimated Yield | 80 - 95% | 70 - 90% |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of this compound using an NHS Ester Fluorophore
This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-activated fluorophore to this compound.
Materials:
-
This compound (mouse IgG1) at a concentration of 1-5 mg/mL
-
Amine-reactive fluorophore (NHS ester)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Spectrophotometer
Methodology:
-
Antibody Preparation:
-
If this compound is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a dialysis cassette or a desalting column.
-
Adjust the concentration of this compound to 2 mg/mL in Conjugation Buffer.
-
-
Fluorophore Preparation:
-
Immediately before use, dissolve the amine-reactive fluorophore NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the fluorophore solution to achieve the desired molar excess (start with a 10:1 molar ratio of fluorophore to antibody).
-
Slowly add the dissolved fluorophore to the this compound solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted fluorophore.
-
-
Purification of the Conjugate:
-
Separate the fluorophore-conjugated this compound from unreacted fluorophore and quenching reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the fluorophore.
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the antibody and the fluorophore.
-
Protocol 2: Thiol-Reactive Conjugation of this compound using a Maleimide (B117702) Fluorophore
This protocol involves the reduction of disulfide bonds in the hinge region of this compound to generate free thiols for conjugation with a maleimide-activated fluorophore.
Materials:
-
This compound (mouse IgG1) at a concentration of 1-5 mg/mL
-
Thiol-reactive fluorophore (maleimide)
-
Reduction Buffer: PBS with 10 mM EDTA, pH 7.0
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS with 10 mM EDTA, pH 7.0
-
Quenching Solution: 100 mM N-ethylmaleimide in DMSO
-
Purification/Storage Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Spectrophotometer
Methodology:
-
Antibody Preparation:
-
Buffer exchange this compound into the Reduction Buffer.
-
Adjust the concentration to 2-5 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add a 50-100 fold molar excess of DTT or a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C.
-
Immediately remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Fluorophore Preparation:
-
Dissolve the maleimide fluorophore in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the dissolved fluorophore to the reduced this compound at a 10-fold molar excess.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted thiol groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a size-exclusion chromatography column or dialysis as described in Protocol 1.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and DOL as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of this compound to a fluorophore.
Caption: Logical relationship of the two primary conjugation strategies for this compound.
Application Notes and Protocols for In Vivo Evaluation of Detumomab in Mouse Models of B-Cell Lymphoma
Disclaimer: Detumomab is a murine monoclonal antibody targeting human B-cell lymphoma. Its clinical development was discontinued, and as such, specific in vivo experimental data and established protocols are not publicly available. The following application notes and protocols are presented as a detailed, illustrative guide for researchers. The experimental design is based on established methodologies for similar therapeutic antibodies targeting B-cell surface antigens like CD19, CD20, and CD22, and utilizes common B-cell lymphoma xenograft models.
Introduction
This compound is a monoclonal antibody developed to target an unspecified surface antigen on human B-cell lymphoma cells. Therapeutic antibodies against B-cell malignancies often function through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and by inducing apoptosis upon binding to their target antigen. Preclinical in vivo evaluation in mouse models is a critical step to determine the efficacy, pharmacokinetics, and safety profile of such antibodies. This document provides a comprehensive guide to designing and executing in vivo experiments using this compound in xenograft mouse models of human B-cell lymphoma.
Mechanism of Action and Signaling Pathways
The precise target of this compound is not widely documented. However, effective therapeutic antibodies for B-cell lymphomas often target key surface proteins involved in B-cell survival and proliferation, such as CD19, CD20, or CD22. Binding of a monoclonal antibody to these targets can disrupt critical signaling pathways, including the B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[1][2][3] Key pathways affected can include the PI3K/Akt, NF-κB, and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Experimental Protocols
Cell Line Selection and Preparation
For a hypothetical study of this compound, a human Burkitt's lymphoma cell line such as Raji or Daudi is recommended. These cell lines are well-characterized, express common B-cell surface markers, and are routinely used in xenograft models.[5][6][7]
Protocol for Cell Culture and Preparation:
-
Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in an exponential growth phase.[5]
-
Cell Harvesting: When cells reach a density of approximately 1 x 10^6 cells/mL, harvest them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Viability Check: Resuspend the cells and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.[8]
-
Cell Suspension: Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL for injection.[7] Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
Immunodeficient mice are required for the engraftment of human cell lines. NOD/SCID or NSG mice are suitable choices due to their compromised immune systems, which prevent the rejection of human tumor cells.[6][7]
Protocol for Tumor Implantation:
-
Animal Acclimatization: House 6-8 week old female NOD/SCID mice in a specific-pathogen-free (SPF) facility for at least one week to allow for acclimatization.[8]
-
Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the Raji cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[7]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length and width using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Administration and Dosing
The following dosing schedule is a hypothetical example based on preclinical studies of other therapeutic antibodies like Rituximab (B1143277).[9][10]
Protocol for Drug Administration:
-
Treatment Groups:
-
Group 1: Vehicle Control (Sterile PBS, intraperitoneal injection)
-
Group 2: this compound (10 mg/kg, intraperitoneal injection)
-
Group 3: this compound (30 mg/kg, intraperitoneal injection)
-
-
Administration Schedule: Administer the assigned treatment twice weekly for four weeks.
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly throughout the study.
Data Presentation and Analysis
Quantitative Data Summary
Present all quantitative data in clear, structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | 0 |
| This compound | 10 | 750 ± 90 | 50 |
| This compound | 30 | 300 ± 50 | 80 |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle Control | 0 | 35 | 0 |
| This compound | 10 | 56 | 60 |
| This compound | 30 | 70 | 100 |
Table 3: Body Weight Monitoring
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | 0 | +5 ± 1.5 |
| This compound | 10 | +4 ± 1.2 |
| This compound | 30 | +3 ± 1.8 |
Endpoint Analysis
Protocol for Endpoint Analysis:
-
Humane Endpoints: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if there is a significant loss of body weight (>20%).[5]
-
Tumor Excision: At the end of the study, euthanize all remaining animals and excise the tumors. Measure and record the final tumor weight.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (H&E staining). Additional tumor sections can be used for IHC to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Statistical Analysis: Analyze differences in tumor growth between groups using an appropriate statistical test, such as a two-way ANOVA. Analyze survival data using Kaplan-Meier curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound in a B-cell lymphoma xenograft mouse model. The protocols for cell line maintenance, tumor implantation, drug administration, and endpoint analysis are based on established scientific practices. The provided data tables and diagrams serve as templates for presenting experimental results in a clear and concise manner. Researchers should adapt these protocols based on the specific characteristics of this compound and the research questions being addressed.
References
- 1. cancerbioucd.wordpress.com [cancerbioucd.wordpress.com]
- 2. Targeting B-cell receptor signaling in leukemia and lymphoma: how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daudi Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Raji Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Neutrophils contribute to the biological antitumor activity of rituximab in a non-Hodgkin's lymphoma severe combined immunodeficiency mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Detumomab-Based Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detumomab is a murine monoclonal antibody developed for targeting human B-cell lymphoma.[1] While the specific antigen and the precise mechanism of action for this compound are not extensively detailed in publicly available literature, this document provides a generalized framework for establishing a cell viability assay to evaluate its anti-lymphoma activity. The protocols and principles outlined here are based on standard methodologies for assessing the efficacy of monoclonal antibodies against B-cell lymphoma cell lines.
The proposed mechanism of action for the purpose of this guide is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and direct induction of apoptosis. Monoclonal antibodies in oncology can exert their effects through various mechanisms, including complement-dependent cytotoxicity (CDC), ADCC, and direct signaling leading to programmed cell death (apoptosis).[2][3][4] In ADCC, the antibody flags tumor cells for destruction by immune effector cells like Natural Killer (NK) cells. Direct apoptosis can be triggered by antibody binding to a cell surface receptor, initiating an intracellular signaling cascade that culminates in cell death.
These application notes will guide users in setting up an in vitro cell viability assay to quantify the cytotoxic effects of a monoclonal antibody like this compound on B-cell lymphoma cells.
Postulated Signaling Pathway for Apoptosis Induction
The binding of a monoclonal antibody to a B-cell surface antigen can trigger a cascade of intracellular events leading to apoptosis. A simplified, hypothetical signaling pathway is depicted below. This pathway illustrates the initiation of apoptosis through the activation of caspase enzymes, central to the execution of programmed cell death.
References
Detumomab: Application Notes and Protocols for Immunoprecipitation of Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Detumomab is a murine monoclonal antibody developed to target human B-cell lymphoma.[1] Although its clinical development was discontinued (B1498344), its specificity for antigens on B-lymphoma cells makes it a potential tool for researchers in the field of oncology and immunology for applications such as immunoprecipitation.[2] This document provides detailed application notes and protocols for the use of this compound in the immunoprecipitation of its target protein from cell lysates.
Disclaimer: The precise protein target of this compound is not consistently documented in publicly available sources. Due to its discontinued development, detailed application data from the original manufacturer, IDEC Pharmaceuticals Corp., is scarce.[2] The protocols and information provided herein are based on its known cellular target (human B-cell lymphoma) and are representative of procedures for mouse monoclonal antibodies targeting B-cell surface antigens.
Target Protein and Signaling Pathway
While the exact protein target of this compound is not definitively established in the available literature, monoclonal antibodies targeting B-cell lymphomas typically recognize cell-surface antigens. A prominent and well-characterized B-cell surface antigen involved in signaling and oncogenesis is CD19. This document will proceed with the plausible hypothesis that this compound targets a B-cell surface antigen involved in a pathway analogous to the CD19 signaling cascade.
The B-cell antigen receptor (BCR) signaling pathway is critical for B-cell development and activation. CD19 functions as a coreceptor for the BCR, significantly amplifying the signaling cascade.[3][4] Upon antigen binding to the BCR, Lyn, a Src-family kinase, phosphorylates the cytoplasmic tail of CD19.[5] This phosphorylation creates docking sites for downstream signaling molecules, including Vav, and activates phosphoinositide 3-kinase (PI3K).[4][6] The activation of the PI3K/Akt pathway is a central event that promotes cell survival and proliferation.[6]
Below is a diagram illustrating a representative B-cell receptor and CD19 co-stimulation signaling pathway.
Quantitative Data
For comparison, representative data for other well-characterized anti-B-cell monoclonal antibodies are provided in the table below. This data should be used as a general guideline only.
| Parameter | Representative Value | Target Antigen | Reference |
| Binding Affinity (Kd) | 1-10 nM | CD20 | General knowledge |
| Optimal IP Concentration | 2-5 µg per mg lysate | CD19 | General knowledge |
| Elution pH | 2.5 - 3.0 (Glycine-HCl) | General | General knowledge |
Experimental Protocols
The following protocols are generalized for the immunoprecipitation of a B-cell surface antigen using a mouse monoclonal antibody like this compound. Optimization may be required for specific cell lines and experimental conditions.
Preparation of Cell Lysate
This protocol is suitable for cultured B-lymphoma cell lines (e.g., Raji, Daudi).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow B-lymphoma cells to a density of approximately 1-2 x 10^7 cells per immunoprecipitation reaction.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract for immunoprecipitation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Immunoprecipitation Workflow
The following diagram outlines the general workflow for immunoprecipitation.
Detailed Immunoprecipitation Protocol
Materials:
-
Cleared cell lysate (from Protocol 1)
-
This compound antibody
-
Isotype control antibody (e.g., mouse IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: Same as Lysis Buffer, or a less stringent buffer (e.g., with 0.1% Triton X-100).
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0 or 1x SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution).
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing (Optional): To a microcentrifuge tube, add 500 µg to 1 mg of total protein from the cleared lysate. Add 20-30 µL of Protein A/G bead slurry and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.
-
Antibody Incubation: To the pre-cleared lysate, add the optimized amount of this compound antibody (start with 1-5 µg). For a negative control, prepare a parallel tube with an equivalent amount of a mouse isotype control antibody.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to allow the beads to bind the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute for agarose beads) or by using a magnetic rack for magnetic beads.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash the beads.
-
Repeat the pelleting and washing steps for a total of 3-5 washes.
-
Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:
-
Denaturing Elution: Resuspend the bead pellet in 30-50 µL of 1x SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes. The supernatant is now ready for loading onto an SDS-PAGE gel.
-
Non-denaturing (Acidic) Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature with gentle mixing. Pellet the beads and carefully transfer the supernatant (containing the eluted protein) to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the putative target protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of target protein | Insufficient antibody | Perform antibody titration to find the optimal concentration. |
| Low expression of target protein | Increase the amount of starting cell lysate. | |
| Inappropriate lysis buffer | Use a lysis buffer with different detergent or salt concentrations. | |
| Antibody not binding to Protein A/G | Ensure the antibody isotype is compatible with Protein A/G. | |
| High background / non-specific binding | Insufficient washing | Increase the number of washes or the stringency of the wash buffer. |
| Lysate not pre-cleared | Include the pre-clearing step in the protocol. | |
| Antibody cross-reactivity | Use a high-specificity monoclonal antibody and an appropriate isotype control. | |
| Co-elution of antibody heavy and light chains | Denaturing elution | Use a non-denaturing elution method or crosslink the antibody to the beads before incubation with the lysate. |
These application notes and protocols provide a framework for utilizing this compound in immunoprecipitation experiments. Given the limited specific data on this antibody, researchers are encouraged to perform thorough optimization and validation for their specific experimental setup.
References
- 1. Target: B-cell lymphoma 6 protein (CHEMBL4105786) - ChEMBL [ebi.ac.uk]
- 2. jPOST database [globe.jpostdb.org]
- 3. CD19 and CD22 Regulate a B Lymphocyte Signal Transduction Pathway That Contributes to Autoimmunity [jstage.jst.go.jp]
- 4. B lymphocyte antigen receptor signaling: initiation, amplification, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CD19-dependent signaling pathway regulates autoimmunity in Lyn-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD19 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting High Background in Detumomab IHC Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues encountered during Detumomab immunohistochemistry (IHC) staining.
High Background Staining: FAQs
Q1: What are the most common causes of high background in IHC staining?
High background staining can obscure specific signals, making interpretation difficult. The most frequent causes include:
-
Primary Antibody Concentration is Too High: An excessive concentration of the primary antibody can lead to non-specific binding to tissue components.[1][2]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in the primary or secondary antibody binding to unintended targets.[1][2] This includes non-specific protein binding and endogenous enzyme activity.
-
Endogenous Enzyme Activity: Tissues can contain endogenous enzymes like peroxidases or alkaline phosphatases that react with the substrate, causing background staining.[1]
-
Non-Specific Binding of Secondary Antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.
-
Issues with Antigen Retrieval: Over-retrieval can expose more non-specific epitopes, leading to increased background.[3]
-
Tissue Drying: Allowing tissue sections to dry out at any stage can cause irreversible non-specific antibody binding.[1][2]
-
Over-development of Chromogen: Incubating the substrate for too long can lead to a diffuse, non-specific background color.[1][2]
Q2: I'm using this compound, a mouse monoclonal antibody, on human tissue. Are there specific considerations?
Yes. While you are not dealing with mouse-on-mouse staining, ensuring proper blocking is still crucial. The secondary antibody, which is anti-mouse, should be of high quality and preferably pre-adsorbed to minimize cross-reactivity with any endogenous human immunoglobulins.
Q3: What is the first step I should take to troubleshoot high background?
The most common culprit for high background is an overly concentrated primary antibody.[1][2] Therefore, the first and most critical step is to perform a titration experiment to determine the optimal concentration of your this compound antibody.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic approach to identifying and resolving the root cause of high background staining in your this compound IHC experiments.
Step 1: Primary Antibody Concentration Optimization
As high primary antibody concentration is a primary cause of non-specific binding, optimizing this parameter is essential.[1][2][4]
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of the this compound antibody. A good starting range for a monoclonal antibody is typically between 5-25 µg/mL. If the initial concentration is unknown, start with a broader range (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).
-
Stain a series of identical tissue sections with each dilution, keeping all other protocol parameters (incubation time, temperature, blocking, etc.) constant.
-
Analyze the slides to identify the dilution that provides the strongest specific signal with the lowest background.
Table 1: Example Antibody Titration Series
| Dilution | Antibody Concentration (µg/mL) | Observed Staining |
| 1:50 | 20 | High background, strong specific signal |
| 1:100 | 10 | Moderate background, strong specific signal |
| 1:250 | 4 | Low background, good specific signal |
| 1:500 | 2 | Very low background, weaker specific signal |
| 1:1000 | 1 | No specific signal |
Note: This table presents example data. Optimal concentrations will vary depending on the antibody lot, tissue type, and other experimental conditions.
Step 2: Blocking Optimization
Proper blocking is critical to prevent non-specific antibody binding.[2][5]
Experimental Protocol: Blocking Buffer Optimization
-
Serum Blocking: Use normal serum from the same species in which the secondary antibody was raised. For a goat anti-mouse secondary antibody, use normal goat serum. A typical concentration is 5-10% in your antibody diluent.
-
Protein Blocking: Bovine Serum Albumin (BSA) is a common and economical blocking agent.[2] Prepare a solution of 1-5% BSA in your buffer (e.g., PBS or TBS).
-
Test Different Blocking Agents: Stain parallel sections using different blocking strategies (e.g., 5% normal goat serum vs. 3% BSA) to determine the most effective one for your experiment.
Table 2: Common Blocking Reagents and Concentrations
| Blocking Reagent | Typical Concentration | Notes |
| Normal Serum (from secondary host) | 5-10% (v/v) | Considered the gold standard for blocking.[2] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and cost-effective protein blocker.[2] |
| Non-fat Dry Milk | 0.1-0.5% (w/v) | Can be effective but may mask some epitopes. |
Step 3: Endogenous Enzyme Quenching
If you are using a horseradish peroxidase (HRP)-based detection system, you must quench endogenous peroxidase activity.[1]
Experimental Protocol: Peroxidase Blocking
-
After deparaffinization and rehydration, incubate the tissue sections in a solution of 0.3-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS.
-
Incubate for 5-30 minutes at room temperature.
-
Rinse thoroughly with buffer before proceeding with the staining protocol.
Step 4: Control Experiments
Running the proper controls is essential to pinpoint the source of the high background.
Recommended Controls:
-
No Primary Antibody Control: Omit the this compound antibody incubation step. Staining in this control indicates non-specific binding of the secondary antibody or issues with the detection system.
-
Isotype Control: Use a mouse IgG1 isotype control at the same concentration as the this compound antibody. This will help determine if the observed staining is due to specific antigen binding or non-specific interactions of the mouse IgG1 molecule.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting high background and the potential causes of non-specific binding.
References
- 1. mskcc.org [mskcc.org]
- 2. Frontiers | Development of combinatorial antibody therapies for diffuse large B cell lymphoma [frontiersin.org]
- 3. US20110124020A1 - Methods for Detecting Antibodies - Google Patents [patents.google.com]
- 4. Facebook [cancer.gov]
- 5. Histological and immunophenotypic changes in 59 cases of B-cell non-Hodgkin's lymphoma after rituximab therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Experiments with Detumomab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals when using Detumomab in Western Blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a murine monoclonal antibody developed to target human B-cell lymphoma.[1] While its development has been discontinued, it may still be used in research applications.[2]
Q2: I am not getting any signal or a very weak signal in my Western Blot with this compound. What are the possible causes?
A weak or absent signal can stem from several factors throughout the Western Blotting process. Key areas to investigate include:
-
Antigen Issues: Insufficient protein loaded, low expression of the target antigen in your sample, or protein degradation.
-
Antibody Problems: Suboptimal primary or secondary antibody concentration, inactive antibodies due to improper storage or handling, or incorrect antibody pairing.
-
Procedural Flaws: Inefficient protein transfer, excessive washing, inappropriate blocking, or issues with the detection reagents.
Q3: How can I confirm if my this compound antibody is still active?
To test the activity of your primary antibody, a dot blot is a quick and effective method.[3][4] This involves spotting a small amount of your positive control lysate or a purified target protein directly onto the membrane and then proceeding with the primary and secondary antibody incubations and detection steps. A strong signal on the dot blot indicates an active antibody.
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to identifying and resolving the root cause of a weak signal in your Western Blot experiment with this compound.
Step 1: Evaluate Protein and Sample Quality
A common reason for a weak signal is an insufficient amount of the target protein.
-
Increase Protein Load: Ensure you are loading an adequate amount of total protein per lane. For cell lysates, a general starting point is 20-30 µg.[5] If the target protein is known to have low abundance, you may need to load more.[6]
-
Use a Positive Control: Always include a positive control lane with a sample known to express the target protein. This will help you determine if the issue lies with your experimental samples or the overall protocol.[3]
-
Prevent Protein Degradation: Add protease inhibitors to your lysis buffer to prevent the degradation of your target protein.[3][7]
| Parameter | Recommendation |
| Total Protein Load (Cell Lysate) | 20-30 µg per lane |
| Total Protein Load (Tissue Lysate) | At least 20-30 µg per lane for total/unmodified targets |
| Recombinant Protein | >1 ng per lane |
Step 2: Optimize Antibody Concentrations and Incubation
The concentration of both the primary (this compound) and secondary antibodies is critical for a strong signal.
-
Optimize Primary Antibody Concentration: If the recommended concentration is not providing a good signal, perform a titration to find the optimal concentration. You can try a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[8]
-
Increase Incubation Time: Extending the primary antibody incubation time, for instance, to overnight at 4°C, can enhance signal intensity.[6][9]
-
Check Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-mouse secondary for the murine this compound) and is used at the recommended dilution.[7] Consider running a control with only the secondary antibody to check for non-specific binding.[7]
| Parameter | Starting Recommendation | Optimization Strategy |
| Primary Antibody (this compound) | Check datasheet; if unavailable, start at 1 µg/mL | Titrate dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000)[8][10] |
| Secondary Antibody | Typically 1:5,000 to 1:20,000 | Titrate dilutions (e.g., 1:2,500, 1:5,000, 1:10,000, 1:20,000, 1:40,000)[10] |
| Primary Antibody Incubation | 1-2 hours at room temperature | Overnight at 4°C[6] |
Step 3: Review the Western Blotting Protocol
Procedural details can significantly impact the outcome of your experiment.
-
Protein Transfer: Verify that the transfer was successful by staining the membrane with Ponceau S after transfer.[11] Also, ensure that the transfer was performed in the correct direction.[7] For high molecular weight proteins, consider adding a small amount of SDS to the transfer buffer and increasing the transfer time.
-
Blocking: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA or vice versa).[9][12]
-
Washing: While necessary to reduce background, excessive washing can also wash away the bound antibody.[7] Try reducing the number or duration of wash steps.[11]
-
Detection Reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired and are being used correctly. Prepare fresh reagents if necessary.[6] Increase the exposure time to the film or digital imager.[9]
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., Bradford or BCA).
-
Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Ponceau S Staining (Optional): Briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm a successful transfer. Destain with wash buffer.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (this compound) at the optimized concentration, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or a digital imager to capture the signal.
Dot Blot Protocol for Antibody Activity
-
Sample Application: Directly spot 1-2 µL of a positive control lysate and a negative control onto a small strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane strip for 30 minutes in a blocking buffer.
-
Primary Antibody Incubation: Incubate the strip with your primary antibody (this compound) at the desired concentration for 1 hour at room temperature.
-
Washing: Wash the strip three times for 5 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the strip with the appropriate secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection and Imaging: Proceed with chemiluminescent detection and imaging as you would for a standard Western Blot.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing Detumomab Concentration for Flow Cytometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Detumomab for flow cytometry experiments. Accurate antibody titration is critical for achieving reliable and reproducible results. This guide offers troubleshooting advice and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is titrating my this compound antibody necessary?
A: Antibody titration is essential to determine the optimal concentration that provides the best signal-to-noise ratio, ensuring clear separation between positive and negative cell populations.[1][2] Using too much antibody can lead to increased background noise from non-specific binding and may even result in a "prozone effect," causing a false-negative result.[1] Conversely, too little antibody will result in a weak signal, making it difficult to distinguish true positive cells.[3] Proper titration improves data quality and can be more cost-effective by preventing reagent waste.[1]
Q2: What is the "Stain Index" and how does it help in optimizing this compound concentration?
A: The Stain Index (SI) is a metric used to measure the relative brightness of a fluorescent signal and is a reliable indicator of optimal antibody concentration.[4][5] It is calculated by taking the difference between the median fluorescence intensity (MFI) of the positive population and the MFI of the negative population, and dividing it by twice the standard deviation of the negative population's MFI.[1][6] The optimal concentration of this compound is the one that yields the highest Stain Index.[2]
Q3: I am observing high background staining. What are the possible causes and solutions?
A: High background staining can obscure your results. Here are common causes and troubleshooting steps:
-
Excess Antibody Concentration: This is a primary cause of non-specific binding.[7][8] Ensure you have properly titrated your this compound antibody.
-
Fc Receptor Binding: Immune cells, particularly monocytes and macrophages, have Fc receptors that can non-specifically bind antibodies.[7][9] To prevent this, pre-incubate your cells with an Fc blocking reagent.[9]
-
Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to false-positive signals.[9] Use a viability dye to exclude dead cells from your analysis.[10]
-
Inadequate Washing: Insufficient washing can leave unbound antibody in the sample.[7] Ensure you are following the recommended washing steps in your protocol.
Q4: My positive signal is very weak or absent. What should I check?
A: A weak or absent signal can be due to several factors:
-
Suboptimal Antibody Concentration: You may be using too little this compound. Perform a careful titration to find the optimal concentration.[3]
-
Low Antigen Expression: The target antigen for this compound may be expressed at low levels on your cells of interest.[4]
-
Improper Storage or Handling: Ensure the this compound antibody has been stored according to the manufacturer's instructions and has not expired.[7] Avoid repeated freeze-thaw cycles.
-
Cell Permeabilization (for intracellular targets): If this compound targets an intracellular antigen, ensure your fixation and permeabilization protocol is appropriate and effective.[8][11]
-
Instrument Settings: Check that the flow cytometer's laser and detector settings are correctly configured for the fluorophore conjugated to your this compound antibody.[8]
Experimental Protocols
Protocol for this compound Titration
This protocol outlines the steps for determining the optimal concentration of this compound for staining a single-cell suspension.
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture of interest.
-
Ensure a cell viability of >95% as determined by a method such as Trypan Blue exclusion.
-
Resuspend the cells in cold staining buffer (e.g., PBS with 1-2% BSA or FBS) at a concentration of 1-5 x 10^6 cells/mL.[2]
-
-
Serial Dilution of this compound:
-
Staining:
-
Aliquot 100 µL of your cell suspension into a series of tubes or a 96-well plate.[2]
-
Add 50 µL of each this compound dilution to the corresponding tubes/wells.[2]
-
Include an unstained control (cells with no antibody) and, if necessary, an isotype control at the highest concentration used.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1-2 mL of cold staining buffer. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
For each concentration, determine the Median Fluorescence Intensity (MFI) of the positive and negative populations, as well as the standard deviation (SD) of the negative population.
-
Calculate the Stain Index for each concentration using the formula: Stain Index = (MFI positive - MFI negative) / (2 * SD negative) [6]
-
Plot the Stain Index versus the antibody concentration. The optimal concentration is the point at which the Stain Index plateaus.[1]
-
Data Presentation
Table 1: Example this compound Titration Data
| This compound Concentration (µg/mL) | MFI Positive | MFI Negative | SD Negative | Stain Index |
| 2.000 | 8500 | 150 | 30 | 139.17 |
| 1.000 | 8450 | 145 | 28 | 148.30 |
| 0.500 | 8300 | 140 | 25 | 163.20 |
| 0.250 | 8100 | 135 | 24 | 166.04 |
| 0.125 | 7500 | 130 | 26 | 141.73 |
| 0.063 | 6200 | 125 | 22 | 138.07 |
| 0.031 | 4500 | 120 | 20 | 109.50 |
| 0.016 | 2800 | 115 | 18 | 74.58 |
In this example, the optimal concentration of this compound is 0.250 µg/mL, as it provides the highest Stain Index.
Visualizations
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting flowchart for common this compound staining issues.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Why is it Important to Consider Antibody Titration When Designing Flow Cytometry Experiments? [bdbiosciences.com]
- 3. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 4. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 5. 5 Essential Calculations For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 6. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. welcome.cytekbio.com [welcome.cytekbio.com]
- 13. What antibody concentration is recommended for intracellular staining using flow cytometry? | AAT Bioquest [aatbio.com]
Reducing non-specific binding of Detumomab in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Detumomab in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a mouse monoclonal antibody that targets human B-cell lymphoma.[1][2][3] It is primarily used in cancer research, particularly for studies involving non-Hodgkin's lymphoma.[1][2]
Q2: What is non-specific binding (NSB) in the context of immunoassays with this compound?
Non-specific binding refers to the attachment of this compound or the secondary antibody to unintended proteins or surfaces within the assay system, rather than to the specific target epitope on human B-cell lymphoma cells.[4][5] This can lead to high background signals, reducing the sensitivity and accuracy of the assay.[4][6]
Q3: What are the common causes of high background and non-specific binding when using this compound?
Common causes include:
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to the surfaces of microplates or other substrates.[7]
-
Fc Receptor Binding: If working with cell-based assays, cells expressing Fc receptors (like macrophages, monocytes, and B-cells) can bind the Fc portion of this compound, leading to false-positive signals.[8][9][10][11]
-
Suboptimal Antibody Concentration: Using too high a concentration of this compound or the secondary antibody can increase the likelihood of non-specific interactions.[2][12][13]
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface can leave them open for non-specific antibody attachment.[12][14]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies and other reagents between steps is a frequent cause of high background.[13][15][16]
-
Cross-reactivity of Secondary Antibodies: The secondary antibody may cross-react with other proteins in the sample or on the assay surface.[3]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background across the entire plate can obscure the specific signal, making data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[12][13][14] Consider switching to a different blocking agent, as no single agent is optimal for all assays.[17][18] Casein has been shown to be a highly effective blocking agent.[19] |
| Suboptimal Antibody Concentration | Titrate both the primary (this compound) and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. A common issue is using too high a concentration.[1][13][15] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure thorough washing of all wells. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[13][15][20] |
| Cross-Reactivity of Secondary Antibody | Run a control experiment with the secondary antibody alone (no primary antibody) to check for non-specific binding. If high background persists, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.[2] |
Issue 2: Non-Specific Staining in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Non-specific staining can make it difficult to accurately localize the target antigen.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic/Ionic Interactions | Include a blocking step with normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[7][21] Typically, a 5-10% serum solution is used for blocking.[16] Bovine Serum Albumin (BSA) at 1-5% is also a common choice.[7] |
| Fc Receptor Binding on Cells/Tissues | Pre-incubate the sample with an Fc blocking reagent, which is an antibody that binds to Fc receptors and prevents them from capturing the primary or secondary antibodies.[8][9][10] |
| High Antibody Concentration | Optimize the dilution of this compound and the secondary antibody. High concentrations are a frequent cause of background staining.[2][22][23] |
| Endogenous Enzyme Activity (for IHC) | If using an enzyme-based detection system (like HRP or AP), quench endogenous enzyme activity before applying the primary antibody. For peroxidase, a solution of 3% hydrogen peroxide is commonly used.[7] |
Issue 3: High Background in Flow Cytometry
High background fluorescence can lead to incorrect gating and data interpretation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Fc Receptor Binding | This is a major cause of non-specific binding in flow cytometry. Pre-incubate cells with an Fc blocking antibody (e.g., anti-CD16/CD32 for mouse cells) or with normal serum from the species in which the secondary antibody was raised.[8][10][11][24] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis. |
| Antibody Concentration Too High | Titrate this compound and any secondary antibodies to find the optimal concentration that maximizes the signal from positive cells while minimizing background on negative cells.[25] |
| Inadequate Washing | Ensure cells are washed thoroughly between antibody incubation steps to remove unbound antibodies. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for ELISA
This protocol outlines a method to compare different blocking agents to minimize non-specific binding of this compound.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Antigen (target protein for this compound)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffers to be tested (e.g., 1% BSA in PBST, 3% non-fat dry milk in PBST, 1% Casein in PBST, Fish Gelatin-based blocker)
-
This compound (primary antibody)
-
HRP-conjugated anti-mouse secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coat the wells of a 96-well plate with the target antigen at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Divide the plate into sections for each blocking buffer to be tested. Add 200 µL of each blocking buffer to the respective wells.
-
Include a set of "no blocking" control wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Prepare dilutions of this compound in each of the corresponding blocking buffers.
-
Add the this compound dilutions to the wells. To test for non-specific binding of the primary antibody, add this compound to a set of wells that were not coated with the antigen but were blocked.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Prepare the HRP-conjugated secondary antibody diluted in each respective blocking buffer.
-
Add the secondary antibody to all wells. To test for non-specific binding of the secondary antibody, include wells that received blocking buffer and secondary antibody only (no primary antibody).
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Data Analysis: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a high signal in the antigen-coated wells and a low signal in the non-antigen-coated and no-primary-antibody control wells.
Protocol 2: Fc Receptor Blocking for Flow Cytometry
This protocol is designed to reduce non-specific binding of this compound to cells expressing Fc receptors.
Materials:
-
Cell suspension (e.g., PBMCs)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc Receptor Blocking solution (e.g., commercial anti-CD16/CD32 antibody or normal mouse serum)
-
This compound (conjugated to a fluorophore, or unconjugated)
-
Fluorophore-conjugated secondary antibody (if this compound is unconjugated)
-
Viability dye
Procedure:
-
Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in ice-cold flow cytometry staining buffer.
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into flow cytometry tubes.
-
Add the Fc Receptor Blocking solution. For commercial blockers, follow the manufacturer's recommended concentration. For normal serum, use 5-10 µL of serum per 1x10⁶ cells.
-
Incubate for 10-15 minutes at 4°C. Do not wash after this step.
-
Add the primary antibody (this compound) at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer and add the fluorophore-conjugated secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice as in step 7.
-
If using a viability dye, follow the manufacturer's protocol for staining.
-
Resuspend the cells in 300-500 µL of flow cytometry staining buffer and acquire data on a flow cytometer.
Visualizations
Caption: Mechanisms of specific vs. non-specific antibody binding in immunoassays.
Caption: Logical workflow for troubleshooting high background in immunoassays.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Uses of Fc Block [bdbiosciences.com]
- 10. colibri-cytometry.com [colibri-cytometry.com]
- 11. fcslaboratory.com [fcslaboratory.com]
- 12. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. biossusa.com [biossusa.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Flow cytometry troubleshooting [assay-protocol.com]
- 25. bosterbio.com [bosterbio.com]
Addressing Detumomab assay variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding assays for Detumomab, a murine monoclonal antibody targeting human B-cell lymphoma. The following information is intended for researchers, scientists, and drug development professionals to address challenges related to assay variability and reproducibility.
Section 1: General Assay Principles & Sources of Variability
Working with monoclonal antibodies like this compound requires robust and reproducible assays. Variability can be introduced at multiple stages of an experiment, from sample preparation to data analysis. Understanding these potential sources of error is the first step toward mitigating them.
Key Sources of Assay Variability:
-
Reagent Quality and Handling: Inconsistent performance can stem from batch-to-batch variation in antibodies, improper storage, or repeated freeze-thaw cycles.
-
Cell Culture Conditions: For cell-based assays, factors like cell passage number, confluency, and media composition can significantly impact results.
-
Operator-Dependent Variability: Differences in pipetting technique, timing of incubation steps, and washing procedures can introduce significant errors.
-
Instrument Performance: Lack of proper calibration and maintenance of plate readers, flow cytometers, and liquid handling systems can lead to inconsistent data.
-
Data Analysis: Subjectivity in data analysis, such as inconsistent gating in flow cytometry, can affect the final results.
Section 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound or assessing its binding to its target antigen. This section addresses common issues encountered during ELISA experiments.
Troubleshooting Guide: ELISA
Question: Why is there no or a very weak signal in my ELISA?
Answer: A lack of signal can be caused by several factors, ranging from reagent issues to protocol errors.
-
Possible Causes & Solutions:
-
Omission or incorrect order of reagents: Carefully review the protocol to ensure all steps were followed correctly.
-
Inactive antibody or conjugate: Verify the expiration dates and storage conditions of your antibodies and enzyme conjugates. Test their activity using a known positive control.
-
Incorrect substrate: Ensure the substrate is appropriate for the enzyme conjugate being used (e.g., TMB for HRP).
-
Insufficient incubation times: Optimize incubation times for each step to ensure adequate binding and signal development.
-
Antibodies recognize the same epitope (Sandwich ELISA): For a sandwich ELISA, the capture and detection antibodies must bind to different epitopes on the target protein.
-
Question: What causes high background in my ELISA?
Answer: High background can obscure the specific signal, reducing the assay's dynamic range and sensitivity.
-
Possible Causes & Solutions:
-
Insufficient washing: Increase the number of wash cycles and ensure that wells are completely filled and aspirated during each wash. Adding a 30-second soak step can also help.
-
Ineffective blocking: The blocking buffer may be inadequate. Try increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extending the blocking time.
-
High concentration of detection antibody/conjugate: Titrate the detection antibody and conjugate to find the optimal concentration that provides a good signal-to-noise ratio.
-
Cross-reactivity: The detection antibody may be cross-reacting with the capture antibody or other components. Run appropriate controls to test for this.
-
Contaminated substrate: Use fresh substrate solution for each experiment, as it can become contaminated over time.
-
Question: Why is there high variability between my replicate wells (High CV%)?
Answer: High coefficient of variation (CV) between replicates indicates a lack of precision in the assay, often due to technical errors. A CV of less than 20% is generally recommended.
-
Possible Causes & Solutions:
-
Pipetting errors: Ensure pipettes are calibrated and use proper pipetting techniques. When adding samples or reagents, dispense the liquid against the side of the well to ensure consistency.
-
Inconsistent temperature: Avoid stacking plates during incubation, as this can cause uneven temperature distribution across the plate, leading to an "edge effect".
-
Evaporation: Use plate sealers during all incubation steps to prevent evaporation from the wells, especially those on the plate's outer edges.
-
Inadequate mixing: Ensure all reagents and samples are thoroughly mixed before being added to the plate.
-
Quantitative Data: ELISA Precision
The following table summarizes typical intra- and inter-assay precision for a monoclonal antibody quantification ELISA.
| Assay Parameter | Concentration (ng/mL) | Intra-Assay CV% | Inter-Assay CV% |
| Low Concentration Control | 5 | < 10% | < 15% |
| Mid Concentration Control | 50 | < 5% | < 10% |
| High Concentration Control | 100 | < 5% | < 10% |
| Data presented is representative. Acceptable CVs are typically <20%. |
Experimental Protocol: this compound Sandwich ELISA
This protocol outlines a method for quantifying this compound.
-
Coating: Dilute a capture antibody (e.g., anti-mouse IgG) in a coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of this compound standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody (e.g., one that recognizes a different epitope of this compound) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Diagrams: ELISA Workflows
Caption: Workflow for a typical Sandwich ELISA protocol.
Caption: Troubleshooting flowchart for high background in ELISA.
Section 3: Flow Cytometry
Flow cytometry is used to assess the binding of this compound to its target on the surface of B-lymphoma cells. This section provides guidance on common issues related to this application.
Troubleshooting Guide: Flow Cytometry
Question: Why is my fluorescent signal weak or absent?
Answer: A weak signal can prevent the clear identification of your target cell population.
-
Possible Causes & Solutions:
-
Low antigen expression: Confirm that your target cell line expresses the antigen at a detectable level.
-
Improper antibody concentration: Titrate your antibody to determine the optimal staining concentration. Using too little antibody will result in a weak signal.
-
Incorrect fluorophore choice: For low-expression antigens, use a bright fluorophore.
-
Instrument settings not optimal: Ensure the correct lasers and filters are being used and that the detector voltages (PMT) are set appropriately.
-
Antibody storage and handling: Protect fluorescently-conjugated antibodies from light and avoid repeated freeze-thaw cycles.
-
Question: Why is there high background or non-specific staining?
Answer: High background can be caused by dead cells or non-specific antibody binding, making it difficult to distinguish true positive cells.
-
Possible Causes & Solutions:
-
Dead cells: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
-
Too much antibody: Using an excessive amount of antibody can lead to non-specific binding. Perform an antibody titration to find the optimal concentration.
-
Fc receptor binding: Immune cells can bind antibodies non-specifically via their Fc receptors. Use an Fc block (e.g., purified IgG from the same species as your cells) before adding your specific antibody.
-
Insufficient washing: Ensure cells are washed adequately after staining to remove unbound antibody.
-
Question: Why do my results vary from day to day?
Answer: Day-to-day variability can compromise the reliability of your data.
-
Possible Causes & Solutions:
-
Instrument performance fluctuations: Use standardized beads (e.g., CS&T beads) to perform daily quality control on your cytometer to ensure consistent performance.
-
Inconsistent sample preparation: Adhere strictly to standardized protocols for cell handling and staining.
-
Reagent lot-to-lot variability: When starting a new lot of antibody, perform a bridging study to ensure it performs similarly to the previous lot.
-
Subjective gating: Establish a clear and objective gating strategy and apply it consistently across all samples and experiments.
-
Quantitative Data: Flow Cytometry Precision
The table below shows representative data for the precision of immunophenotyping by flow cytometry.
| Cell Population | Mean % of Lymphocytes | Intra-Assay CV% | Inter-Assay CV% |
| CD19+ B-Cells | 15.2% | 3.5% | 7.8% |
| CD3+ T-Cells | 68.5% | 2.1% | 5.2% |
| CD16+/CD56+ NK Cells | 8.9% | 6.2% | 11.4% |
| Representative data. Acceptable CVs can vary depending on the abundance of the cell population. |
Experimental Protocol: Direct Immunofluorescence Staining for Flow Cytometry
This protocol describes how to stain B-lymphoma cells with a fluorescently-conjugated this compound.
-
Cell Preparation: Harvest cells and wash them in a suitable buffer (e.g., PBS with 2% FBS). Adjust the cell concentration to 1x10⁷ cells/mL.
-
Fc Block (Optional but Recommended): Add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C.
-
Staining: Add the predetermined optimal concentration of fluorescently-conjugated this compound to 100 µL of the cell suspension (1x10⁶ cells).
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Add 2 mL of wash buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Viability Staining: Resuspend the cell pellet in 100 µL of buffer and add a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions.
-
Final Resuspension: Resuspend the cells in 300-500 µL of buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer. Be sure to include an unstained control and single-color controls for compensation.
Diagrams: Flow Cytometry Workflows
Caption: General workflow for direct immunofluorescence staining.
Section 4: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
ADCC is a key mechanism of action for many therapeutic antibodies targeting cancer cells. These assays measure the ability of this compound to direct immune cells (like NK cells) to kill target B-lymphoma cells. ADCC assays are notoriously variable due to their biological complexity.
Troubleshooting Guide: ADCC Assay
Question: Why is there low or no target cell lysis in my ADCC assay?
Answer: A lack of cytotoxic activity can indicate a problem with the antibody, target cells, or effector cells.
-
Possible Causes & Solutions:
-
Low target antigen expression: Ensure the target cells have sufficient surface antigen expression.
-
Unhealthy effector cells: The function of effector cells (e.g., NK cells or PBMCs) can be compromised by cryopreservation or improper handling. Allow cryopreserved cells a recovery period before use.
-
Suboptimal Effector-to-Target (E:T) ratio: Titrate the E:T ratio. Higher ratios generally lead to greater killing, but the optimal ratio should be determined empirically.
-
Antibody isotype: Not all antibody isotypes mediate ADCC effectively. IgG1 and IgG3 are generally potent inducers of ADCC.
-
Incorrect assay endpoint: The incubation time may be too short to observe significant cell lysis. A time-course experiment can help determine the optimal endpoint.
-
Question: What causes high background lysis (spontaneous lysis)?
Answer: High lysis in the absence of the antibody can mask the specific ADCC effect.
-
Possible Causes & Solutions:
-
Unhealthy target cells: Ensure target cells are in a logarithmic growth phase and have high viability before starting the assay.
-
Effector cell-mediated natural cytotoxicity: The effector cells may be killing the target cells in an antibody-independent manner. This is the "natural killer" activity of NK cells. This background must be measured and subtracted from the ADCC-mediated killing.
-
Assay components causing toxicity: The assay medium or other reagents may be toxic to the target cells.
-
Question: Why is my ADCC assay highly variable?
Answer: The use of primary cells as effectors is a major source of variability in ADCC assays.
-
Possible Causes & Solutions:
-
Donor-to-donor variability in effector cells: PBMCs or NK cells from different donors can have vastly different cytotoxic potential. Using a large pool of donors or a qualified NK cell line can help reduce this variability.
-
Fc receptor polymorphisms: Variations in the FcγRIIIa (CD16) receptor on NK cells can affect binding affinity to the antibody and influence ADCC activity.
-
Inconsistent cell handling: Slight variations in the handling of effector and target cells can lead to significant differences in assay outcome. Strict adherence to SOPs is critical.
-
Quantitative Data: ADCC Assay Precision
The table below illustrates potential variability in a reporter-based ADCC assay.
| Parameter | Intra-Assay CV% | Inter-Assay CV% |
| EC₅₀ (ng/mL) | < 15% | < 25% |
| Max Lysis (%) | < 10% | < 20% |
| Representative data. Cell-based functional assays typically have higher variability than ligand-binding assays. |
Experimental Protocol: Flow Cytometry-Based ADCC Assay
This protocol uses flow cytometry to measure the killing of fluorescently labeled target cells.
-
Target Cell Preparation: Label B-lymphoma target cells with a fluorescent dye (e.g., CFSE or Calcein AM) according to the manufacturer's protocol. Wash and resuspend the cells at 1x10⁵ cells/mL.
-
Effector Cell Preparation: Isolate effector cells (e.g., PBMCs or purified NK cells) and resuspend them at the desired concentration to achieve the target E:T ratio (e.g., 2.5x10⁶ cells/mL for a 25:1 ratio).
-
Assay Setup:
-
Add 50 µL of labeled target cells (5,000 cells) to each well of a 96-well U-bottom plate.
-
Add 50 µL of serially diluted this compound to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 100 µL of effector cells to the wells.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Staining for Dead Cells: Add a viability dye that stains dead cells (e.g., 7-AAD or Propidium Iodide) to each well.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).
-
Within the target cell gate, determine the percentage of dead cells (e.g., 7-AAD-positive).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Lysis in Test Well - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) (where Spontaneous Lysis is the lysis of target cells with effector cells but no antibody).
-
Diagrams: ADCC Pathway and Workflow
Caption: Simplified signaling pathway of Antibody-Dependent Cellular Cytotoxicity (ADCC).
Caption: Troubleshooting flowchart for low target cell lysis in ADCC assays.
Section 5: Frequently Asked Questions (FAQs)
Q1: How important is antibody validation? A1: It is critically important. An antibody's performance can vary significantly between applications (e.g., ELISA vs. flow cytometry). Every new antibody lot should be validated for the specific application and protocol being used to ensure specificity and reproducibility.
Q2: What is the best way to store this compound and its conjugates? A2: Always follow the manufacturer's instructions. Generally, unconjugated antibodies are stored at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Fluorescently-conjugated antibodies are typically stored at 2-8°C and should never be frozen. Avoid repeated freeze-thaw cycles.
Q3: How can I minimize variability when using primary cells (e.g., PBMCs) in my assays? A3: When using primary cells, it is best practice to use cryopreserved cells from a large, pooled batch of donors to average out donor-to-donor differences. Always handle cells gently and ensure high viability before starting an experiment. For functional assays like ADCC, allow cells to recover in culture overnight after thawing.
Q4: What are "edge effects" in plate-based assays and how can I avoid them? A4: Edge effects refer to the phenomenon where the wells on the outer edges of a microplate show different results from the inner wells, often due to faster evaporation or temperature fluctuations. To avoid this, use a plate sealer during incubations, ensure even heating in the incubator, and consider not using the outermost wells for critical samples or standards.
Q5: Should I run a standard curve on every ELISA plate? A5: Yes. Even with the same reagents and operator, slight variations in temperature and incubation times can occur between assays. Running a standard curve on every plate is essential for accurate quantification of your target in unknown samples.
Detumomab stability and degradation issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Detumomab during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at temperatures of -20°C or, preferably, -80°C in a solution containing a cryoprotectant like 50% glycerol (B35011).[1][2] Lyophilization (freeze-drying) is also an excellent method for long-term preservation, as it enhances stability and allows for storage at -20°C or even room temperature under controlled moisture and light conditions.[2][3][4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, ideally with a preservative like sodium azide (B81097) to prevent microbial growth.[1][3][4]
Q2: What are the primary degradation pathways for this compound, a murine IgG1 monoclonal antibody?
A2: Like other monoclonal antibodies, this compound is susceptible to several degradation pathways that can compromise its efficacy and safety. The most common include:
-
Aggregation: The formation of high molecular weight species, which can be soluble or insoluble. This is a major concern as it can reduce therapeutic efficacy and potentially induce an immunogenic response.[4][5]
-
Fragmentation: Cleavage of the peptide backbone, often in the hinge region, resulting in lower molecular weight species.[6][7]
-
Deamidation: The chemical modification of asparagine and glutamine residues, which can alter the antibody's charge and structure.[4]
-
Oxidation: Modification of amino acid residues, particularly methionine and tryptophan, which can be induced by exposure to light, oxygen, or trace metals.[4]
Q3: How do repeated freeze-thaw cycles affect this compound stability?
A3: Repeated freeze-thaw cycles are detrimental to the stability of this compound. This process can cause denaturation and the formation of aggregates, which can lead to a loss of biological activity and an increased risk of immunogenicity.[1][4] It is highly recommended to aliquot the antibody into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q4: Are there any specific formulation components that can enhance the stability of this compound?
A4: Yes, the formulation plays a critical role in maintaining the stability of monoclonal antibodies. Key components include:
-
Buffers: To maintain a stable pH, typically in the range of 6.0-7.0.
-
Stabilizers: Sugars (e.g., sucrose (B13894), trehalose) and polyols (e.g., glycerol, mannitol) can protect the antibody during freezing and long-term storage.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included in small amounts to prevent aggregation and surface adsorption.
-
Antioxidants: In some cases, antioxidants like methionine may be added to protect against oxidation.[8]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected in Long-Term Stored Samples
Initial Observation: Size Exclusion Chromatography (SEC-HPLC) analysis of a this compound sample stored at -20°C for an extended period shows a significant increase in the percentage of high molecular weight (HMW) species compared to the initial batch.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound aggregation.
Possible Solutions:
-
Review Storage and Handling: Ensure the antibody has been stored at a consistent -80°C and that the number of freeze-thaw cycles has been minimized. Aliquoting is crucial.[1]
-
Formulation Optimization: If aggregation persists, consider reformulating. The addition of cryoprotectants like glycerol or stabilizers such as sucrose can be beneficial. A surfactant may also help prevent aggregation.
-
Characterize Aggregates: Use techniques like SDS-PAGE under non-reducing and reducing conditions to determine if the aggregates are covalent (disulfide-linked) or non-covalent.
Issue 2: Loss of Binding Affinity in an In-Vitro Assay
Initial Observation: A batch of this compound that has been stored for several months shows reduced binding to CD22-positive cells in a flow cytometry assay.
Troubleshooting Steps:
-
Confirm Antibody Integrity: Analyze the sample using SEC-HPLC and CE-SDS to check for aggregation and fragmentation.[9] Degradation of the antibody's structure can directly impact its binding affinity.
-
Assess for Oxidation: Oxidation of amino acids in the complementarity-determining regions (CDRs) can lead to a loss of binding. This can be investigated using mass spectrometry.[4]
-
Evaluate Storage Conditions: Exposure to light can cause photo-oxidation.[4] Ensure that the antibody has been stored in a light-protected container. Also, check for any potential contamination with oxidizing agents or trace metals.
Quantitative Data Summary
The following tables provide hypothetical yet plausible data for the stability of a murine IgG1 antibody like this compound under various conditions.
Table 1: Effect of Storage Temperature on this compound Aggregation
| Storage Temperature | Duration | % Monomer (SEC-HPLC) | % Aggregate (SEC-HPLC) |
| 4°C | 6 months | 95.2% | 4.8% |
| -20°C | 12 months | 97.5% | 2.5% |
| -80°C | 24 months | 98.9% | 1.1% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Integrity
| Number of Freeze-Thaw Cycles | % Monomer (SEC-HPLC) | % Aggregate (SEC-HPLC) | Relative Binding Activity |
| 1 | 99.5% | 0.5% | 100% |
| 3 | 98.2% | 1.8% | 97% |
| 5 | 96.1% | 3.9% | 91% |
| 10 | 92.5% | 7.5% | 82% |
Experimental Protocols
Protocol 1: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the amount of monomer, aggregate, and fragment species of this compound.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Detection: UV absorbance at 280 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL in the mobile phase.
-
Analysis:
-
Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
Integrate the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and low molecular weight (LMW) species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and establish stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare samples of this compound in a baseline buffer (e.g., 20 mM histidine, pH 6.0).
-
Stress Conditions: Expose the samples to a range of stress conditions:[8][10][11]
-
Thermal Stress: Incubate at 40°C and 50°C for 1, 2, and 4 weeks.
-
pH Stress: Adjust the pH to 3.5 and 8.5 and incubate at 4°C and 25°C for 1 and 2 weeks.
-
Oxidative Stress: Add 0.01% and 0.1% H₂O₂ and incubate at room temperature for 24 hours.
-
Light Stress: Expose to light according to ICH Q1B guidelines.
-
Mechanical Stress: Agitate on an orbital shaker at 200 rpm for 24 and 48 hours.
-
-
Analysis: Analyze the stressed samples alongside a control sample (stored at -80°C) using a panel of analytical techniques, including SEC-HPLC, ion-exchange chromatography (IEX-HPLC), CE-SDS, and mass spectrometry.
Visualizations
CD22 Signaling Pathway
This compound targets the CD22 receptor on B-cells. Ligation of CD22 can modulate B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and survival.[12][13]
Caption: Simplified CD22 signaling cascade in B-cells.
References
- 1. k2sci.com [k2sci.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. susupport.com [susupport.com]
- 4. precisionantibody.com [precisionantibody.com]
- 5. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. precision-biologics.com [precision-biologics.com]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. CD22 - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
Preventing Detumomab cross-reactivity with other cell surface proteins
Welcome to the technical support center for Detumomab. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to antibody specificity and cross-reactivity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary molecular target? this compound is a murine monoclonal antibody developed to target human B-cell lymphoma.[1][2] Its specific molecular target is the CD21 protein (also known as Complement Receptor 2, CR2), a surface-associated glycoprotein (B1211001) expressed on B-lymphocytes and follicular dendritic cells.[3][4]
Q2: What is antibody cross-reactivity and why is it a concern with this compound? Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[5] This is a potential issue for all monoclonal antibodies, including this compound, as it can lead to false-positive results, overestimation of the target analyte, and misinterpretation of data.[5][6] Cross-reactivity can arise if other proteins share structurally similar epitopes with CD21.
Q3: What are the essential initial steps to prevent non-specific binding and cross-reactivity? To ensure the specificity of your results when using this compound, the following preliminary steps are critical:
-
Antibody Titration: Always determine the optimal antibody concentration. Using excessive amounts of the antibody is a primary cause of non-specific binding.
-
Blocking: Utilize appropriate blocking buffers, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, to saturate non-specific binding sites.
-
Proper Controls: Consistently include necessary controls in your experiments. Key controls include:
-
Isotype Control: A murine IgG antibody of the same isotype as this compound, used at the same concentration to differentiate specific binding from non-specific Fc receptor binding or other protein interactions.
-
Negative Control Cells/Tissues: Cells or tissues known not to express the target antigen (CD21).
-
Unstained Control: Cells that are not treated with any antibody, to assess background autofluorescence.
-
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Staining in Flow Cytometry
High background can obscure the distinction between CD21-positive and CD21-negative populations. This is often caused by sub-optimal experimental conditions.
Troubleshooting Workflow: Reducing High Background
Caption: A step-by-step workflow for troubleshooting high background in flow cytometry.
Experimental Protocol: this compound Titration for Flow Cytometry
This protocol helps determine the optimal concentration of this compound that provides the best signal-to-noise ratio.
| Step | Procedure | Details & Rationale |
| 1 | Prepare Cell Suspension | Start with a single-cell suspension of at least 2x10^6 cells per mL. Ensure high viability (>95%). |
| 2 | Create Antibody Dilutions | Prepare a series of this compound dilutions in staining buffer (e.g., PBS + 2% BSA). A common range is 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600. |
| 3 | Aliquot and Stain | Aliquot 1x10^5 to 1x10^6 cells into separate tubes for each dilution and controls (unstained, isotype). Add the diluted antibody and incubate for 20-30 minutes at 4°C, protected from light. |
| 4 | Wash | Add 1-2 mL of cold staining buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat this step twice. |
| 5 | Secondary Staining (if needed) | If this compound is not directly conjugated, resuspend cells in the appropriate dilution of a fluorescently labeled secondary antibody. Incubate and wash as in steps 3 & 4. |
| 6 | Acquire Data | Resuspend cells in 300-500 µL of staining buffer and acquire on a flow cytometer. |
| 7 | Analyze | Gate on the live, single-cell population. Calculate the Stain Index (SI) for each concentration to identify the optimal dilution. |
Issue 2: Unexpected Positive Signal in a Cell Line or Tissue (Immunohistochemistry/Western Blot)
An unexpected signal in a supposedly CD21-negative sample strongly suggests cross-reactivity. Validating antibody specificity is crucial.
Recommended Validation Steps:
-
Western Blot Analysis: Perform a Western blot on lysate from your target cells. This compound should detect a band at the correct molecular weight for CD21 (~145 kDa). The absence of a band, or the presence of bands at incorrect sizes, indicates a problem with specificity.[7]
-
Adsorption Assay (Competition Control): Pre-incubate the this compound antibody with a molar excess of purified, recombinant CD21 protein before using it in your staining protocol. If the original signal was specific to CD21, it should be significantly reduced or eliminated after this pre-incubation step.
-
Use of Multiple Antibodies: If possible, use another validated antibody that recognizes a different epitope on the CD21 protein. Concordant staining patterns increase confidence in the results.[7]
CD21 Signaling Pathway
Understanding the biological context of the target protein can aid in experimental design. CD21 functions as a co-receptor for the B-cell receptor (BCR). By binding to complement-tagged antigens, the CD19/CD21 complex significantly lowers the threshold for B-cell activation.[8][9]
Diagram: Simplified CD21 Co-Receptor Signaling
Caption: Co-ligation of the BCR and CD21 complex enhances B-cell activation signaling.
By implementing these protocols and validation strategies, researchers can mitigate the risks of cross-reactivity and ensure the generation of accurate and reproducible data when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. msjonline.org [msjonline.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. scispace.com [scispace.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Frontiers | Revisiting the Coreceptor Function of Complement Receptor Type 2 (CR2, CD21); Coengagement With the B-Cell Receptor Inhibits the Activation, Proliferation, and Antibody Production of Human B Cells [frontiersin.org]
Optimizing blocking buffers for Detumomab experiments
Welcome to the technical support center for Detumomab, a murine monoclonal antibody targeting B-cell lymphoma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a blocking buffer in this compound-based immunoassays?
A1: The blocking step is critical in any immunoassay to prevent the non-specific binding of antibodies to the assay surface (e.g., microplate wells or western blot membranes).[1][2] By incubating the surface with a solution of proteins or other inert molecules, any available binding sites are saturated. This ensures that when this compound (the primary antibody) is added, it only binds to its specific target antigen, thereby minimizing background noise and increasing the signal-to-noise ratio for more accurate results.[2][3]
Q2: What are the most common blocking agents to use with this compound?
A2: The most common and effective blocking agents are protein-based solutions such as Bovine Serum Albumin (BSA) and non-fat dry milk.[1][4] Commercial, protein-free blocking buffers are also an excellent option, often providing high efficiency and batch-to-batch consistency.[5] The choice depends on the specific assay system and the presence of any interfering substances.[1]
Q3: How do I choose between BSA and non-fat milk for my experiment?
A3: The choice depends on your specific target and detection system.
-
Non-fat milk is a cost-effective and highly effective blocking agent for most applications.[4] However, it should be avoided when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[1][4] Milk also contains endogenous biotin (B1667282) and should not be used in avidin-biotin detection systems.[1][3]
-
BSA is a good alternative, especially for phospho-specific antibody applications.[4] It is compatible with most detection systems. However, some BSA preparations can contain impurities that may interfere with the assay.[1]
Q4: Can I add a detergent like Tween 20 to my blocking buffer?
A4: Yes, adding a small amount (typically 0.05% v/v) of a non-ionic detergent like Tween 20 to the blocking and wash buffers can help reduce non-specific binding and decrease background noise.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays with this compound, focusing on problems related to the blocking step.
Problem: High Background Signal Across the Entire Plate/Membrane
High background is a common issue that can mask the specific signal from this compound. It often appears as excessive color development or high optical density (OD) readings in negative control wells.[6][7]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).[6] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) after antibody incubations. Ensure each well is completely filled and emptied during each wash. Adding a 30-second soak time for each wash can also improve effectiveness.[6][7][8] |
| Contaminated Reagents | Prepare fresh buffers for each experiment. Ensure all reagents are within their expiration date and have been stored correctly. Filter blocking solutions, especially non-fat milk, to remove aggregates.[7][8] |
| Cross-Reactivity | The blocking agent itself may cross-react with the primary or secondary antibodies. Test a different blocking agent (e.g., switch from non-fat milk to BSA, or use a commercial buffer).[4][6] |
Problem: Weak or No Signal
A weak or absent signal can indicate that this compound is not binding to its target effectively or that the detection step is compromised.
| Potential Cause | Recommended Solution |
| Over-Blocking | Excessive blocking can sometimes mask epitopes on the target antigen. Reduce the concentration of the blocking agent or shorten the incubation time. |
| Incompatible Blocking Buffer | The chosen blocking buffer may interfere with the detection system. For example, PBS-based buffers can interfere with Alkaline Phosphatase (AP) conjugates.[1][2] When detecting phosphoproteins, avoid using non-fat milk.[1][3][4] Switch to a Tris-buffered saline (TBS) based buffer if using AP detection or for phospho-protein analysis.[2] |
| Incorrect Antibody Dilution | The concentration of this compound or the secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration. |
Problem: High Variability Between Wells or Blots
Inconsistent results can stem from several procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Uneven Blocking or Washing | Ensure the entire surface of each well or membrane is consistently exposed to blocking and washing solutions. Use an automated plate washer for better consistency if available.[7] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to higher concentrations of reagents and increased background. Ensure proper sealing of the plate during incubations and consider not using the outermost wells for critical samples. |
| Reagent Aggregates | Particulates in the blocking buffer (especially non-fat milk) can settle on the surface and cause sporadic dark spots. Centrifuge and filter the blocking solution before use. |
Visual Guides and Workflows
General Immunoassay Workflow
This diagram illustrates the key steps in a typical sandwich ELISA, highlighting the critical role of the blocking step in preventing non-specific binding.
Caption: Standard workflow for an immunoassay using this compound.
Troubleshooting Logic for High Background
Use this decision tree to diagnose and resolve issues related to high background signals in your experiments.
Caption: Decision tree for troubleshooting high background noise.
Experimental Protocols
Protocol: Optimizing Blocking Buffer for a this compound-based ELISA
This protocol provides a method for comparing different blocking buffers to find the optimal condition for your specific assay.
Materials:
-
96-well high-binding microplate
-
Target antigen
-
This compound (primary antibody)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Blocking Buffers to test:
-
3% w/v Non-Fat Dry Milk in PBST
-
3% w/v BSA in PBST
-
Commercial Protein-Free Blocking Buffer
-
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with your target antigen at a predetermined optimal concentration in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking:
-
Divide the plate into sections for each blocking buffer being tested.
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of this compound diluted in the corresponding blocking buffer to each well. Include negative control wells that receive only the blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in the corresponding blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio (Signal from positive wells / Signal from negative control wells) for each blocking buffer. The buffer that provides the highest ratio is the optimal choice for your experiment.
Data Presentation
Comparison of Common Blocking Buffers
The table below summarizes the key characteristics of commonly used blocking buffers to aid in selection.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Non-Fat Dry Milk | 3-5% (w/v) in TBS or PBS | Inexpensive, readily available, very effective at blocking.[1] | Incompatible with avidin-biotin systems; interferes with phospho-protein detection.[1][3] Can have high lot-to-lot variability. | General Western blots and ELISAs (non-phospho, non-biotin). |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBS or PBS | Compatible with most systems, including phospho-protein and biotin detection.[1][4] | More expensive than milk.[1] Some preparations may contain interfering proteins. | Phospho-protein detection; assays where milk causes high background. |
| Normal Serum | 5-10% (v/v) | Highly effective at reducing non-specific binding from the secondary antibody. | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity. Expensive. | When high background is caused by secondary antibody non-specificity. |
| Commercial Buffers | Ready-to-use | High consistency, often protein-free, optimized for low background and high signal.[5] | Most expensive option. | High-sensitivity assays; when other blockers fail; ensuring reproducibility. |
References
- 1. bosterbio.com [bosterbio.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western blot blocking: Best practices | Abcam [abcam.com]
- 5. youtube.com [youtube.com]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. jg-biotech.com [jg-biotech.com]
Troubleshooting unexpected results in Detumomab functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Detumomab functional assays. Given that this compound is a murine monoclonal antibody targeting human B-cell lymphoma, this guide focuses on common assays used to evaluate the effector functions of such antibodies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: As a monoclonal antibody targeting B-cell lymphoma, this compound is expected to function through mechanisms common to this class of therapeutics. These primarily include Fc-dependent effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3][4][5] It may also induce direct effects like apoptosis or antibody-dependent cellular phagocytosis (ADCP).[4][6]
Q2: Which functional assays are most relevant for this compound?
A2: The most relevant functional assays for an antibody like this compound, which targets B-cell lymphoma, are those that measure its ability to eliminate target cells.[7] Key assays include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: To measure the ability of this compound to induce killing of target lymphoma cells by effector cells like Natural Killer (NK) cells.[8][9]
-
Complement-Dependent Cytotoxicity (CDC) Assays: To assess this compound's capacity to lyse target cells by activating the complement cascade.[8][10]
-
Cell Proliferation/Viability Assays: To determine if this compound has a direct anti-proliferative or cytotoxic effect on B-cell lymphoma cell lines.
-
Binding Assays (Flow Cytometry/ELISA): To confirm binding of this compound to the target antigen on the surface of B-cell lymphoma cells.[1]
Q3: What are the critical reagents and controls for these assays?
A3: For successful and reproducible functional assays, the following are critical:
-
Target Cells: A well-characterized B-cell lymphoma cell line expressing the target antigen at consistent levels.
-
Effector Cells (for ADCC): Healthy donor Peripheral Blood Mononuclear Cells (PBMCs) or a stable NK cell line.[8]
-
Complement Source (for CDC): Typically, baby rabbit complement or human serum is used.[8][10]
-
Isotype Control: A non-binding antibody of the same isotype as this compound to control for non-specific effects.
-
Positive Control: An antibody known to induce the desired effect (e.g., a clinically approved anti-CD20 antibody for B-cell lymphoma).
-
Negative Control: Target cells without antibody, and effector/complement only controls.
Troubleshooting Unexpected Results
This section addresses common issues encountered during this compound functional assays.
Issue 1: Low or No Cytotoxicity in ADCC Assay
If you observe lower than expected or no cytotoxicity in your ADCC assay, consider the following potential causes and solutions.
Troubleshooting Guide: Low ADCC Activity
| Potential Cause | Recommended Solution |
| Low Target Antigen Expression | Verify antigen expression on target cells using flow cytometry. If expression is low, consider using a different cell line or subcloning for higher expression.[8] |
| Poor Effector Cell Activity | Use a new batch of effector cells (PBMCs from a different donor or a fresh vial of NK cell line). Ensure proper handling and viability of effector cells.[11] |
| Suboptimal Effector-to-Target (E:T) Ratio | Titrate the E:T ratio to find the optimal proportion for your specific cell lines. Ratios from 5:1 to 50:1 are common starting points.[8] |
| Antibody Glycosylation Profile | The glycosylation pattern of the antibody's Fc region can significantly impact ADCC activity. If possible, analyze the glycosylation profile.[9] |
| Fc Receptor Polymorphism | The affinity of FcγRIIIa (CD16) on NK cells can vary between donors. If using PBMCs, screen donors for Fc receptor polymorphisms.[9] |
Issue 2: High Background Signal in CDC Assay
High background lysis in a CDC assay can mask the specific effect of the antibody.
Troubleshooting Guide: High Background in CDC Assay
| Potential Cause | Recommended Solution |
| Complement-Sensitive Target Cells | Some cell lines are inherently sensitive to complement. Reduce the concentration of the complement source and/or the incubation time.[12] |
| Presence of Complement-Regulating Proteins | Target cells may express proteins that inhibit complement activation. Assess the expression of CD55 and CD59 on your target cells.[10] |
| Non-Specific Antibody Aggregation | Antibody aggregates can activate complement non-specifically. Centrifuge the antibody solution before use to remove any aggregates. |
| Quality of Complement Source | Use a fresh, properly stored aliquot of complement. Lot-to-lot variability can be significant, so it's advisable to test new lots.[12] |
Illustrative Data Presentation
The following tables represent example data from hypothetical this compound functional assays.
Table 1: Example ADCC Assay Results
| This compound Conc. (µg/mL) | % Specific Lysis (Mean ± SD) |
| 10 | 65.2 ± 4.5 |
| 1 | 58.9 ± 3.8 |
| 0.1 | 42.1 ± 5.1 |
| 0.01 | 25.7 ± 3.2 |
| 0.001 | 10.3 ± 2.1 |
| Isotype Control (10 µg/mL) | 5.1 ± 1.5 |
| No Antibody Control | 4.8 ± 1.2 |
Table 2: Example CDC Assay Results
| This compound Conc. (µg/mL) | % Specific Lysis (Mean ± SD) |
| 20 | 75.8 ± 6.2 |
| 2 | 67.3 ± 5.5 |
| 0.2 | 48.9 ± 4.9 |
| 0.02 | 31.4 ± 3.7 |
| 0.002 | 15.6 ± 2.8 |
| Isotype Control (20 µg/mL) | 8.2 ± 1.9 |
| No Antibody Control | 7.5 ± 1.6 |
Experimental Protocols & Visualizations
Protocol 1: ADCC Reporter Gene Assay
This assay utilizes an engineered Jurkat cell line expressing the FcγRIIIa receptor and an NFAT-driven luciferase reporter gene.
-
Plate Target Cells: Seed B-cell lymphoma target cells in a 96-well white, flat-bottom plate at 2 x 10^4 cells/well in 50 µL of assay medium.
-
Add Antibody: Prepare serial dilutions of this compound and isotype control antibody. Add 25 µL of each dilution to the appropriate wells.
-
Add Effector Cells: Add 25 µL of the ADCC reporter effector cells at an E:T ratio of 6:1.
-
Incubate: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Measure Luminescence: Equilibrate the plate to room temperature. Add 100 µL of a luciferase substrate reagent to each well. Measure luminescence using a plate reader.
Caption: Workflow for an ADCC reporter gene assay.
Protocol 2: CDC Calcein-AM Release Assay
This assay measures cell lysis by the release of a fluorescent dye from pre-loaded target cells.[13]
-
Label Target Cells: Resuspend B-cell lymphoma target cells at 1 x 10^6 cells/mL in serum-free medium and add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Wash Cells: Wash the labeled cells three times with assay medium to remove excess dye.
-
Plate Cells: Resuspend cells in assay medium and plate 50 µL (2 x 10^4 cells) into a 96-well black, clear-bottom plate.
-
Add Antibody: Add 25 µL of serially diluted this compound or control antibodies.
-
Add Complement: Add 25 µL of complement source (e.g., baby rabbit complement) at the pre-determined optimal concentration.
-
Incubate: Incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Measure the fluorescence of the supernatant (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.
-
Determine Lysis: Calculate percent specific lysis using the formula: (% Lysis) = 100 * (Sample Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Caption: Simplified signaling pathway for CDC.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected assay results.
Caption: Logical flow for troubleshooting functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. precisionantibody.com [precisionantibody.com]
- 6. Potential role of daratumumab in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axelabio.com [axelabio.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 10. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 11. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. revvity.com [revvity.com]
Detumomab Aggregation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and detecting aggregation of Detumomab, a murine monoclonal antibody targeting human B-cell lymphoma.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a murine monoclonal antibody developed to target human B-cell lymphoma.[1][2] Protein aggregation is a common issue with monoclonal antibodies where individual antibody molecules self-associate to form larger complexes.[3] These aggregates can range from small, soluble oligomers to large, visible precipitates.[4] Aggregation is a critical quality attribute to monitor as it can potentially reduce therapeutic efficacy and may lead to adverse immunogenic reactions in patients.
Q2: What are the primary causes of this compound aggregation?
A2: The aggregation of monoclonal antibodies like this compound can be triggered by a variety of intrinsic and extrinsic factors:
-
Intrinsic Factors: The amino acid sequence and structure of this compound itself can have "hotspots" prone to aggregation, often in the antigen-binding (Fab) or constant (Fc) regions.[5]
-
Extrinsic Factors: Environmental stresses can induce aggregation. These include:
-
Temperature: Elevated temperatures can cause the antibody to unfold, exposing hydrophobic regions that can lead to aggregation.[5] Conversely, freeze-thaw cycles can also induce aggregation.
-
pH and Ionic Strength: The pH of the solution affects the net charge on the antibody.[3] If the pH is close to this compound's isoelectric point (pI), the reduced electrostatic repulsion between molecules can promote aggregation.[6]
-
Mechanical Stress: Agitation, such as shaking or stirring, can cause aggregation, particularly at air-water interfaces.[7]
-
High Concentration: Increased protein concentration can enhance the likelihood of intermolecular interactions leading to aggregation.[6]
-
Q3: How can I prevent this compound aggregation during my experiments and storage?
A3: Preventing aggregation involves careful control of the antibody's environment and formulation:
-
Formulation Optimization: The use of specific excipients in the buffer can stabilize this compound. Common stabilizing excipients include:
-
Sugars (e.g., sucrose, trehalose): These help to reduce hydrophobic interactions.[5]
-
Amino Acids (e.g., arginine, glycine): These can decrease protein-protein interactions.[5]
-
Surfactants (e.g., polysorbates like Polysorbate 20 or 80): These are particularly effective at preventing aggregation at air-water interfaces caused by mechanical stress.
-
-
pH and Buffer Selection: Maintain the pH of the solution away from the isoelectric point of this compound to ensure sufficient electrostatic repulsion. Histidine buffers are often used to maintain pH around 6.0, which is a common range for monoclonal antibody stability.[5]
-
Temperature Control: Store this compound at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage).[8] Avoid repeated freeze-thaw cycles.
-
Gentle Handling: Minimize mechanical stress by avoiding vigorous shaking or stirring. Use gentle mixing techniques when preparing solutions.
Q4: What are the most common techniques to detect and quantify this compound aggregation?
A4: A combination of analytical techniques is often necessary to detect and characterize the full range of aggregates, from small oligomers to larger particles.[4] Commonly used methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their size.[9]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small aggregates and determining their size distribution in a solution.
-
Visual Inspection: A simple but important first step is to visually inspect the sample for any signs of turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates. The "Aggregation Index" is a ratio of absorbance at 280 nm to 350 nm that can be used to monitor aggregation.[9]
Troubleshooting Guides
Issue 1: Visible Precipitates or Turbidity in this compound Sample
If you observe cloudiness, precipitation, or a gel-like consistency in your this compound solution, it is a strong indication of significant aggregation.
Troubleshooting Steps:
-
Do not use the sample for critical experiments. The presence of large aggregates can compromise your results and may indicate a loss of active protein.
-
Review storage and handling procedures.
-
Was the sample stored at the correct temperature?
-
Has the sample undergone multiple freeze-thaw cycles?
-
Was the sample subjected to vigorous shaking or vortexing?
-
-
Check the buffer composition.
-
Is the pH of the buffer appropriate for this compound? A pH near the isoelectric point can lead to precipitation.
-
Does the formulation contain stabilizing excipients? If not, consider adding them.
-
-
Attempt to resolubilize a small aliquot (for non-critical applications).
-
Gentle mixing may help.
-
If the issue is suspected to be pH-related, a slight adjustment away from the pI might help. However, be aware that this could affect the antibody's activity.
-
-
If resolubilization is unsuccessful or not an option, consider purification.
-
Centrifugation can pellet large, insoluble aggregates.
-
Size exclusion chromatography can be used to separate soluble aggregates from the monomeric form.
-
Issue 2: Unexpected High Molecular Weight (HMW) Peaks in Size Exclusion Chromatography (SEC)
An increase in the area of HMW peaks (eluting earlier than the monomer) in your SEC chromatogram indicates the presence of soluble aggregates.
Troubleshooting Steps:
-
Quantify the percentage of HMW species. Compare this to a reference standard or previous batches to determine if it is within an acceptable range.
-
Investigate potential causes of aggregation.
-
Thermal Stress: Was the sample exposed to high temperatures? Elevated temperatures are a common cause of increased aggregation.[5]
-
Formulation Issues: Is the buffer composition optimal? Consider screening different buffer conditions (pH, ionic strength, excipients) to improve stability.
-
Long-term Storage: Aggregation can occur over time, even under recommended storage conditions. Review the age of the sample.
-
-
Characterize the HMW species. If possible, collect the HMW peak fractions and analyze them using other techniques (e.g., DLS, SDS-PAGE) to understand the nature and size of the aggregates.
-
Optimize your experimental conditions. If the aggregation is occurring during an experimental procedure, try to minimize stress. This could involve reducing incubation times at elevated temperatures or adding stabilizers to your buffers.
Data Presentation
Table 1: Comparison of Common Analytical Techniques for Aggregation Detection
| Technique | Principle | Size Range | Advantages | Limitations |
| Visual Inspection | Manual observation of turbidity or particles. | > 50 µm | Simple, fast, and requires no special equipment. | Subjective and only detects large, visible aggregates. |
| UV-Vis Spectroscopy (Aggregation Index) | Measures light scattering by aggregates at 350 nm relative to protein absorbance at 280 nm.[9] | Sub-micron to micron | Simple, rapid, and can be used for high-throughput screening.[9] | Indirect measurement; provides a relative index of aggregation. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius.[9] | Soluble aggregates (dimers, trimers, etc.) | Quantitative, high resolution for soluble aggregates, and widely accepted.[9] | Can sometimes induce aggregation on the column; may not detect very large aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size. | Nanometer to micron | Highly sensitive to small amounts of large aggregates; provides size distribution. | Sensitive to dust and other contaminants; not a quantitative measure of aggregate percentage. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual particles to determine size and concentration.[9] | 50 nm to 1 µm | Provides particle concentration and size distribution.[9] | Requires specialized equipment; may have a limited dynamic range. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity.[6] | Can detect conformational changes that may precede aggregation. | Sensitive to changes in protein conformation and hydrophobicity.[6] | May not directly quantify aggregates. |
Table 2: Common Excipients for Preventing Monoclonal Antibody Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion, reduces hydrophobic interactions.[5][10] | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline, Histidine | Reduce protein-protein interactions, act as buffers.[5] | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation at air-water or solid-liquid interfaces. | 0.01-0.1% (w/v) |
| Salts | Sodium Chloride | Modulate ionic strength to enhance electrostatic repulsion. | 50-150 mM |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify the monomeric, high molecular weight (HMW), and low molecular weight (LMW) species of this compound.
Materials:
-
This compound sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Sample vials
Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The run time should be sufficient to allow for the elution of all species (typically 20-30 minutes).
-
Data Analysis: Integrate the peaks corresponding to the HMW species, the monomer, and any LMW fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To detect the presence of aggregates and determine the size distribution of particles in a this compound sample.
Materials:
-
DLS instrument
-
This compound sample
-
Low-volume cuvette
-
Buffer for dilution (must be filtered)
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Sample Preparation: If necessary, dilute the this compound sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using a filtered buffer. The final sample volume should be sufficient for the cuvette.
-
Measurement:
-
Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters (e.g., temperature, acquisition time).
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument software will generate a report showing the size distribution of particles in the sample.
-
Look for the presence of larger species in addition to the expected monomer peak (typically around 10-12 nm for a monoclonal antibody).
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A higher PDI can suggest the presence of multiple species, including aggregates.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanically-induced aggregation of the monoclonal antibody cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [medchemleader.com]
- 9. approcess.com [approcess.com]
- 10. merckmillipore.com [merckmillipore.com]
Fine-Tuning Detumomab Incubation Times for Optimal Results: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Detumomab incubation times in your experiments. This compound is a monoclonal antibody designed to target B-cell lymphoma.[1] Achieving optimal results is critically dependent on fine-tuning the incubation period to ensure maximal binding and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound incubation time?
A1: For initial experiments, a standard incubation time of 1 hour at room temperature is recommended.[2] However, the optimal time can vary significantly based on the specific cell line, antigen density, and experimental goals.[3] For competitive-format assays where limiting the number of antibodies per particle is desirable, shorter incubation times, as low as 5 minutes, may be beneficial.[2]
Q2: How does antibody concentration relate to incubation time?
A2: Antibody concentration and incubation time are interconnected. Higher antibody concentrations may require shorter incubation times to achieve optimal binding, but they also carry the risk of increased non-specific binding and background noise.[4] Conversely, lower concentrations might necessitate longer incubation periods to ensure sufficient binding to the target antigen.[4] It is crucial to empirically determine the optimal balance for your specific assay.
Q3: Can I incubate this compound overnight?
A3: Yes, overnight incubation at 4°C is a common practice, particularly when using high dilutions of the antibody or when the target antigen has low expression levels.[3][5] This can sometimes lead to a cleaner and more specific signal. However, for some high-affinity monoclonal antibodies, shorter incubation times of around 30 minutes may be sufficient.[3]
Q4: What are the signs of suboptimal incubation time?
A4: Suboptimal incubation can manifest in several ways:
-
Too short: Weak or no signal, indicating insufficient binding.
-
Too long: High background noise, non-specific binding, or a "patchy" appearance in imaging-based assays. In some cases, prolonged incubation with high-affinity antibodies can paradoxically lead to negative staining.[3]
Troubleshooting Guide: Optimizing this compound Incubation
This guide provides a systematic approach to troubleshooting common issues related to this compound incubation times.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incubation time is too short. | Increase the incubation time incrementally (e.g., 1 hour, 2 hours, overnight at 4°C).[2][3] |
| Antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration.[6] | |
| Low antigen expression. | For low-abundance targets, a longer incubation period may be necessary to achieve a sufficient signal.[4] | |
| High Background/Non-Specific Staining | Incubation time is too long. | Reduce the incubation time. For high-affinity antibodies, even a 30-minute incubation may be adequate.[2][3] |
| Antibody concentration is too high. | Decrease the antibody concentration. High concentrations can lead to increased background.[4] | |
| Inadequate blocking. | Ensure proper blocking steps are included in your protocol to minimize non-specific binding. | |
| Inconsistent Results Between Experiments | Variations in incubation conditions. | Maintain consistent temperature and timing for all incubation steps. Minor variations can impact reproducibility.[7] |
| Reagent variability. | Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles of the antibody.[6] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a method for systematically testing different incubation times to identify the optimal duration for your experiment.
-
Cell Preparation: Prepare your target cells according to your standard protocol.
-
Antibody Dilution: Prepare a working dilution of this compound at a concentration determined from previous titration experiments.
-
Incubation Time Points: Set up parallel experiments with varying incubation times. A good starting range is 30 minutes, 1 hour, and 2 hours at room temperature.[2] An overnight incubation at 4°C can also be included.[3]
-
Washing: After incubation, wash the cells thoroughly to remove any unbound antibody.
-
Detection: Proceed with your standard detection method (e.g., secondary antibody incubation, flow cytometry, or imaging).
-
Analysis: Compare the signal-to-noise ratio for each incubation time point to determine the optimal duration.
Protocol 2: Titration of this compound Concentration
This protocol helps in finding the ideal antibody concentration, which is crucial for optimizing incubation time.
-
Cell Preparation: Prepare your target cells as usual.
-
Serial Dilutions: Prepare a series of this compound dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Incubation: Incubate the cells with the different antibody concentrations for a fixed, intermediate time (e.g., 1 hour) at room temperature.
-
Washing and Detection: Follow your standard washing and detection procedures.
-
Analysis: Identify the dilution that provides the strongest specific signal with the lowest background. This will be your optimal concentration for further incubation time experiments.
Visualizing Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: Workflow for optimizing this compound incubation time.
Caption: Logic diagram for troubleshooting this compound incubation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nanocomposix.com [nanocomposix.com]
- 3. For how long should I incubate a primary antibody? - IHC WORLD [ihcworld.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Antibodies: A Comparative Guide to Detumomab and Rituximab in B-cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the development of monoclonal antibodies against B-cell lymphomas stands as a landmark achievement. This guide provides a comparative analysis of two such antibodies, Detumomab and Rituximab. Both were developed by IDEC Pharmaceuticals, yet their paths diverged dramatically, with Rituximab becoming a cornerstone of lymphoma treatment and this compound's development being discontinued. This guide will objectively compare the two based on available scientific data, highlighting the extensive evidence for Rituximab's efficacy and exploring the limited public information on this compound.
Rituximab: The Gold Standard Anti-CD20 Therapy
Rituximab is a chimeric mouse-human monoclonal antibody that specifically targets the CD20 antigen, a transmembrane protein expressed on the surface of both normal and malignant B-lymphocytes.[1][2] Its introduction revolutionized the treatment of B-cell malignancies.[3][4]
Mechanism of Action
Rituximab eliminates B-cells through multiple mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Rituximab binds to Fcγ receptors on immune effector cells like natural killer (NK) cells, leading to the release of cytotoxic granules and lysis of the target B-cell.[5]
-
Complement-Dependent Cytotoxicity (CDC): After binding to CD20, Rituximab's Fc region activates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis.[1][6] Studies have shown that CDC is a major and efficient effector mechanism of Rituximab.[6]
-
Induction of Apoptosis: Cross-linking of CD20 by Rituximab can trigger intracellular signaling pathways that lead to programmed cell death, or apoptosis.[3][7] This process involves the activation of caspases.[7]
Visualizing Rituximab's Mechanism of Action
Caption: Mechanisms of Rituximab-induced B-cell depletion.
Efficacy in B-cell Lymphoma Models
The efficacy of Rituximab has been extensively documented in both preclinical and clinical settings.
Table 1: Summary of Rituximab Efficacy Data
| Model/Setting | B-cell Lymphoma Type | Key Findings | Reference |
| In Vitro | Follicular Lymphoma, DLBCL | Potent induction of CDC and ADCC. | [6][8] |
| Mantle Cell Lymphoma | Synergistic effects with chemotherapy. | [3] | |
| Chronic Lymphocytic Leukemia | Induction of apoptosis via caspase activation. | [7] | |
| In Vivo (Xenograft) | Ramos (Burkitt Lymphoma) | Significant tumor growth inhibition. | [9] |
| DoHH-2 (Follicular Lymphoma) | Complete tumor eradication in combination with L19-IL2. | [9] | |
| Clinical Trials | Follicular Lymphoma | High overall response rates (ORR) as monotherapy and in combination. | [4] |
| DLBCL | Improved survival when added to CHOP chemotherapy (R-CHOP). | [4] |
Experimental Protocols
1. Complement-Dependent Cytotoxicity (CDC) Assay
-
Objective: To measure the ability of an antibody to lyse target cells in the presence of complement.
-
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., Raji, Daudi) are cultured in appropriate media.
-
Cell Plating: Cells are harvested, washed, and plated in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Antibody Incubation: Rituximab or a control antibody is added at various concentrations and incubated with the cells.
-
Complement Addition: A source of complement, typically normal human serum, is added to the wells.
-
Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at 37°C.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or by flow cytometry with a viability dye (e.g., Propidium Iodide).
-
Data Analysis: The percentage of cell lysis is calculated relative to control wells (cells with complement but no antibody, and cells with antibody but no complement).
-
Visualizing the CDC Assay Workflow
Caption: A typical experimental workflow for a CDC assay.
2. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an antibody in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: Human B-cell lymphoma cells (e.g., Ramos, Raji) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and receive intravenous injections of Rituximab, a control antibody, or a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers for subcutaneous tumors). Animal weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups. Tumors may also be excised for histological or molecular analysis.
-
This compound: An Early-Stage Antibody with Limited Public Data
This compound is a murine (mouse) monoclonal antibody that also targets an antigen on human B-cell lymphoma cells. It was developed by IDEC Pharmaceuticals and advanced to Phase 3 clinical trials before its development was discontinued.[5]
Mechanism of Action and Efficacy
There is a significant lack of publicly available data detailing the specific mechanism of action and the preclinical and clinical efficacy of this compound. Information from its development and clinical trial phases has not been widely published in peer-reviewed literature. This makes a direct, data-driven comparison with Rituximab impossible.
The discontinuation of this compound's development, especially by the same company that successfully brought Rituximab to market, suggests several possibilities:
-
Lower Efficacy: this compound may have demonstrated lower efficacy in clinical trials compared to emerging treatments at the time, including Rituximab.
-
Immunogenicity: As a fully murine antibody, this compound would likely have a higher potential to elicit a human anti-mouse antibody (HAMA) response in patients. This can lead to reduced efficacy and increased risk of adverse reactions. Rituximab, being a chimeric antibody, was designed to be less immunogenic.
-
Strategic Decision: The superior profile of the chimeric Rituximab may have led to a strategic business decision to focus resources on the more promising candidate.
Comparative Analysis: Rituximab vs. This compound
Given the disparity in available data, a direct comparison of performance metrics is not feasible. However, a qualitative comparison based on their known properties can be made.
Table 2: Qualitative Comparison of Rituximab and this compound
| Feature | Rituximab | This compound | Implication for Researchers |
| Antibody Type | Chimeric (Mouse-Human) | Murine (Mouse) | Rituximab has lower immunogenicity, a key factor in its clinical success. |
| Target | CD20 on B-cells | Antigen on B-cell lymphoma (presumed to be CD20) | Both target B-cell malignancies. |
| Mechanism of Action | Well-defined (ADCC, CDC, Apoptosis) | Not publicly detailed | The mechanisms of action for Rituximab are well-understood and can be targeted for synergistic therapies. |
| Efficacy Data | Extensive preclinical and clinical data | Very limited publicly available data | The wealth of data for Rituximab provides a strong basis for further research and clinical use. The lack of data for this compound makes it a historical footnote rather than a subject for current research. |
| Development Status | Approved and widely used | Discontinued (post-Phase 3) | Highlights the importance of robust clinical trial data and antibody engineering (e.g., chimerization) for therapeutic success. |
Conclusion
The comparison between Rituximab and this compound offers a valuable lesson in drug development. While both originated from the same company with the goal of treating B-cell lymphomas, Rituximab's chimeric design, well-elucidated mechanisms of action, and robustly demonstrated efficacy propelled it to become a standard of care. In contrast, this compound, a murine antibody, was discontinued, and the lack of public data on its performance leaves its potential unrealized. For researchers, this comparison underscores the importance of not only identifying a valid target but also optimizing the therapeutic agent to ensure a favorable efficacy and safety profile in humans. The success of Rituximab has paved the way for a new era of antibody-based cancer therapies, a legacy that continues to evolve with the development of next-generation anti-CD20 antibodies and other targeted treatments.
References
- 1. Frontiers | Specific Targeting of Lymphoma Cells Using Semisynthetic Anti-Idiotype Shark Antibodies [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Bispecific antibodies in indolent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Validation of Monoclonal Antibody Binding Specificity Using Knockout Cells: A Methodological Guide
To our valued researchers, scientists, and drug development professionals,
This guide provides a comprehensive overview of the experimental validation of monoclonal antibody binding specificity using knockout (KO) cell lines.
Important Note on Detumomab: Our initial goal was to provide a specific comparison guide on the validation of this compound. However, after an extensive search of publicly available scientific literature and databases, we were unable to identify the specific molecular target (e.g., a CD antigen) of this compound. The available information describes its target broadly as "human B-cell lymphoma cells." The development of this compound was discontinued, which likely contributes to the scarcity of detailed public information. Without a known specific target, it is not possible to find or generate data on its binding specificity using knockout cells, which is a core requirement for this type of validation.
Therefore, this guide will instead provide a detailed, illustrative framework for validating the binding specificity of a monoclonal antibody against a known B-cell lymphoma target. We will use a hypothetical anti-CD20 monoclonal antibody as an example to demonstrate the principles and methodologies. This guide is designed to be a practical resource that you can adapt for your own antibody validation studies.
The Gold Standard: Knockout Cell Lines for Antibody Specificity Validation
The use of knockout cell lines is considered the gold standard for validating antibody specificity.[1][2][3][4] This method involves testing an antibody on a cell line that has had the gene for the target protein genetically deleted (knocked out). A truly specific antibody should show strong binding to the normal (wild-type) cells but no binding to the knockout cells.[1][2]
Data Presentation: A Comparative Analysis
Quantitative data from specificity validation experiments should be presented in a clear and comparative manner. The following tables illustrate how to summarize key findings.
Table 1: Comparative Binding Analysis of a Hypothetical Anti-CD20 Antibody
| Cell Line | Target Protein | Antibody | Method | Result | Interpretation |
| Wild-Type (WT) B-cell Lymphoma | CD20 | Anti-CD20 mAb | Flow Cytometry | High fluorescence intensity | Specific binding to CD20 |
| CD20 Knockout (KO) B-cell Lymphoma | CD20 (absent) | Anti-CD20 mAb | Flow Cytometry | Background fluorescence intensity | No binding in the absence of CD20 |
| Wild-Type (WT) B-cell Lymphoma | CD20 | Isotype Control mAb | Flow Cytometry | Background fluorescence intensity | No non-specific binding |
Table 2: Quantitative Flow Cytometry Data
| Cell Line | Antibody | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Wild-Type | Anti-CD20 mAb | 15,000 | 98% |
| CD20 Knockout | Anti-CD20 mAb | 150 | <1% |
| Wild-Type | Isotype Control | 145 | <1% |
Table 3: Western Blot Analysis of Anti-CD20 Antibody Specificity
| Cell Lysate | Antibody | Expected Band Size | Observed Band |
| Wild-Type | Anti-CD20 mAb | ~33-37 kDa | Present |
| CD20 Knockout | Anti-CD20 mAb | ~33-37 kDa | Absent |
| Wild-Type | Loading Control (e.g., β-actin) | ~42 kDa | Present |
| CD20 Knockout | Loading Control (e.g., β-actin) | ~42 kDa | Present |
Experimental Protocols
Detailed and reproducible protocols are crucial for robust antibody validation.
Generation of CD20 Knockout Cell Line via CRISPR/Cas9
This protocol outlines the basic steps for creating a target-specific knockout cell line.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CD20 gene (MS4A1).
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the CD20-targeting CRISPR/Cas9 plasmids into a B-cell lymphoma cell line (e.g., Raji).
-
-
Single-Cell Cloning:
-
Following transfection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Screening and Validation:
-
Expand the clones and screen for CD20 knockout by Western blot and flow cytometry.
-
Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
Flow Cytometry Protocol for Antibody Binding
This protocol details the steps to assess antibody binding to the cell surface.[5][6][7][8]
-
Cell Preparation:
-
Harvest wild-type and CD20 KO cells and wash with FACS buffer (PBS + 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of cell suspension to each well of a 96-well plate.
-
Add the anti-CD20 antibody and an isotype control antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells three times with FACS buffer.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not fluorescently labeled, add a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Western Blot Protocol for Specificity Confirmation
This protocol is used to verify the absence of the target protein in the knockout cells.[3][9]
-
Lysate Preparation:
-
Prepare whole-cell lysates from wild-type and CD20 KO cells using RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-CD20 antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing the Workflow and Principles
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological principles.
Caption: Workflow for validating antibody specificity using CRISPR/Cas9 knockout cells.
Caption: Specific antibody binding to its target on a wild-type cell but not a knockout cell.
Alternative Antibodies for B-cell Lymphoma
Since this compound is no longer in development, researchers have a range of other monoclonal antibodies for B-cell lymphomas, many of which target the CD20 antigen. These include:
-
Rituximab: A chimeric monoclonal antibody that is a cornerstone of treatment for many B-cell lymphomas.[10]
-
Ofatumumab: A fully human monoclonal antibody that binds to a different epitope of CD20.
-
Obinutuzumab: A humanized and glycoengineered monoclonal antibody designed for enhanced antibody-dependent cellular cytotoxicity.[10]
Other targets on B-cell lymphomas for which therapeutic antibodies have been developed include CD19, CD22, and CD79b.
References
- 1. selectscience.net [selectscience.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 5. General Extracellular Target Flow Protocol: Novus Biologicals [novusbio.com]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 10. Targeted treatments and antibody therapy | Lymphoma Action [lymphoma-action.org.uk]
A Comparative Guide to Anti-Lymphoma Monoclonal Antibodies: Profiling Detumomab and Other Key Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Detumomab and other significant anti-lymphoma monoclonal antibodies. While this compound, a murine monoclonal antibody targeting B-cell lymphoma, has seen its development discontinued (B1498344), understanding its context within the broader landscape of lymphoma biologics remains a valuable exercise.[1][2] This document outlines the mechanisms of action, available performance data, and the intricate signaling pathways targeted by these therapies.
Introduction to Anti-Lymphoma Monoclonal Antibodies
Monoclonal antibodies (mAbs) have revolutionized the treatment of B-cell lymphomas by targeting specific cell surface antigens, thereby inducing tumor cell death through various mechanisms.[3][4] The most prominent target for these therapies is the CD20 antigen, a protein widely expressed on the surface of B-cells.[5] Other targets, such as CD38, have also been successfully exploited. This guide will focus on a comparison of this compound with key anti-CD20 and anti-CD38 antibodies.
Comparative Analysis of Anti-Lymphoma Monoclonal Antibodies
Direct comparative experimental data for this compound is scarce due to its discontinued development. However, a qualitative comparison based on available information for other key antibodies is presented below.
| Feature | This compound | Rituximab | Obinutuzumab | Daratumumab |
| Target Antigen | B-cell lymphoma associated antigen | CD20 | CD20 | CD38 |
| Antibody Type | Mouse Monoclonal | Chimeric (Mouse-Human) | Humanized, Type II, Glycoengineered | Human |
| Primary Mechanism of Action | Not well-documented in publicly available sources | Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Cytotoxicity (ADCC) | Enhanced ADCC, Direct Cell Death | CDC, ADCC, Antibody-Dependent Cellular Phagocytosis (ADCP), Apoptosis Induction |
| Development Status | Discontinued | Approved and widely used | Approved | Approved |
Performance and Efficacy Data
Table 1: In Vitro Performance Characteristics
| Antibody | Target | Binding Affinity (Kd) | Complement-Dependent Cytotoxicity (CDC) | Antibody-Dependent Cellular Cytotoxicity (ADCC) |
| Rituximab | CD20 | ~5-8 nM | Potent | Moderate |
| Obinutuzumab | CD20 | Higher than Rituximab | Weak | Enhanced |
| Ofatumumab | CD20 | Higher than Rituximab | Potent | Moderate |
| Daratumumab | CD38 | High affinity | Potent | Potent |
Note: Specific binding affinity values can vary depending on the assay method and cell line used. The information presented is a generalized representation from available literature.
Table 2: Clinical Efficacy in B-cell Malignancies (Representative Data)
| Antibody (in combination with chemotherapy) | Disease Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Rituximab (R-CHOP) | Diffuse Large B-cell Lymphoma (DLBCL) | ~80-90% | ~60-70% |
| Obinutuzumab (G-chemo) | Follicular Lymphoma (FL) | ~80-90% | ~20-30% |
| Daratumumab (in combination) | Relapsed/Refractory Multiple Myeloma | ~80-90% | Varies by combination |
Note: Response rates are approximate and can vary based on the specific clinical trial, patient population, and line of therapy.
Signaling Pathways in B-Cell Lymphoma
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of both normal and malignant B-cells. Several monoclonal antibodies exert their effects by modulating this and other related pathways.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in lymphoma.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of monoclonal antibody performance. Below are representative methodologies for key in vitro assays.
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To measure the ability of a monoclonal antibody to induce cell lysis in the presence of complement.
Methodology:
-
Cell Preparation: Target lymphoma cells (e.g., Raji, Daudi) are harvested, washed, and resuspended in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation: Cells are incubated with serial dilutions of the test monoclonal antibody (e.g., this compound, Rituximab) or an isotype control antibody for 15-30 minutes at room temperature.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the cell-antibody mixture to a final concentration of 20-25%.
-
Incubation: The reaction is incubated for 2-4 hours at 37°C in a humidified incubator.
-
Lysis Quantification: Cell lysis is quantified by measuring the release of an intracellular component, such as lactate (B86563) dehydrogenase (LDH) into the supernatant, or by using a viability dye (e.g., propidium (B1200493) iodide) and flow cytometry.
-
Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To measure the ability of a monoclonal antibody to mediate the killing of target cells by effector immune cells.
Methodology:
-
Target Cell Preparation: Target lymphoma cells are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr). After labeling, cells are washed and resuspended at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated from healthy donor blood and resuspended at a desired effector-to-target (E:T) ratio (e.g., 25:1).
-
Assay Setup: Labeled target cells are plated in a 96-well plate. Serial dilutions of the test monoclonal antibody and the effector cells are added.
-
Incubation: The plate is incubated for 4-6 hours at 37°C.
-
Lysis Quantification: The release of the fluorescent dye or radioactive isotope into the supernatant is measured using a plate reader or gamma counter, respectively.
-
Data Analysis: The percentage of specific lysis is calculated as described for the CDC assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical efficacy of daratumumab in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Monoclonal antibodies binding to different epitopes of CD20 differentially sensitize DLBCL to different classes of chemotherapy [frontiersin.org]
- 4. lymphoma-action.org.uk [lymphoma-action.org.uk]
- 5. cusabio.com [cusabio.com]
Navigating Isotype Controls for Detumomab in Flow Cytometry: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing flow cytometry for B-cell lymphoma analysis, appropriate isotype control selection is paramount for generating reliable data. This guide provides a comprehensive comparison for selecting and using isotype controls with Detumomab, focusing on its biosimilar form, and offers a detailed experimental protocol.
Due to ambiguities in the specific isotype and target of the original this compound, this guide will focus on the characterization of its biosimilar, which is a recombinant humanized IgG1/kappa monoclonal antibody targeting the CD20 antigen. The principles and protocols outlined here are applicable to flow cytometry experiments involving anti-CD20 antibodies for the analysis of B-cell populations.
Understanding the Role of Isotype Controls
In flow cytometry, an isotype control is a non-specific antibody that matches the species and immunoglobulin (Ig) class, subclass, and light chain of the primary antibody being used. Its purpose is to differentiate between specific antigen-antibody binding and non-specific background staining.[1][2] This background can arise from several sources, including:
-
Fc Receptor Binding: Immune cells, particularly monocytes, macrophages, and B-cells, express Fc receptors that can non-specifically bind the Fc region of antibodies.
-
Non-specific Protein Interactions: Antibodies may interact non-specifically with other cellular proteins.
-
Autofluorescence: Some cells naturally emit fluorescence, which can contribute to background signal.
By using an isotype control, researchers can set a baseline for this non-specific staining and more accurately gate on the cell population that is truly positive for the target antigen.
This compound Biosimilar vs. Alternative Anti-CD20 Antibodies
This compound, as a biosimilar, targets the CD20 antigen, a transmembrane protein expressed on the surface of B-lymphocytes.[3] This makes it a valuable tool for identifying and quantifying B-cells in various research and clinical contexts. Several other anti-CD20 monoclonal antibodies are also widely used. Below is a comparison of the this compound biosimilar with other prominent anti-CD20 antibodies.
| Antibody | Isotype | Source | Target | Key Applications in Flow Cytometry |
| This compound (Biosimilar) | Humanized IgG1, kappa | Recombinant | Human CD20 | B-cell identification and enumeration |
| Rituximab | Chimeric (Mouse/Human) IgG1, kappa | Recombinant | Human CD20 | B-cell depletion monitoring, lymphoma immunophenotyping[4][5] |
| Ofatumumab | Human IgG1, kappa | Recombinant | Human CD20 | B-cell depletion monitoring, analysis of B-cell subsets[6][7] |
| Obinutuzumab | Humanized IgG1, kappa (Glycoengineered) | Recombinant | Human CD20 | Deep B-cell depletion analysis, immunophenotyping[8][9] |
Selecting the Appropriate Isotype Control for this compound (Biosimilar)
Given that the this compound biosimilar is a humanized IgG1, kappa antibody, the correct isotype control must match these characteristics precisely.
Recommended Isotype Control: Human IgG1, kappa Isotype Control.
Several commercial options are available for human IgG1, kappa isotype controls.[1][10] When selecting an isotype control, it is crucial to ensure it is from a reputable supplier and has been validated for use in flow cytometry. The concentration of the isotype control used in the experiment should always be the same as the concentration of the primary antibody (this compound).
Experimental Workflow and Logic
The following diagrams illustrate the logical basis for using an isotype control and a typical experimental workflow for a flow cytometry experiment with this compound.
Caption: Logical flow for using an isotype control in flow cytometry.
Caption: Step-by-step workflow for a this compound flow cytometry experiment.
Detailed Experimental Protocol for Flow Cytometry
This protocol provides a general framework for staining human peripheral blood mononuclear cells (PBMCs) with a this compound biosimilar and its corresponding isotype control.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
This compound (anti-human CD20, humanized IgG1)
-
Human IgG1, kappa Isotype Control
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Solution (optional, but recommended)
-
Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of human PBMCs.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Aliquotting:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into two appropriately labeled flow cytometry tubes: "this compound" and "Isotype Control".
-
-
Fc Receptor Blocking (Optional):
-
Add Fc receptor blocking solution to each tube according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 4°C.
-
-
Staining:
-
To the "this compound" tube, add the pre-determined optimal concentration of the this compound antibody.
-
To the "Isotype Control" tube, add the same concentration of the Human IgG1, kappa Isotype Control.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
-
Add a viability dye according to the manufacturer's protocol. This will allow for the exclusion of dead cells during analysis, which can non-specifically bind antibodies.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible. Store the samples at 4°C in the dark until acquisition.
-
Collect a sufficient number of events (e.g., at least 10,000-50,000 events in the lymphocyte gate) for robust statistical analysis.
-
-
Data Analysis:
-
First, gate on the lymphocyte population based on forward and side scatter properties.
-
Next, exclude dead cells using the viability dye.
-
Using the "Isotype Control" sample, create a gate to define the background fluorescence.
-
Apply this gate to the "this compound" sample to determine the percentage of CD20-positive cells.
-
By following this guide, researchers can confidently design and execute flow cytometry experiments using this compound and its appropriate isotype control, leading to accurate and reproducible results in the study of B-cell lymphoma.
References
- 1. Human IgG1, kappa Isotype Control (MA5-55090) [thermofisher.com]
- 2. ushelf.com [ushelf.com]
- 3. Flow Cytometry for B-Cell Non-Hodgkin and Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytometry.org [cytometry.org]
- 5. ashpublications.org [ashpublications.org]
- 6. invivogen.com [invivogen.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Obinutuzumab Effectively Depletes Key B-cell Subsets in Blood and Tissue in End-stage Renal Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FlowMAb FITC human IgG1 isotype control, anti-hen egg lysozyme | Bio X Cell [bioxcell.com]
Navigating the Maze of Cytotoxicity Assays: A Comparative Guide for Reproducible Antibody Therapeutic Assessment
For researchers, scientists, and drug development professionals, ensuring the reproducibility of cytotoxicity assays is paramount for the reliable evaluation of therapeutic antibodies. The discontinuation of Detumomab, a murine monoclonal antibody targeting human B-cell lymphoma, underscores the critical need for robust and consistent potency assays in the developmental pipeline.[1][2] This guide provides a comparative analysis of commonly used non-radioactive cytotoxicity assays, using the well-characterized anti-CD20 antibody, Rituximab, as a case study to illustrate key performance differences and aid in the selection of the most appropriate method for your research needs.
The therapeutic efficacy of monoclonal antibodies often relies on their ability to induce cell death through mechanisms such as Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3] The inherent variability of traditional cytotoxicity assays, particularly those relying on primary effector cells, presents a significant challenge to obtaining reproducible results.[4][5] This guide will delve into three popular non-radioactive methods: the Calcein-AM release assay, the Lactate (B86563) Dehydrogenase (LDH) release assay, and the reporter gene assay, comparing their principles, protocols, and performance with a focus on reproducibility.
Comparative Analysis of Cytotoxicity Assay Performance
The choice of a cytotoxicity assay can significantly impact the reliability and comparability of results. The following table summarizes quantitative data on the reproducibility of different assay methodologies. It is important to note that direct head-to-head comparative studies for all assays with a single antibody are limited. The data presented is a collation from various validation studies and should be considered as representative performance characteristics.
| Assay Methodology | Principle | Analyte Measured | Typical Intra-Assay Variability (%CV) | Typical Inter-Assay/Intermediate Precision (%CV) | Key Advantages | Key Disadvantages |
| Calcein-AM Release Assay | Measurement of fluorescent Calcein (B42510) released from lysed target cells pre-loaded with non-fluorescent Calcein-AM.[6] | Calcein in supernatant | 5 - 15% | 10 - 20% | Direct measure of cell lysis; High sensitivity.[4] | Potential for high spontaneous release; Dye leakage can increase background.[4] |
| Lactate Dehydrogenase (LDH) Release Assay | Colorimetric or fluorometric detection of the stable cytosolic enzyme LDH released from damaged cells.[7] | LDH in supernatant | < 10% | 10 - 20% | Simple, cost-effective, and does not require cell labeling.[8] | Indirect measure of cell death; Can have low sensitivity and be affected by serum LDH.[9] |
| Reporter Gene Assay | Genetically engineered effector cells express a reporter gene (e.g., luciferase) upon activation of the FcγR signaling pathway.[10] | Reporter protein activity (e.g., luminescence) | < 10% | < 15% (often < 10%)[6][11] | High reproducibility due to stable cell lines; High-throughput adaptable.[12][13] | Indirect measure of cytotoxicity (measures effector cell activation); Requires specialized cell lines.[9] |
| Complement-Dependent Cytotoxicity (CDC) Assay (Alamar Blue) | Measures the number of viable cells based on the uptake and metabolism of the redox dye, Alamar Blue, after complement-mediated lysis.[14] | Resazurin reduction | 5 - 12%[14] | 6 - 10%[14] | Specific for CDC mechanism; Good precision and accuracy.[14] | Indirect measure of cell death; Can be influenced by factors affecting metabolic activity. |
CV: Coefficient of Variation. Data collated from multiple sources and may vary depending on the specific antibody, cell lines, and laboratory conditions.
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow and the underlying biological mechanisms is crucial for troubleshooting and data interpretation.
The binding of Rituximab to the CD20 antigen on B-cell lymphomas can trigger a cascade of intracellular events leading to apoptosis.
Detailed Experimental Protocols
Below are detailed methodologies for the three compared cytotoxicity assays. These protocols are intended as a guide and may require optimization for specific cell lines and antibodies.
Calcein-AM Release Assay
This assay measures the release of the fluorescent dye Calcein from the cytoplasm of lysed target cells.[6]
Materials:
-
Target cells (e.g., Raji, Daudi)
-
Effector cells (e.g., primary NK cells or NK-92 cell line)
-
Therapeutic antibody (e.g., Rituximab)
-
Calcein-AM dye (e.g., from Thermo Fisher Scientific)
-
Complete cell culture medium
-
96-well V-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in complete medium.[8]
-
Add Calcein-AM to a final concentration of 5-10 µM.[8]
-
Incubate for 30 minutes at 37°C, protected from light.[15]
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.[8]
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of the therapeutic antibody in complete medium.
-
Add 50 µL of the antibody dilutions to the respective wells.
-
For controls, add 50 µL of medium only (spontaneous release) or 50 µL of 2% Triton X-100 (maximum release).
-
-
Effector Cell Addition and Incubation:
-
Prepare effector cells at the desired concentration to achieve the desired Effector-to-Target (E:T) ratio (e.g., 2.5 x 10^5 cells for a 25:1 ratio).
-
Add 50 µL of the effector cell suspension to the appropriate wells.
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Measurement:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom black plate.
-
Measure the fluorescence of the released Calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Calculation:
-
Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100
-
Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the activity of LDH, a cytosolic enzyme released upon cell lysis.[7]
Materials:
-
Target cells
-
Effector cells
-
Therapeutic antibody
-
Complete cell culture medium (serum-free or low-serum is recommended to reduce background)
-
96-well round-bottom plates
-
LDH cytotoxicity detection kit (e.g., from Roche, Promega, or Dojindo)[16]
-
Absorbance plate reader
Procedure:
-
Assay Setup:
-
Plate 50 µL of target cells (e.g., 1 x 10^4 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the therapeutic antibody.
-
Add 50 µL of the antibody dilutions to the appropriate wells.
-
Set up controls:
-
Target spontaneous release: Target cells + medium.
-
Target maximum release: Target cells + lysis buffer (from the kit).
-
Effector spontaneous release: Effector cells + medium.
-
Medium background: Medium only.
-
-
-
Effector Cell Addition and Incubation:
-
Add 50 µL of effector cells at the desired E:T ratio.
-
Centrifuge the plate at 250 x g for 3 minutes.
-
Incubate for 4 hours at 37°C in a CO2 incubator.[17]
-
-
Measurement:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Calculation:
-
Correct for background absorbance.
-
Percent specific lysis = [ (Experimental release - Effector spontaneous release - Target spontaneous release) / (Target maximum release - Target spontaneous release) ] x 100
-
ADCC Reporter Gene Assay
This assay utilizes an engineered effector cell line that expresses a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated upon Fc receptor engagement.[18]
Materials:
-
Target cells
-
ADCC Reporter Effector Cells (e.g., Jurkat-FcγRIIIa-NFAT-luciferase from Promega)
-
Therapeutic antibody
-
Cell culture medium appropriate for the reporter cells
-
96-well white, flat-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate 25 µL of target cells (e.g., 2 x 10^4 cells) into each well of a 96-well white assay plate.
-
Prepare serial dilutions of the therapeutic antibody.
-
Add 25 µL of the antibody dilutions to the respective wells.
-
-
Effector Cell Addition and Incubation:
-
Thaw and prepare the ADCC Reporter Effector Cells according to the manufacturer's protocol.
-
Add 25 µL of the effector cells to each well (e.g., at a 5:1 E:T ratio).
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.[19]
-
-
Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 75 µL of the luciferase detection reagent to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the antibody concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The reproducibility of cytotoxicity assays is a cornerstone of reliable therapeutic antibody development. While traditional methods like Calcein-AM and LDH release assays provide direct measures of cell lysis, they can be prone to higher variability. The advent of reporter gene assays offers a highly reproducible alternative by utilizing stable, engineered cell lines, albeit with an indirect measurement of cytotoxicity. The choice of assay should be guided by the specific requirements of the study, considering factors such as throughput needs, the mechanism of action of the antibody, and the importance of minimizing variability for lot release and stability testing. For ensuring the highest level of consistency, particularly in a quality control environment, reporter gene assays present a compelling option. As the landscape of antibody therapeutics continues to evolve, the adoption of robust and reproducible bioassays will be increasingly critical for accelerating the delivery of safe and effective treatments to patients.
References
- 1. Method Validation for Potency Testing of Rituximab Monoclonal Antibody by Complement Dependent Cytotoxicity Assay | Journal of Health Science of Thailand [thaidj.org]
- 2. Calcein-acetyoxymethyl cytotoxicity assay: standardization of a method allowing additional analyses on recovered effector cells and supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibody-Dependent Cell Cytotoxicity Using Lactate Dehydrogenase (LDH) Measurement | Springer Nature Experiments [experiments.springernature.com]
- 6. ADCC Reporter Bioassay, V Variant [worldwide.promega.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADCC Bioassay, F Variant [promega.com]
- 11. [A reporter gene assay for determining antibody-dependent cell-mediated phagocytosis activity of HER2-targeted antibody drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 14. A non-radioactive complement-dependent cytotoxicity assay for anti-CD20 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jsaae.or.jp [jsaae.or.jp]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of antibody-dependent cell cytotoxicity using lactate dehydrogenase (LDH) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: The Evolution from Early Monoclonal Antibodies to Modern Targeted Therapies in Lymphoma
A historical perspective on Detumomab and its performance benchmarked against contemporary treatments for relapsed or refractory B-cell lymphomas.
This guide provides a comparative overview of this compound, an early-generation monoclonal antibody, and the current standard-of-care therapies for relapsed or refractory (R/R) B-cell lymphomas. Due to the discontinuation of this compound's clinical development, direct comparative data is unavailable.[1] This analysis, therefore, offers a historical comparison to highlight the significant advancements in lymphoma treatment, focusing on therapies with established efficacy and detailed experimental backing.
This compound is a murine monoclonal antibody developed to target human B-cell lymphoma.[2] While it progressed to late-stage clinical trials, its development was ultimately halted, and as such, limited public data on its clinical efficacy exists. For the purpose of this guide, its mechanism of action is considered representative of early anti-CD20 monoclonal antibodies.
In contrast, modern therapies such as antibody-drug conjugates (ADCs), chimeric antigen receptor (CAR) T-cell therapies, and bispecific antibodies have revolutionized the treatment landscape for patients with R/R B-cell lymphomas, demonstrating substantial improvements in response rates and survival. This document will focus on comparing the performance of these newer agents against the backdrop of what was anticipated from early monoclonal antibodies like this compound.
Performance Benchmark: this compound vs. Current Therapies
The following tables summarize the performance of key modern therapies for relapsed or refractory Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma.[3] Due to the lack of published clinical trial results for this compound, its performance metrics are not available for direct comparison.
Table 1: Efficacy of Current Therapies in Relapsed/Refractory DLBCL
| Therapy (Pivotal Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Polatuzumab Vedotin + BR (GO29365) | 45% | 40% | 9.5 months | 12.4 months |
| Axicabtagene Ciloleucel (ZUMA-7) | 82% | 54% | 14.7 months | Not Reached (4-year OS: 54.6%) |
| Epcoritamab (EPCORE NHL-1) | 63.1% | 40.1% | Not Reported (24-month PFS rate: 27.8%) | Not Reported (24-month OS rate: 44.6%) |
BR: Bendamustine (B91647) and Rituximab (B1143277)
Mechanisms of Action: A Visual Comparison
The signaling pathways of these therapies illustrate the evolution from simple antibody-dependent cell killing to highly specific and potent multi-modal mechanisms.
Early anti-CD20 antibodies like this compound were designed to work primarily through three mechanisms: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and direct induction of apoptosis.[4][5]
Modern therapies employ more complex and potent mechanisms. For instance, bispecific antibodies like Epcoritamab simultaneously bind to CD20 on malignant B-cells and CD3 on T-cells, creating an immunological synapse that directs the patient's own T-cells to kill the lymphoma cells.[6]
Experimental Protocols of Pivotal Clinical Trials
The rigor of modern clinical trials provides a strong evidence base for the efficacy and safety of new therapies. Below are the methodologies for the pivotal trials of the comparator drugs.
Polatuzumab Vedotin: The GO29365 Study
The approval of polatuzumab vedotin in combination with bendamustine and rituximab (pola-BR) for R/R DLBCL was based on the results of the Phase Ib/II GO29365 study.[7][8][9]
-
Study Design: A randomized, open-label, multicenter trial comparing pola-BR to BR alone in patients with R/R DLBCL who were not candidates for hematopoietic stem cell transplantation.[8][9]
-
Patient Population: Adults with R/R DLBCL who had received at least one prior systemic therapy.[10]
-
Treatment Regimen:
-
Pola-BR arm: Polatuzumab vedotin (1.8 mg/kg IV on day 2 of cycle 1 and day 1 of subsequent cycles), bendamustine (90 mg/m² IV on days 2 and 3 of cycle 1 and days 1 and 2 of subsequent cycles), and rituximab (375 mg/m² IV on day 1 of each cycle) for up to six 21-day cycles.[8]
-
BR arm: Bendamustine and rituximab at the same doses and schedule for up to six 21-day cycles.[8]
-
-
Primary Endpoint: Complete response rate at the end of treatment as assessed by an independent review committee.[9]
-
Secondary Endpoints: Overall survival, progression-free survival, and duration of response.[9]
Axicabtagene Ciloleucel: The ZUMA-7 Study
The ZUMA-7 trial established axicabtagene ciloleucel (axi-cel) as a new standard of care for second-line treatment of R/R large B-cell lymphoma.[11][12]
-
Study Design: A randomized, open-label, multicenter, Phase III trial comparing axi-cel to standard of care (SOC) chemoimmunotherapy followed by high-dose chemotherapy and autologous stem-cell transplantation in responding patients.[11][12]
-
Patient Population: Adults with large B-cell lymphoma that was refractory to first-line chemoimmunotherapy or relapsed within 12 months of first-line chemoimmunotherapy.[13]
-
Treatment Regimen:
-
Axi-cel arm: A single infusion of axi-cel (2 x 10^6 CAR T-cells/kg) after leukapheresis and conditioning chemotherapy.[12]
-
SOC arm: Two to three cycles of investigator-chosen platinum-based chemoimmunotherapy. Patients with a complete or partial response proceeded to high-dose chemotherapy and autologous stem cell transplantation.[12]
-
-
Primary Endpoint: Event-free survival.[14]
-
Key Secondary Endpoint: Overall survival.[12]
Epcoritamab: The EPCORE NHL-1 Study
The accelerated approval of epcoritamab for R/R DLBCL was based on the single-arm EPCORE NHL-1 trial.[15]
-
Study Design: An open-label, multi-cohort, single-arm Phase I/II trial.[15]
-
Patient Population: Adults with R/R large B-cell lymphoma who had received two or more prior lines of systemic therapy, including an anti-CD20 monoclonal antibody.[15]
-
Treatment Regimen: Subcutaneous epcoritamab administered in 28-day cycles with step-up dosing in the first cycle, followed by full doses weekly for cycles 2-3, every two weeks for cycles 4-9, and every four weeks thereafter until disease progression or unacceptable toxicity.[16]
-
Primary Endpoint: Overall response rate.[15]
-
Secondary Endpoints: Duration of response, complete response rate, progression-free survival, and overall survival.[17]
Conclusion
The landscape of lymphoma treatment has undergone a paradigm shift from the early days of monoclonal antibody development. While this compound represented a step towards targeted therapy, its discontinuation highlights the challenges of early drug development. The subsequent emergence of highly effective and mechanistically diverse agents like polatuzumab vedotin, axicabtagene ciloleucel, and epcoritamab has dramatically improved outcomes for patients with relapsed or refractory B-cell lymphomas. The robust clinical data and sophisticated mechanisms of these modern therapies stand in stark contrast to the limited information available for early-generation agents, underscoring the remarkable progress in the field. This comparative guide serves to illustrate this evolution and provide a benchmark for the performance of current and future lymphoma therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Development of combinatorial antibody therapies for diffuse large B cell lymphoma [frontiersin.org]
- 4. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Polatuzumab vedotin plus bendamustine and rituximab in relapsed/refractory DLBCL: survival update and new extension cohort data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polatuzumab Vedotin in Relapsed or Refractory Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ASCO: Axi-cel significantly improves survival in patients with early relapsed or refractory large B-cell lymphoma | MD Anderson Cancer Center [mdanderson.org]
- 12. Survival with Axicabtagene Ciloleucel in Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gilead.com [gilead.com]
- 14. Chimeric antigen receptor T‐cell therapy in diffuse large B‐cell lymphoma: Evaluating axicabtagene ciloleucel in the ZUMA‐7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacr.org [aacr.org]
- 16. Genmab Presents Pivotal Phase 3 Data from EPCORE® FL-1 [globenewswire.com]
- 17. Epcoritamab in relapsed/refractory large B-cell lymphoma: 2-year follow-up from the pivotal EPCORE NHL-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Detumomab vs. Daratumumab: A Mechanistic Comparison in Cancer Immunotherapy
A direct comparative analysis of Detumomab and Daratumumab is challenging due to the discontinued (B1498344) development of this compound and the limited publicly available data on its specific molecular target and mechanism of action. Daratumumab, a well-characterized therapeutic antibody, has extensive preclinical and clinical data, allowing for a detailed exploration of its function. This guide provides a comprehensive overview of Daratumumab's mechanism and available data, alongside a summary of the known information regarding this compound.
Daratumumab: A Deep Dive into its Anti-Myeloma Mechanisms
Daratumumab is a human IgG1k monoclonal antibody that has become a cornerstone in the treatment of multiple myeloma.[1][2] Its primary therapeutic effect is mediated through its high-affinity binding to CD38, a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of multiple myeloma cells.[1][2][3]
Molecular Target: CD38
CD38 is a multifunctional protein that acts as both a receptor and an enzyme.[3] In the context of multiple myeloma, its high expression on malignant plasma cells makes it an ideal target for antibody-based therapies.[2] Daratumumab binds to a unique epitope on CD38, initiating a multi-faceted attack on the cancer cells.[1]
Mechanisms of Action
Daratumumab eliminates CD38-expressing tumor cells through several immune-mediated mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD38 on a myeloma cell, the Fc region of Daratumumab is recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells.[4][5] This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the tumor cell.[4]
-
Complement-Dependent Cytotoxicity (CDC): Daratumumab can activate the classical complement pathway.[4][5] This leads to the formation of the membrane attack complex (MAC) on the surface of the myeloma cell, creating pores in the cell membrane and causing cell death.[4]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells can recognize Daratumumab-coated myeloma cells via their Fc receptors.[1][5] This interaction promotes the engulfment and destruction of the cancer cells.[1]
-
Induction of Apoptosis: While Daratumumab primarily induces apoptosis indirectly, Fc-mediated cross-linking of the antibody on the cell surface can trigger programmed cell death.[1][6]
-
Immunomodulatory Effects: CD38 is also expressed on various immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can dampen the anti-tumor immune response.[4][5] By targeting these immunosuppressive cells, Daratumumab can enhance the patient's own immune system's ability to fight the cancer.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key mechanisms of Daratumumab and a general workflow for assessing its cytotoxic activity.
Preclinical and Clinical Data Summary
Daratumumab has demonstrated significant efficacy in both preclinical and clinical settings. The tables below summarize key performance data.
Table 1: Preclinical Efficacy of Daratumumab
| Assay Type | Target Cells | Effector Cells/System | Key Finding |
| ADCC | CD38+ Myeloma Cell Lines | Human NK Cells | Dose-dependent lysis of tumor cells. |
| CDC | CD38+ Myeloma Cell Lines | Human Serum (as complement source) | Potent induction of complement-mediated cell death. |
| ADCP | CD38+ Myeloma Cell Lines | Human Macrophages | Significant phagocytosis of tumor cells observed. |
| In vivo studies | Myeloma Xenograft Models | Immunodeficient Mice | Inhibition of tumor growth and prolonged survival. |
Table 2: Key Clinical Trial Results for Daratumumab
| Trial Name (if available) | Patient Population | Treatment Regimen | Key Efficacy Endpoint | Result |
| POLLUX (NCT02076009) | Relapsed/Refractory Multiple Myeloma | Daratumumab + Lenalidomide + Dexamethasone vs. Lenalidomide + Dexamethasone | Progression-Free Survival (PFS) | Significant improvement in PFS with the Daratumumab regimen.[7] |
| CANDOR (NCT03158688) | Relapsed/Refractory Multiple Myeloma | Daratumumab + Carfilzomib + Dexamethasone vs. Carfilzomib + Dexamethasone | Progression-Free Survival (PFS) | Statistically significant improvement in PFS for the Daratumumab combination. |
| MAIA (NCT02252172) | Newly Diagnosed Multiple Myeloma (transplant-ineligible) | Daratumumab + Lenalidomide + Dexamethasone vs. Lenalidomide + Dexamethasone | Progression-Free Survival (PFS) | Daratumumab combination significantly prolonged PFS. |
| ALCYONE (NCT02195479) | Newly Diagnosed Multiple Myeloma (transplant-ineligible) | Daratumumab + Bortezomib + Melphalan + Prednisone vs. Bortezomib + Melphalan + Prednisone | Progression-Free Survival (PFS) | Addition of Daratumumab reduced the risk of disease progression or death. |
Experimental Protocols
Detailed experimental protocols for assays like ADCC and CDC can vary between laboratories. However, a general methodology is provided below.
General Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Cell Preparation:
-
Target cells (e.g., a CD38-expressing myeloma cell line) are harvested and labeled with a fluorescent dye (e.g., calcein-AM) or an isotope (e.g., ⁵¹Cr).
-
Effector cells (e.g., primary human NK cells or PBMCs) are isolated from healthy donor blood.
-
-
Assay Setup:
-
Labeled target cells are plated in a 96-well plate.
-
Daratumumab is added at various concentrations.
-
Effector cells are added at a specific effector-to-target (E:T) ratio.
-
Control wells include target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
-
Incubation: The plate is incubated for a specified period (typically 4-6 hours) at 37°C.
-
Data Acquisition:
-
The plate is centrifuged, and the supernatant is transferred to a new plate.
-
The amount of released label (fluorescence or radioactivity) in the supernatant is measured.
-
-
Calculation: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
This compound: A Discontinued Anti-Lymphoma Antibody
Information on this compound is sparse due to the cessation of its development. What is known is that it is a murine monoclonal antibody that was being investigated for the treatment of human B-cell lymphoma.[2]
Molecular Target and Mechanism of Action
The specific molecular target of this compound on B-cell lymphoma cells has not been clearly defined in the available public literature. Without a known target, a detailed description of its mechanism of action and downstream signaling effects is not possible. It was developed by IDEC Pharmaceuticals, the company that successfully brought Rituximab (an anti-CD20 antibody) to market for B-cell malignancies.[1]
Development Status
The development of this compound has been discontinued.[1] The precise reasons for this are not publicly documented but can often be attributed to factors such as insufficient efficacy, an unfavorable safety profile, or strategic decisions by the developing company.
Conclusion
Daratumumab is a well-established therapeutic antibody with a clearly defined target (CD38) and multiple, potent mechanisms of action against multiple myeloma. Its efficacy is supported by a large body of preclinical and clinical data. In contrast, this compound's development was halted, and there is a lack of detailed information regarding its molecular target and mechanism of action, precluding a direct and meaningful comparison with Daratumumab. The success of Daratumumab highlights the importance of selecting a well-validated target and leveraging multiple effector functions for optimal therapeutic benefit in immuno-oncology.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. idecpharm.com [idecpharm.com]
- 4. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [library.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing Controls for Detumomab Experiments
This guide provides a framework for selecting, implementing, and interpreting positive and negative controls for in vitro experiments involving Detumomab, a mouse monoclonal antibody developed to target human B-cell lymphoma.[1][2] Given that the specific molecular target of this compound is not publicly disclosed, this document will use the well-characterized B-cell surface antigen, CD20 , as a representative target to provide concrete examples and robust experimental designs. The principles and protocols outlined here are broadly applicable to monoclonal antibody research in oncology.
The primary mechanisms of action for many anti-lymphoma antibodies include Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3][4] Proper controls are essential to ensure that observed cytotoxic effects are specific to the antibody's engagement with its target antigen and not due to experimental artifacts.
Overview of Essential Controls
For any antibody-based experiment, a panel of controls is necessary to validate the results. These controls help differentiate between specific, antigen-driven effects and non-specific or off-target phenomena.
-
Positive Controls : These are used to confirm that the experimental setup, including reagents and cell systems, is capable of producing the expected result.[5]
-
Negative Controls : These establish a baseline and help identify false-positive results by showing the outcome in the absence of a specific antibody-target interaction.[5] The most critical negative control in antibody experiments is the isotype control.
Table 1: Key Controls for this compound (Anti-CD20 Surrogat) Experiments
| Control Type | Description | Purpose |
|---|---|---|
| Positive Control Antibody | A well-characterized antibody known to bind the target (e.g., commercial anti-CD20 mAb) and induce the desired effect (e.g., cytotoxicity). | Validates assay performance and confirms the target cells are susceptible to the expected mechanism of action. |
| Positive Control Cells | A cell line known to express high levels of the target antigen (e.g., CD20+ B-cell lymphoma lines like Raji, Daudi).[5][6] | Confirms this compound can bind its intended target and that the assay system can detect this interaction and subsequent effects. |
| Negative Control (Isotype) | A mouse monoclonal antibody of the same isotype as this compound (e.g., Mouse IgG1) that is not specific to any human antigen.[7][8] | Differentiates antigen-specific effects from non-specific effects caused by the antibody's Fc region binding to immune cells.[8] |
| Negative Control Cells | A cell line that does not express the target antigen (e.g., CD20- T-cell line like Jurkat or myeloid line like U937).[5] | Confirms the specificity of this compound for its target; no binding or cytotoxic effect should be observed. |
| No Antibody Control | A sample containing target cells and effector cells (for ADCC) or complement (for CDC) but no primary antibody. | Establishes the baseline level of spontaneous cell death in the assay. |
| Effector/Complement Only | A sample containing only effector cells or complement without target cells. | Controls for background signal from the assay's killing mechanism components. |
Experimental Design and Data Interpretation
This section outlines the application of these controls in three key assays: Target Binding Confirmation (Flow Cytometry), Antibody-Dependent Cellular Cytotoxicity (ADCC), and Complement-Dependent Cytotoxicity (CDC).
Target Binding by Flow Cytometry
Before performing functional assays, it is crucial to confirm that this compound specifically binds to the target-expressing cells.
Table 2: Expected Outcomes for Flow Cytometry Binding Assay
| Control | Cell Line | Expected Result (Mean Fluorescence Intensity - MFI) | Interpretation |
|---|---|---|---|
| This compound | CD20+ (e.g., Raji) | High MFI | Confirms binding to the target antigen. |
| This compound | CD20- (e.g., Jurkat) | Low / Background MFI | Confirms target specificity. |
| Isotype Control | CD20+ (e.g., Raji) | Low / Background MFI | Demonstrates that binding is not due to non-specific Fc interactions. |
| Positive Control Ab | CD20+ (e.g., Raji) | High MFI | Validates the staining protocol and cell line antigen expression. |
| Unstained Cells | CD20+ (e.g., Raji) | Background MFI | Establishes baseline autofluorescence. |
Caption: Logical flow for validating specific antibody binding using controls.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
ADCC is a primary mechanism of action where an antibody links a target cell to an immune effector cell (typically a Natural Killer (NK) cell), leading to target cell lysis.[3][9]
Table 3: Expected Outcomes for ADCC Assay
| Control | Target Cells | Effector Cells | Expected Result (% Specific Lysis) | Interpretation |
|---|---|---|---|---|
| This compound | CD20+ | NK Cells | High | Demonstrates specific killing of target cells. |
| This compound | CD20- | NK Cells | Low | Confirms target-dependent killing. |
| Isotype Control | CD20+ | NK Cells | Low | Rules out non-specific, Fc-mediated killing. |
| Positive Control Ab | CD20+ | NK Cells | High | Validates the assay's ability to detect ADCC. |
| No Antibody | CD20+ | NK Cells | Low | Measures spontaneous and NK-mediated background lysis. |
| Target Cells Only | CD20+ | None | Low | Measures spontaneous target cell death. |
Complement-Dependent Cytotoxicity (CDC) Assay
CDC occurs when an antibody bound to a cell surface activates the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.[3]
Table 4: Expected Outcomes for CDC Assay
| Control | Target Cells | Complement Source | Expected Result (% Specific Lysis) | Interpretation |
|---|---|---|---|---|
| This compound | CD20+ | Normal Human Serum | High | Demonstrates specific, complement-mediated killing. |
| This compound | CD20- | Normal Human Serum | Low | Confirms target-dependent killing. |
| Isotype Control | CD20+ | Normal Human Serum | Low | Rules out non-specific complement activation. |
| Positive Control Ab | CD20+ | Normal Human Serum | High | Validates the assay's ability to detect CDC. |
| No Antibody | CD20+ | Normal Human Serum | Low | Measures background complement-mediated lysis. |
| Heat-Inactivated Serum | CD20+ | Heat-Inactivated Serum | Low | Confirms that cytotoxicity is dependent on active complement proteins. |
Caption: Experimental workflow for a typical cytotoxicity (ADCC/CDC) assay.
Detailed Experimental Protocols
Protocol 1: Flow Cytometry Binding Assay
-
Cell Preparation: Harvest CD20+ (e.g., Raji) and CD20- (e.g., Jurkat) cells, wash with PBS, and adjust to a concentration of 1x10^6 cells/mL in FACS buffer (PBS + 2% FBS).
-
Antibody Incubation: Aliquot 100 µL of cell suspension into FACS tubes. Add this compound, isotype control, or positive control antibody at the desired concentration (e.g., 10 µg/mL). Include an "unstained" control tube with cells only.
-
Incubation: Incubate tubes for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice by adding 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Secondary Antibody: Resuspend cells in 100 µL of FACS buffer containing a fluorescently-labeled anti-mouse IgG secondary antibody.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice as described in step 4.
-
Acquisition: Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) for the specific antibody-stained population compared to controls.
Protocol 2: ADCC Reporter Bioassay
This protocol uses an engineered Jurkat cell line expressing the FcγRIIIa receptor and an NFAT-driven luciferase reporter, which is a common, more reproducible alternative to using primary NK cells.
-
Target Cell Plating: Plate CD20+ target cells (e.g., Raji) in a white, 96-well flat-bottom plate at 20,000 cells/well in 50 µL of assay medium. Include wells for all controls.
-
Antibody Addition: Prepare serial dilutions of this compound, isotype control, and positive control antibody. Add 25 µL of each antibody dilution to the appropriate wells.
-
Effector Cell Addition: Add 25 µL of the ADCC reporter effector cells (e.g., Jurkat-FcγRIIIa-NFAT-Luc) at a concentration that achieves the desired Effector:Target ratio (e.g., 6:1).
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Signal Detection: Equilibrate the plate to room temperature. Add 100 µL of a luciferase substrate reagent (e.g., Bio-Glo™).
-
Readout: After 10 minutes, measure luminescence using a plate reader. Calculate specific lysis relative to control wells.
Protocol 3: Complement-Dependent Cytotoxicity (CDC) Assay
-
Target Cell Plating: Plate CD20+ target cells (e.g., Raji) in a 96-well plate at 50,000 cells/well in 50 µL of assay medium.
-
Antibody Addition: Add 25 µL of serially diluted this compound, isotype control, or positive control antibody to the appropriate wells.
-
Complement Addition: Add 25 µL of a complement source, typically Normal Human Serum (NHS), to achieve a final concentration of 20-25%. For the heat-inactivated control, add serum that has been heated to 56°C for 30 minutes.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability dye (e.g., CellTiter-Glo® for ATP measurement or a fluorescent live/dead stain for flow cytometry/imaging).
-
Readout: Measure luminescence or fluorescence according to the manufacturer's instructions. Calculate percent specific lysis using the formula: % Lysis = 100 * (Signal_SpontaneousLysis - Signal_Experimental) / (Signal_SpontaneousLysis - Signal_MaximumLysis)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Daratumumab: monoclonal antibody therapy to treat multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 6. Diffuse large B-cell lymphoma: reduced CD20 expression is associated with an inferior survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. The Importance of Using Isotype Control Antibodies - Bio-Connect [bio-connect.nl]
- 9. Natural killer cell - Wikipedia [en.wikipedia.org]
Comparative Analysis of Monoclonal Antibody Effector Functions in B-Cell Lymphoma: A Focus on ADCC and CDC Activities
A comparative guide for researchers, scientists, and drug development professionals on the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) of therapeutic monoclonal antibodies for B-cell lymphoma.
Introduction
Therapeutic monoclonal antibodies have revolutionized the treatment of B-cell malignancies. A significant component of their mechanism of action relies on the engagement of the host's immune system to eliminate tumor cells. Two primary effector functions mediated by the Fc region of these antibodies are Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). Understanding the relative potency of these mechanisms for different antibodies is crucial for drug development and clinical application.
This guide provides a comparative analysis of the ADCC and CDC activities of monoclonal antibodies targeting B-cell lymphomas. While the initial focus of this analysis was to include Detumomab, a mouse anti-human B-cell lymphoma monoclonal antibody, a comprehensive search of publicly available data revealed a lack of quantitative experimental results for its ADCC and CDC activities. The development of this compound was discontinued, which likely contributes to the scarcity of such data.
Therefore, to provide a valuable and illustrative comparison, this guide will focus on two well-characterized and clinically relevant anti-CD20 monoclonal antibodies: Rituximab and Ofatumumab . This comparative analysis will serve as a framework for evaluating the effector functions of other monoclonal antibodies.
Comparative Analysis of Rituximab and Ofatumumab
Rituximab is a chimeric monoclonal antibody that has been a cornerstone in the treatment of B-cell non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL). Ofatumumab is a fully human monoclonal antibody that binds to a distinct epitope on the CD20 molecule. Preclinical studies have suggested that Ofatumumab may exhibit enhanced CDC activity compared to Rituximab.[1][2]
Quantitative Data Summary
The following tables summarize the comparative ADCC and CDC activities of Rituximab and Ofatumumab in various mantle cell lymphoma (MCL) cell lines from a preclinical study.[1]
Table 1: Complement-Dependent Cytotoxicity (CDC) of Ofatumumab vs. Rituximab in MCL Cell Lines [1]
| Cell Line | % Lysis with Ofatumumab (10 µg/mL) | % Lysis with Rituximab (10 µg/mL) |
| Z-138 | ~55% | ~20% |
| Mino | ~45% | <10% |
| Rec-1 | ~40% | <10% |
| Jeko-1 | ~35% | <10% |
| Granta-519 | ~15% | ~15% |
Data extracted from Czuczman et al., 2012.[1] Values are approximate based on graphical representation.
Table 2: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) of Ofatumumab vs. Rituximab in MCL Cell Lines [1]
| Cell Line | % Lysis with Ofatumumab (10 µg/mL) | % Lysis with Rituximab (10 µg/mL) |
| Z-138 | ~25% | ~25% |
| Mino | ~20% | ~20% |
| Rec-1 | ~15% | ~15% |
| Jeko-1 | ~10% | ~10% |
| Granta-519 | ~5% | ~5% |
Data extracted from Czuczman et al., 2012.[1] Values are approximate based on graphical representation. Effector to target ratio was 40:1.
These data indicate that Ofatumumab induces significantly higher levels of CDC-mediated cell lysis compared to Rituximab in most of the tested MCL cell lines.[1] In contrast, the ADCC activity of both antibodies was found to be comparable under the tested conditions.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the chromium-51 (B80572) release assay.
Chromium-51 (⁵¹Cr) Release Assay for CDC and ADCC
This is a widely used method to quantify cell lysis. Target cells are labeled with radioactive ⁵¹Cr. Upon cell membrane damage, ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the number of lysed cells.
1. Target Cell Preparation:
-
Culture B-cell lymphoma cell lines (e.g., Z-138, Mino, Raji, Daudi) in appropriate media and conditions.
-
Harvest cells in the exponential growth phase.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells at a concentration of 5 x 10⁶ cells/mL in culture medium.
-
Add 100 µCi of ⁵¹Cr (as sodium chromate) and incubate for 1-2 hours at 37°C with occasional mixing.
-
Wash the labeled cells three to four times with a large volume of cold culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in fresh culture medium and determine the cell viability (e.g., using trypan blue exclusion).
2. CDC Assay Protocol:
-
Plate the ⁵¹Cr-labeled target cells into a 96-well U-bottom plate at a density of 1 x 10⁵ cells/well.
-
Add the therapeutic antibody (e.g., Rituximab or Ofatumumab) at various concentrations. An isotype control antibody should be used as a negative control.
-
Add a source of complement, typically normal human serum, at a final concentration of 20-25%.
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect a defined volume of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
3. ADCC Assay Protocol:
-
Plate the ⁵¹Cr-labeled target cells into a 96-well U-bottom plate at a density of 1 x 10⁴ cells/well.
-
Prepare effector cells. Peripheral blood mononuclear cells (PBMCs), containing Natural Killer (NK) cells, are commonly used. Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Add the effector cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 40:1).
-
Add the therapeutic antibody at various concentrations. An isotype control antibody should be used as a negative control.
-
Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure radioactivity as described for the CDC assay.
4. Calculation of Percent Specific Lysis: The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: cpm from wells with target cells, antibody, and complement (for CDC) or effector cells (for ADCC).
-
Spontaneous Release: cpm from wells with target cells and medium only (and complement or effector cells, respectively, without antibody).
-
Maximum Release: cpm from wells with target cells lysed with a detergent (e.g., Triton X-100).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Pathway.
Caption: Complement-Dependent Cytotoxicity (CDC) Pathway.
Caption: General Experimental Workflow for ⁵¹Cr Release Assay.
References
A Head-to-Head Comparison of B-Cell Targeting Antibodies for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuances of different B-cell targeting antibodies is critical for advancing novel therapeutics. This guide provides an objective comparison of key anti-CD20 monoclonal antibodies, including Rituximab, Ofatumumab, and Obinutuzumab, with supporting experimental data. Due to the discontinuation of its development and the limited availability of public data, a direct quantitative comparison with Detumomab, a murine anti-B-cell lymphoma antibody, is not feasible. This guide will therefore focus on well-characterized antibodies to provide a valuable reference for the field.
Introduction to B-Cell Targeting Antibodies
B-cell targeting monoclonal antibodies have revolutionized the treatment of B-cell malignancies and autoimmune diseases.[1][2][3][4] These antibodies primarily target surface antigens on B-cells, with CD20 being the most prominent target.[1] The therapeutic effect is mediated through various mechanisms, including Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and direct induction of apoptosis.[5]
The first generation of anti-CD20 antibodies was chimeric, like Rituximab. Subsequent generations, such as the fully human Ofatumumab and the humanized, glycoengineered Obinutuzumab, were developed to enhance efficacy and reduce immunogenicity.[4][6]
Mechanism of Action: A Visual Overview
B-cell targeting antibodies exert their effects through several key pathways. Upon binding to the CD20 antigen on the B-cell surface, they can trigger the host's immune system to eliminate the target cell.
References
- 1. Overview of Monoclonal Antibodies Targeting B Cells - Creative Biolabs [creative-biolabs.com]
- 2. B cell targeted therapies in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cutting-edge approaches to B-cell depletion in autoimmune diseases [frontiersin.org]
- 4. B cell depletion therapies in autoimmune diseases: Monoclonal antibodies or chimeric antigen receptor-based therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Obinutuzumab and Ofatumumab are More Effective Than Rituximab in the Treatment of Membranous Nephropathy Patients With Anti-Rituximab Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Monoclonal Antibodies in Patient-Derived Xenografts: A Comparative Guide Featuring Daratumumab
A Note on the Investigated Agent: Initial searches for "Detumomab," a murine monoclonal antibody, yielded limited publicly available data, particularly concerning its use in patient-derived xenograft (PDX) models, as its development was discontinued.[1] To provide a comprehensive and data-rich comparison guide relevant to current therapeutic strategies, this document will focus on Daratumumab , a human monoclonal antibody targeting CD38. Daratumumab is extensively studied in preclinical and clinical settings, including PDX models of multiple myeloma, making it an excellent exemplar for validating the therapeutic potential of monoclonal antibodies.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are invaluable for assessing the efficacy of novel therapeutic agents as they preserve the histological and genetic characteristics of the original tumor.[2][3] This guide provides a comparative analysis of Daratumumab's therapeutic potential in multiple myeloma PDX models, contrasting its performance with established alternative therapies, Bortezomib (B1684674) and Lenalidomide. The content herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Daratumumab is a human IgG1k monoclonal antibody that targets CD38, a transmembrane glycoprotein (B1211001) highly expressed on the surface of multiple myeloma cells.[4] Its anti-tumor activity is multifaceted, involving several immune-mediated mechanisms.
Upon binding to CD38 on myeloma cells, Daratumumab can induce cell death through:
-
Complement-Dependent Cytotoxicity (CDC): The Fc region of Daratumumab binds to C1q, initiating the complement cascade, which culminates in the formation of the membrane attack complex (MAC) and subsequent cell lysis.[1][5][6]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, recognize and bind to the Fc portion of Daratumumab, triggering the release of cytotoxic granules that induce apoptosis in the myeloma cell.[1][5][6]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages, through their Fc receptors, bind to Daratumumab-coated myeloma cells and engulf them.[1][5][6]
-
Induction of Apoptosis: Cross-linking of CD38 by Daratumumab can directly trigger programmed cell death.[6]
-
Immunomodulatory Effects: Daratumumab also targets CD38-expressing immune-suppressive cells like regulatory T cells and B cells, thereby enhancing the anti-tumor immune response.[5][7][8]
The following diagram illustrates the primary mechanisms of action of Daratumumab.
Experimental Workflow for PDX Model Validation
The validation of a therapeutic agent like Daratumumab in PDX models follows a structured workflow, from tumor acquisition to data analysis.
Comparative Efficacy Data
While direct head-to-head preclinical data from PDX models comparing Daratumumab with Bortezomib and Lenalidomide is limited in publicly available literature, clinical trial data provides a strong basis for comparison of their efficacy. The following table summarizes key findings from pivotal clinical trials.
| Therapeutic Agent | Mechanism of Action | Key Efficacy in Combination Therapy (Clinical Data) | Reference |
| Daratumumab | Anti-CD38 Monoclonal Antibody | With Bortezomib & Dexamethasone (B1670325) (CASTOR trial): Significantly prolonged progression-free survival (PFS) (median 16.7 vs 7.1 months) and improved overall response rate (ORR) (83.8% vs 63.2%) compared to Bortezomib and Dexamethasone alone in relapsed/refractory multiple myeloma. | [9][10][11][12][13] |
| With Lenalidomide & Dexamethasone (POLLUX trial): Significantly prolonged PFS (median not reached vs 17.5 months) and improved ORR (92.9% vs 76.4%) compared to Lenalidomide and Dexamethasone alone in relapsed/refractory multiple myeloma. | [13][14] | ||
| Bortezomib | Proteasome Inhibitor | A cornerstone of multiple myeloma therapy, often used in combination regimens. Induces apoptosis by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic proteins. | [15][16][17] |
| Lenalidomide | Immunomodulatory Drug | An immunomodulatory agent with anti-tumor, anti-angiogenic, and pro-apoptotic effects. Enhances immune function and inhibits myeloma cell proliferation. | [12][18][19] |
Experimental Protocols
Establishment of Multiple Myeloma Patient-Derived Xenografts
-
Patient Sample Collection: Fresh tumor tissue from bone marrow aspirates or biopsies of multiple myeloma patients is collected under sterile conditions with informed consent.
-
Tumor Processing: The tissue is mechanically dissociated into a single-cell suspension or minced into small fragments (1-3 mm³).
-
Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice (6-8 weeks old), are used. For some models, sublethal irradiation may be performed 24 hours prior to implantation to facilitate engraftment.
-
Implantation: A suspension of 2-5 x 10^6 mononuclear cells is mixed with Matrigel and injected subcutaneously into the flank of the mice.[10] Alternatively, intratibial injections can be performed to better mimic the bone marrow microenvironment.[20]
-
Engraftment Monitoring: Tumor growth is monitored by palpation and caliper measurements twice weekly.[5] In some models, serum levels of human M-protein are measured to monitor tumor burden.[1]
In Vivo Therapeutic Efficacy Study
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Daratumumab: Administered intravenously or intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Bortezomib: Typically administered intraperitoneally (e.g., 0.5 mg/kg, twice a week).[21]
-
Lenalidomide: Administered orally (e.g., 25 mg/kg, five times a week).[21]
-
Control Group: Receives a vehicle control.
-
-
Efficacy Evaluation:
-
Tumor Volume: Measured twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Animal Health: Monitored throughout the study to assess toxicity.
-
Survival Analysis: In some studies, the endpoint is survival, and Kaplan-Meier survival curves are generated.
-
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are harvested for further analysis (e.g., histology, biomarker analysis).
Conclusion
Daratumumab has demonstrated significant therapeutic potential in preclinical models, including patient-derived xenografts, which has been successfully translated into clinical practice for the treatment of multiple myeloma. Its multifaceted mechanism of action, targeting CD38, offers a distinct advantage and often synergistic effects when combined with other standard-of-care agents like Bortezomib and Lenalidomide. The use of PDX models remains a critical step in the preclinical validation of novel monoclonal antibodies, providing a more accurate prediction of clinical response and facilitating the development of more effective cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Daratumumab vs Lenalidomide for Multiple Myeloma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Daratumumab and its potential in the treatment of multiple myeloma: overview of the preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daratumumab plus bortezomib and dexamethasone versus bortezomib and dexamethasone in relapsed or refractory multiple myeloma: updated analysis of CASTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 Study Comparing Daratumumab, Bortezomib and Dexamethasone (DVd) vs Bortezomib and Dexamethasone (Vd) in Subjects With Relapsed or Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Overall Survival With Daratumumab, Lenalidomide, and Dexamethasone in Previously Treated Multiple Myeloma (POLLUX): A Randomized, Open-Label, Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. A Phase 2 Study of Daratumumab, Bortezomib, and Dexamethasone followed by Daratumumab, Ixazomib, and Dexamethasone for Relapsed and/or Refractory Myeloma [mdanderson.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. benchchem.com [benchchem.com]
- 21. CD38: T Cell Immuno-Metabolic Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Detumomab: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of therapeutic agents like Detumomab, a mouse monoclonal antibody targeting human B-cell lymphoma, is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step approach to ensure the safe and effective disposal of this compound, aligning with established best practices for monoclonal antibodies and pharmaceutical waste management.
The cornerstone of proper disposal lies in a thorough risk assessment, which is dictated by the specific nature of the this compound product in use. The primary determination is whether the monoclonal antibody (mAb) is "naked" or conjugated to a hazardous substance, such as a cytotoxic drug, creating an antibody-drug conjugate (ADC).[3] This distinction is paramount as it dictates the disposal pathway.
Immediate Safety and Risk Assessment
Before initiating any disposal procedures, it is mandatory to consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific safety protocols.[3] The SDS contains critical information regarding the product's composition and associated hazards.
Key Distinction for Disposal:
-
Naked Monoclonal Antibodies: Generally not considered cytotoxic, as they do not directly damage DNA or RNA.[3] However, caution is advised to prevent potential immunogenic or allergic reactions.[3]
-
Conjugated Monoclonal Antibodies (e.g., ADCs): These are considered hazardous due to their toxic payload.[3][4] All waste contaminated with ADCs must be handled and disposed of as hazardous (e.g., cytotoxic) waste.[3][5]
The following diagram illustrates the decision-making workflow for this compound disposal:
Experimental Protocol: Non-Hazardous this compound Disposal
This protocol is applicable if this compound is determined to be a naked monoclonal antibody.
1. Personal Protective Equipment (PPE):
-
Standard laboratory coat.
-
Safety glasses.
-
Disposable gloves.
2. Decontamination of Liquid Waste:
-
Collect all liquid waste containing this compound in a leak-proof container.
-
Decontaminate the liquid waste by adding a suitable disinfectant, such as a fresh 10% bleach solution, to achieve a final concentration of at least 1% bleach. The contact time should be a minimum of 30 minutes.
-
Alternatively, liquid waste can be decontaminated via autoclaving at 121°C for a minimum of 30-60 minutes.
3. Disposal of Solid and Sharps Waste:
-
Non-Sharps Solid Waste: Items such as gloves, absorbent pads, and empty vials should be placed in a biohazard bag.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
4. Final Disposal:
-
Once full, securely close all biohazard bags and sharps containers.
-
Dispose of the waste through your institution's biomedical or biohazardous waste stream.
Experimental Protocol: Hazardous (Cytotoxic) this compound Disposal
This protocol must be followed if this compound is conjugated to a cytotoxic agent.
1. Personal Protective Equipment (PPE):
-
Disposable gown with a solid front.
-
Double gloving is recommended.
-
Safety glasses or a face shield.
-
Work should be conducted in a certified chemical fume hood or biological safety cabinet.
2. Waste Segregation and Collection:
-
Use designated hazardous waste containers clearly labeled as "Cytotoxic," "Chemotherapy Waste," or "Hazardous Drug Waste." These are often yellow or black.[6]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not attempt to decontaminate with bleach, as this can cause dangerous chemical reactions.[3]
-
Non-Sharps Solid Waste: Place all contaminated items (e.g., gloves, gowns, absorbent pads, empty vials) in a designated cytotoxic waste bag (typically yellow).
-
Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant cytotoxic sharps container (also typically yellow).[7]
3. Final Disposal:
-
Securely seal all cytotoxic waste containers when they are three-quarters full.
-
Arrange for pickup and disposal through your institution's hazardous waste management service. The standard final disposal method for cytotoxic waste is high-temperature incineration.[3]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative parameters for this compound handling and disposal.
| Parameter | Specification | Source |
| Storage Temperature | 2 to 8 °C (Short-term, 1-2 weeks) | [1] |
| -20 °C (Mid-term, up to 12 months) | [1] | |
| -80 °C (Long-term) | [1] | |
| Autoclave Decontamination | 121°C for a minimum of 30 minutes | [3] |
| Chemical Decontamination | Final concentration of 1% bleach for ≥ 30 minutes | General Lab Practice |
| Trace Waste Threshold | < 3% of the previous volume remaining | [8] |
Regulatory Context
The disposal of pharmaceutical waste, including biologics like this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances.[9] It is crucial to adhere to both federal and any more stringent state and local regulations.[9][11]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in research and development.
References
- 1. This compound [medchemleader.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cosa.org.au [cosa.org.au]
- 5. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
- 11. getbiomed.com [getbiomed.com]
Essential Safety and Logistical Information for Handling Detumomab
Operational Plan: Personal Protective Equipment (PPE)
Due to the lack of long-term occupational exposure data for many monoclonal antibodies, a cautious approach to handling is recommended to prevent potential immunogenic or allergic reactions.[6][7] The selection of appropriate PPE is a critical step in risk mitigation and should be guided by a comprehensive risk assessment of the specific procedures being undertaken.[1] The following table summarizes general PPE recommendations for handling monoclonal antibodies in a research setting.
| Activity | Recommended Minimum PPE | Additional Precautions (Based on Risk Assessment) |
| Reconstitution & Aliquoting | - Disposable Gown- Two pairs of chemotherapy-tested gloves- Safety glasses with side shields or goggles | - Work within a biological safety cabinet (BSC) to prevent aerosol generation.- Use of a face shield if there is a significant splash risk. |
| Cell Culture & In Vitro Assays | - Laboratory Coat- One pair of gloves | - Change gloves immediately if contaminated.- Avoid hand-to-mouth contact. |
| Handling of Contaminated Waste | - Disposable Gown- Two pairs of chemotherapy-tested gloves | - Use puncture-resistant containers for sharps.- Ensure waste containers are properly sealed before removal. |
Experimental Protocol: General Handling Procedure
Staff involved in the preparation and administration of monoclonal antibodies should be proficient in aseptic techniques.[4]
-
Preparation:
-
Conduct all manipulations that could generate aerosols, such as reconstitution of lyophilized powder, within a certified biological safety cabinet (BSC).
-
Before use, decontaminate the work surface of the BSC.
-
Wear the appropriate PPE as outlined in the table above.
-
When reconstituting, slowly introduce the diluent to avoid frothing or aerosolization. Gently swirl the vial to dissolve the contents; do not shake vigorously.[4]
-
-
Administration (in a research context, e.g., to cell cultures):
-
Perform all additions of the monoclonal antibody to cell cultures or other experimental systems within a BSC.
-
Use caution to prevent splashes and spills.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of PPE in the appropriate waste stream.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
The proper segregation and disposal of waste are crucial to protect personnel and the environment. Waste contaminated with monoclonal antibodies that are not conjugated to cytotoxic agents is typically considered biohazardous waste.[6][8]
| Waste Type | Disposal Container | Final Disposal Method |
| Sharps (Needles, Syringes, Pipette Tips) | Puncture-resistant, leak-proof sharps container labeled "Biohazard" or "Cytotoxic" if applicable.[6] | Autoclaving followed by landfill, or incineration through a licensed medical waste vendor.[6] |
| Non-Sharps Solid Waste (Gloves, Gowns, Bench Paper) | Labeled biohazard bags.[6] | Autoclaving followed by landfill, or incineration through a licensed medical waste vendor.[6] |
| Liquid Waste (Unused/Expired Detumomab, Contaminated Media) | Sealed, leak-proof container labeled "Biohazard".[6] | Decontamination via autoclaving or chemical inactivation, followed by disposal in accordance with local regulations.[6] |
Visual Workflow for Safe Handling of Monoclonal Antibodies
The following diagram illustrates a general workflow for the safe handling of monoclonal antibodies in a laboratory setting.
Caption: A logical workflow for the safe handling of monoclonal antibodies.
Waste Segregation Decision Pathway
This diagram outlines the decision-making process for the proper segregation of waste generated during the handling of monoclonal antibodies.
Caption: Decision pathway for segregating monoclonal antibody waste.
References
- 1. Risk assessment of preparation of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 2. gerpac.eu [gerpac.eu]
- 3. simplivia.com [simplivia.com]
- 4. cosa.org.au [cosa.org.au]
- 5. bopa.org.uk [bopa.org.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
